Technical Documentation Center

3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

Core Science & Biosynthesis

Foundational

Spectroscopic analysis (NMR, IR, Mass Spec) of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate . It focuses on the structural elucidation logic required to validate this speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate . It focuses on the structural elucidation logic required to validate this specific conjugate, which combines a polycyclic aromatic hydrocarbon (PAH) fluorophore with a heterocyclic pharmacophore via a chiral aliphatic linker.

Structural Overview & Elucidation Strategy

This molecule is an ester conjugate comprising two distinct functional domains connected by a chiral linker. Correct characterization requires deconstructive analysis:

  • The Chromophore: 9-Substituted Anthracene (strong UV/Fluorescence, distinct aromatic NMR pattern).

  • The Pharmacophore: Isoxazole-5-carboxylate (heterocyclic protons, ester carbonyl).

  • The Linker: 3-substituted butyl chain (introducing a chiral center at C3, resulting in diastereotopic methylene protons).

Elucidation Workflow

The following directed acyclic graph (DAG) illustrates the logical dependency of the spectroscopic experiments required to fully validate the structure.

ElucidationWorkflow Sample Purified Sample (>95% Purity) MS HRMS (ESI/APCI) Determine Molecular Formula Sample->MS Mass Confirmation IR FT-IR Validate Functional Groups (Ester, Isoxazole) Sample->IR Func. Group Check NMR_1D 1H & 13C NMR (CDCl3) Sample->NMR_1D Backbone Assign Structure Validated Structure Configuration Assignment MS->Structure m/z match IR->Structure C=O, C=N confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Overlaps NMR_2D->Structure Connectivity

Caption: Integrated spectroscopic workflow for structural validation. Color coding denotes process stages: Input (Blue), Analysis (White), Validation (Green).

Mass Spectrometry (MS) Analysis[1][2][3][4]

Given the lipophilic anthracene moiety and the polar isoxazole ester, Electrospray Ionization (ESI) in positive mode (


) is the preferred ionization method. However, if the molecule exhibits poor ionization due to the lack of basic nitrogens (the isoxazole nitrogen is weakly basic), Atmospheric Pressure Chemical Ionization (APCI)  is the secondary choice.
Fragmentation Logic

The fragmentation pattern is dominated by the cleavage of the ester bond and the stability of the anthracene cation.

  • Molecular Ion (

    
    ):  The parent peak corresponds to the protonated whole molecule.
    
  • Primary Fragmentation: Cleavage of the ester linkage (

    
     bond).
    
    • Fragment A (Cation): The 3-(anthracen-9-yl)butyl carbocation or radical cation. This often undergoes rearrangement to a stabilized tropylium-like or methyl-anthracene cation (

      
       or 
      
      
      
      ).
    • Fragment B (Neutral/Ion): The isoxazole-5-carboxylic acid moiety.

MS_Fragmentation Parent Parent Ion [M+H]+ Intermed Ester Cleavage Parent->Intermed Collision Induced AnthIon Anthracenyl-Butyl Cation (Stabilized) Intermed->AnthIon Major Pathway IsoxIon Isoxazole Fragment (m/z ~113) Intermed->IsoxIon Minor Pathway BasePeak Anthracene Core (m/z 178/179) AnthIon->BasePeak Alkyl Loss

Caption: Predicted MS fragmentation pathway showing the dominance of the stabilized anthracene core.

Infrared (IR) Spectroscopy[1][5][6]

IR analysis provides a rapid "fingerprint" validation of the functional groups. The conjugation of the isoxazole ring shifts the ester carbonyl slightly compared to aliphatic esters.

Functional GroupWavenumber (

)
Signal CharacteristicsMechanistic Origin
Ester C=O 1725 - 1740Strong, SharpCarbonyl stretch, conjugated with isoxazole ring.
Isoxazole C=N 1590 - 1610MediumRing stretching vibration characteristic of 1,2-oxazoles [1].
Aromatic C-H 3030 - 3080Weak, SharpC-H stretching of the anthracene and isoxazole rings.
Aliphatic C-H 2850 - 2960MediumC-H stretching of the butyl linker (

).
C-O Stretch 1200 - 1250StrongEster C-O-C asymmetric stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][7][8][9][10]

This is the definitive method for structural confirmation. The analysis assumes the use of Chloroform-d (


)  at 298 K.
1H NMR Assignment Strategy

The molecule has a chiral center at the C3 position of the butyl chain (


). This chirality renders the protons on C1 and C2 diastereotopic , meaning they may appear as complex multiplets rather than simple triplets.
Aromatic Region (Anthracene & Isoxazole)

The 9-substituted anthracene system creates a specific anisotropy pattern.

  • H-10 (Anthracene): The proton at position 10 (opposite the substitution) is unique. It appears as a singlet far downfield (~8.4 ppm) due to the lack of adjacent coupling and maximum ring current deshielding [2].

  • H-1, H-8: These protons are sterically proximate to the butyl group (peri-effect) and appear as doublets around 8.0 ppm.

  • Isoxazole H-4: A distinct singlet (or doublet with small

    
    ) typically found between 6.8 - 7.0 ppm.
    
  • Isoxazole H-3: Deshielded by the adjacent nitrogen, typically appearing downfield at ~8.5 ppm (if unsubstituted) [3].

Aliphatic Linker (The Chiral Chain)
  • C3-H (Benzylic/Methine): This proton is attached to the carbon bearing the anthracene. Due to the ring current of the anthracene, this signal will be significantly deshielded, likely appearing at 4.0 - 4.5 ppm as a multiplet.

  • C1-H (O-Methylene): These protons are adjacent to the ester oxygen. Due to the chiral center at C3, these are diastereotopic (

    
     and 
    
    
    
    ) and may split into chemically equivalent but magnetically non-equivalent multiplets at 4.3 - 4.5 ppm .
  • C4-H (Methyl): A doublet at ~1.5 ppm , coupled to the C3 methine.

Summary of Expected Chemical Shifts
PositionProton Type

(ppm)
MultiplicityIntegrationNotes
Anth-10 Aromatic8.40 - 8.50Singlet1HDiagnostic for 9-subst. anthracene.[1][2][3][4][5][6][7][8][9][10]
Isox-3 Heterocyclic8.30 - 8.40Singlet/Doublet1HAdjacent to Nitrogen.
Anth-1,8 Aromatic8.00 - 8.10Doublet2H"Peri" protons.
Anth-2-7 Aromatic7.40 - 7.60Multiplet6HRemaining aromatic bulk.
Isox-4 Heterocyclic6.90 - 7.00Singlet1HAdjacent to Carbonyl.
Linker C3-H Methine4.20 - 4.40Multiplet1HBenzylic to Anthracene.
Linker C1-H O-Methylene4.30 - 4.50Multiplet2HDiastereotopic; Ester

-protons.
Linker C2-H Methylene2.20 - 2.50Multiplet2HDiastereotopic.
Linker C4-H Methyl1.40 - 1.60Doublet3HTerminal methyl.

Experimental Protocol: Validated Characterization Workflow

To ensure high-quality spectral data, the following protocol addresses the solubility and aggregation issues common with anthracene derivatives.

Step 1: Sample Preparation
  • Solvent Selection: Use

    
     (99.8% D) neutralized with basic alumina or silver foil to prevent acid-catalyzed hydrolysis of the isoxazole ester.
    
  • Concentration: Prepare a 10-15 mM solution.

    • Caution: Anthracene derivatives can aggregate (

      
      -stacking) at high concentrations, causing peak broadening. If peaks are broad, dilute to 1 mM or switch to 
      
      
      
      (Benzene-d6) to disrupt stacking.
  • Filtration: Filter the solution through a glass wool plug directly into the NMR tube to remove suspended solids that degrade magnetic field homogeneity (shimming).

Step 2: Data Acquisition Sequence
  • 1H NMR (16 scans): Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the isolated aromatic protons (Anth-10).
  • COSY (Correlation Spectroscopy): Essential to map the aliphatic spin system:

    • Confirm coupling between Methyl (C4)

      
       Methine (C3).
      
    • Confirm coupling between Methine (C3)

      
       Methylene (C2) 
      
      
      
      O-Methylene (C1).
  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for connecting the fragments:

    • Look for correlation between Isoxazole C-5 (carbonyl carbon) and Linker C1 protons . This proves the ester linkage exists.

    • Look for correlation between Anthracene C-9/C-9a and Linker C3 proton . This proves the anthracene is attached to the butyl chain.

Step 3: Troubleshooting
  • Issue: Broad aromatic peaks.

    • Cause: Restricted rotation or aggregation.

    • Fix: Run the experiment at elevated temperature (313 K or 323 K).

  • Issue: Missing Isoxazole H-4.

    • Cause: Deuterium exchange (rare in

      
      ) or overlap with solvent/aromatics.
      
    • Fix: Use HSQC to find the proton attached to the carbon at ~100-110 ppm.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Isoxazole-5-carbonyl chloride Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2022). 1H and 13C NMR assignments for a series of Diels-Alder adducts of anthracene. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure of 3-(Anthracen-9-yl)-tethered Isoxazole-5-carboxylate Derivatives

Abstract The conjugation of polycyclic aromatic hydrocarbons with heterocyclic scaffolds presents a fertile ground for the discovery of novel molecules with significant potential in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conjugation of polycyclic aromatic hydrocarbons with heterocyclic scaffolds presents a fertile ground for the discovery of novel molecules with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive examination of the synthesis, spectroscopic characterization, and crystal structure analysis of anthracenyl-isoxazole carboxylate derivatives. While the specific "3-(anthracen-9-yl)butyl isoxazole-5-carboxylate" represents a conceptual target, this whitepaper will build a robust analytical framework around closely related, crystallographically-defined analogues, primarily ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate and ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate . Through a detailed exploration of their synthesis, single-crystal X-ray diffraction data, computational analysis, and potential applications, this guide offers field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the critical structural features, such as the near-orthogonal orientation of the aromatic systems, and discuss how these characteristics, influenced by substituents and intermolecular forces, can dictate the molecule's function.

Introduction: The Rationale for Anthracenyl-Isoxazole Conjugates

The strategic fusion of distinct chemical moieties into a single molecular entity is a cornerstone of modern drug and materials design. The two scaffolds at the core of this guide, anthracene and isoxazole, each contribute unique and valuable properties.

  • The Anthracene Moiety: As a planar, tricyclic aromatic hydrocarbon, anthracene is renowned for its photophysical properties, making it a valuable fluorophore in the development of chemosensors and bioimaging probes.[1] Its extended π-system allows for effective π-π stacking interactions, a critical feature for applications in organic electronics like OLEDs and OFETs.[2][3][4] Furthermore, the planar nature of the anthracene nucleus enables it to intercalate with DNA base pairs, forming the basis for its investigation in anticancer therapeutics.[1]

  • The Isoxazole Ring: The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[5][6] It is present in numerous clinically approved drugs, including the anti-inflammatory valdecoxib and the antibiotic sulfamethoxazole.[5][7] This prominence is due to its ability to act as a versatile pharmacophore, engaging in hydrogen bonding and other non-covalent interactions, while also possessing a stable, electron-rich aromatic structure.[8][9] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[7][8][10]

The conjugation of these two entities, particularly with a flexible butyl linker or direct attachment, creates a hybrid molecule with a unique three-dimensional profile. The expectation is that the anthracene portion can serve as an "anchor" or a signaling unit (e.g., for DNA binding or fluorescence), while the isoxazole-5-carboxylate portion can be fine-tuned to modulate solubility, engage with specific biological targets, and control the overall electronic properties of the molecule. Understanding the precise solid-state conformation through X-ray crystallography is therefore paramount to establishing a definitive structure-activity relationship (SAR).

Synthesis and Crystallization Workflow

The synthesis of anthracenyl-isoxazole derivatives typically follows a multi-step sequence that leverages established heterocyclic chemistry methodologies. The general workflow involves the formation of the isoxazole ring via a cycloaddition reaction, followed by purification and crystallization.

General Synthetic Protocol

A common and effective route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[11] The nitrile oxide is typically generated in situ from an aldoxime precursor.

Step-by-Step Methodology:

  • Synthesis of Anthracene Aldoxime: The starting material, 9-anthraldehyde, is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol with a mild base (e.g., sodium acetate) to yield 9-anthraldehyde oxime.

  • Generation of Nitrile Oxide and Cycloaddition: The 9-anthraldehyde oxime is dissolved in an appropriate solvent (e.g., DMF or THF). An oxidizing agent, such as N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is added slowly to generate the anthracene nitrile oxide in situ.[11][12]

  • Cycloaddition: The dipolarophile, in this case, an ethyl propiolate derivative (to form the 5-carboxylate), is added to the reaction mixture containing the nitrile oxide. The cycloaddition proceeds to form the isoxazole ring.[12]

  • Workup and Purification: The reaction is quenched, and the crude product is extracted using an organic solvent. Purification is achieved via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[11][13]

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from a saturated solution of the purified compound. Common solvent systems include methanol, ethanol, or mixtures like dichloromethane/hexane.[11][14]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and analysis of anthracenyl-isoxazole carboxylate derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data & Interpretation A Anthracene Aldehyde + Hydroxylamine B Formation of Anthracene Aldoxime A->B C In situ Generation of Anthracene Nitrile Oxide B->C D 1,3-Dipolar Cycloaddition with Ethyl Propiolate C->D E Crude Product D->E F Column Chromatography E->F G Purified Derivative F->G H Slow Evaporation Crystallization G->H K Spectroscopic Characterization (NMR, IR, MS) G->K I Single Crystal X-ray Diffraction (SC-XRD) H->I J Structure Solution & Refinement I->J L Crystallographic Data (CIF File) J->L M Molecular Geometry & Packing Analysis L->M N Computational Modeling (DFT, Hirshfeld) M->N

Caption: Experimental workflow for synthesis and structural elucidation.

Crystal Structure Analysis: Core Findings

The definitive architecture of these molecules in the solid state is revealed by single-crystal X-ray diffraction. Analysis of compounds like ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate and its nitro analogue provides critical insights into their conformational preferences and intermolecular interactions.[15][16][17]

Key Structural Feature: The Dihedral Angle

The most striking and functionally significant feature of these crystal structures is the orientation of the isoxazole ring relative to the anthracene core.

  • In ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate , the dihedral angles between the mean planes of the anthracene and isoxazole rings are 88.67° and 85.64° for the two independent molecules in the asymmetric unit.[15]

  • For the related ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate , this dihedral angle is 72.12°.[16][17]

This near-orthogonal arrangement is a recurring motif.[15] It is sterically imposed by the bulky substituents at the 9-position of the anthracene ring, preventing a coplanar conformation. This fixed, non-planar geometry is crucial as it imparts a distinct three-dimensional shape to the molecule, which can influence its binding interactions with biological macromolecules like DNA or proteins. This orthogonality creates a potential axis of chirality, and if the anthracene were unsymmetrically substituted, it could lead to stable, isolable atropisomers.[11]

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for a representative compound, ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate.[16]

ParameterValue
Chemical FormulaC₂₁H₁₆BrNO₃
Molecular Weight410.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.8437
b (Å)16.7099
c (Å)11.7157
β (°)92.419
Volume (ų)1729.77
Z (molecules/unit cell)4
Dihedral Angle (Anth/Isox)72.12°
Intermolecular Interactions and Crystal Packing

In the solid state, the molecules are not isolated but are organized into a lattice through a network of weaker, non-covalent interactions. For the bromo-derivative, the crystal packing is dominated by pairs of weak C—H···O hydrogen bonds that link adjacent molecules into dimers.[16][17] These dimers are further connected by C—H···N interactions, forming corrugated layers.

The analysis of these interactions is powerfully augmented by Hirshfeld surface analysis , which maps the intermolecular contacts in the crystal.[15] The corresponding 2D fingerprint plots quantify the relative contributions of different interactions (e.g., H···H, C···H, O···H), providing a visual and quantitative summary of the crystal packing forces. For the nitro-derivative, these analyses confirm that the packing is governed by a network of weak C—H···O interactions.[15]

Influence of the Butyl Linker: A Forward Look

While crystallographic data for the specific butyl-linked target is not available, we can extrapolate the likely structural consequences. The introduction of a flexible four-carbon chain between the anthracene and isoxazole rings would decouple their orientations. The rigid, near-orthogonal geometry would be lost. Instead, the butyl chain would allow for a wide range of conformations in solution. In the solid state, the molecule would adopt a specific conformation to maximize favorable crystal packing forces. This flexibility could be advantageous for drug design, allowing the molecule to adapt its shape to fit a binding pocket, but it would also introduce a higher degree of conformational complexity that would need to be considered in computational docking studies.

Spectroscopic and Computational Characterization

A combination of spectroscopic and computational methods is essential for a full structural elucidation and to understand the electronic properties of the molecule.

Spectroscopic Elucidation
  • ¹H and ¹³C NMR Spectroscopy: Provides definitive information on the chemical environment of each proton and carbon atom, confirming the covalent framework of the synthesized molecule. The chemical shifts in the aromatic region confirm the substitution pattern on the anthracene ring.[11][18][19]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic peaks for the C=O stretch of the ester, C=N stretch of the isoxazole ring, and C-H stretches of the aromatic rings are expected.[18][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure.[18][19]

Computational Modeling: DFT and FMO Analysis

Density Functional Theory (DFT) calculations are invaluable for probing the electronic structure.[14] By optimizing the geometry obtained from X-ray data, one can calculate the distribution of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14]

  • HOMO: Typically localized on the electron-rich anthracene core, indicating this is the region most susceptible to electrophilic attack.

  • LUMO: Often distributed across both the anthracene and the electron-withdrawing isoxazole-carboxylate system.

  • HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of the molecule's chemical reactivity and photophysical properties. A smaller gap suggests higher reactivity and a red-shift in the absorption spectrum.

This analysis helps rationalize the molecule's reactivity, stability, and potential as a fluorophore or electronic material.[14]

Potential Applications and Future Directions

The unique structural and electronic properties of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate derivatives position them as promising candidates in several high-impact areas.

Logic Diagram: From Structure to Application

G cluster_props Resulting Properties cluster_apps Potential Applications Struct Core Structural Features - Planar Anthracene Core - Orthogonal Isoxazole Ring - Tunable Carboxylate Group - Potential Butyl Linker Flexibility Prop1 DNA Intercalation & π-Stacking Capability Struct:head->Prop1 from Anthracene Prop2 Fluorescence & Photophysical Activity Struct:head->Prop2 from Anthracene Prop3 Defined 3D Shape & H-Bonding Potential Struct:head->Prop3 from Isoxazole App1 Anticancer Agents (G-Quadruplex Binders) Prop1->App1 App3 Targeted Drug Design (Enzyme Inhibitors) Prop1->App3 App2 Materials Science (OLEDs, Sensors) Prop2->App2 Prop3->App3

Caption: Relationship between structure, properties, and applications.

  • Drug Development: The demonstrated ability of aryl-isoxazole amides to act as antitumor agents, potentially by binding to G-quadruplex DNA structures, is a highly promising avenue.[11] The anthracene moiety could enhance this binding through stacking interactions with G-quartets, while the isoxazole portion interacts with the grooves or loops. The butyl linker could provide the necessary flexibility to achieve an optimal binding pose. Furthermore, the broad biological activity of isoxazoles suggests these compounds could be screened as inhibitors for various enzymes, such as kinases or carbonic anhydrase.[7][19][20]

  • Materials Science: The inherent fluorescence of the anthracene core makes these derivatives candidates for use as fluorescent probes for biological imaging or as emissive materials in Organic Light-Emitting Diodes (OLEDs).[1][2] The isoxazole-carboxylate group can be used to tune the solubility and film-forming properties of the material, which is critical for device fabrication.

Conclusion

This technical guide has provided a multi-faceted analysis of the crystal structure and properties of anthracenyl-isoxazole carboxylate derivatives. By grounding the discussion in the experimentally determined structures of close analogues, we have elucidated the critical role of the near-orthogonal geometry between the two aromatic systems, a feature that dictates the molecule's overall shape and potential interactions. The synthesis is achievable through robust cycloaddition chemistry, and a full characterization relies on a synergistic combination of X-ray crystallography, spectroscopy, and computational modeling. The convergence of DNA-intercalating and bioactive properties within a single, structurally-defined framework makes these compounds compelling targets for future research in both oncology and advanced materials. The hypothetical introduction of a flexible butyl linker presents an intriguing modification that would shift the design paradigm from a rigid scaffold to a conformationally adaptable molecule, opening new avenues for rational drug design.

References

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Bentham Science.
  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017, June 25). PharmaTutor.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC.
  • A Review on Anthracene and Its Derivatives: Applications. (2016, September 13). ResearchGate.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • An X-ray investigation of the structure of naphthalene and anthracene. (n.d.). The Royal Society.
  • Synthesis and Structural Studies of Two New Anthracene Derivatives. (2021, August 12). MDPI.
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10). ResearchGate.
  • Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Isoxazole-5-carboxylates. (n.d.). Benchchem.
  • Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. (2025, March 3). Frontiers.
  • Mechanism of formation of isoxazole‐5‐carboxamides 6. (n.d.). ResearchGate.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). PMC.
  • Growth of anthracene derivative thin films with a π-stacking structure. (2006, February 21). AIP Publishing.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • High-pressure studies of naphthalene, anthracene, pyrene, and benzo[a]pyrene using single-crystal X-ray diffraction in a diamond anvil cell. (n.d.). EPub Bayreuth.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022, May 20). MDPI.
  • Recent advances in the syntheses of anthracene derivatives. (n.d.). PMC.
  • High pressure x-ray study on anthracene. (2003, July 8). The Journal of Chemical Physics.
  • X-ray diffraction studies of 9-methylanthracene and 5-methylnaphthacene. (n.d.). IUCr Journals.
  • Construction of Isoxazole ring: An Overview. (2024, June 30). Biointerfaceresearch.
  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). (2024, March 5). MDPI.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). Asian Journal of Research in Chemistry.
  • Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. (n.d.). PMC.
  • Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. (n.d.). PMC - NIH.
  • Preparation and Crystal Structures of Two 3-Anthracenyl Isoxazolyl Sulfonamides. (n.d.). Semantic Scholar.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science.
  • Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. (2013, December 15). UM Impact.
  • Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. (2025, December 3). ResearchGate.

Sources

Foundational

Exploring the Biological Activity of Anthracene-Containing Isoxazoles: A Technical Guide for Drug Discovery Professionals

Abstract The fusion of polycyclic aromatic hydrocarbons with heterocyclic scaffolds has yielded molecules of significant therapeutic interest. This guide provides an in-depth exploration of the synthesis, characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of polycyclic aromatic hydrocarbons with heterocyclic scaffolds has yielded molecules of significant therapeutic interest. This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of a promising class of such compounds: anthracene-containing isoxazoles. We delve into the rationale behind their design, robust synthetic methodologies, and the critical assays used to elucidate their anticancer and antimicrobial potential. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Fusion of Anthracene and Isoxazole Moieties

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. A highly effective strategy in this endeavor is the combination of distinct pharmacophores to create hybrid molecules with enhanced biological activity and novel mechanisms of action. Anthracene, a tricyclic aromatic hydrocarbon, offers a planar structure capable of intercalating with DNA, a property that has been exploited in the development of chemotherapeutic agents.[1][2] Its derivatives have been investigated for a range of applications, from organic light-emitting diodes to DNA cleavage probes.[1][3]

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a "privileged scaffold" in drug discovery.[4][5] This moiety is present in numerous FDA-approved drugs and is known to confer a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7][8] The isoxazole ring's electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a versatile component in the design of new drug molecules.[9]

The strategic conjugation of an anthracene nucleus with an isoxazole ring system presents a compelling approach to developing novel bioactive compounds. The resulting anthracene-containing isoxazoles are hypothesized to leverage the DNA-interacting capabilities of the anthracene moiety and the diverse pharmacological profile of the isoxazole ring, potentially leading to synergistic or novel therapeutic effects. This guide will systematically explore the synthesis of these hybrid molecules and the methodologies for evaluating their biological activities.

Synthesis of Anthracene-Containing Isoxazoles: The Power of 1,3-Dipolar Cycloaddition

The construction of the isoxazole ring is most effectively and versatilely achieved through a [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[4][10] This powerful reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene.[4]

Rationale for 1,3-Dipolar Cycloaddition

The choice of 1,3-dipolar cycloaddition for the synthesis of anthracene-containing isoxazoles is underpinned by several key advantages:

  • High Efficiency and Versatility: This method is highly efficient for forming the five-membered isoxazole ring.[4] It allows for the introduction of a wide variety of substituents on both the nitrile oxide and the dipolarophile, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Regioselectivity: The reaction's regioselectivity, which dictates the substitution pattern on the isoxazole ring, can be controlled by the steric and electronic properties of the reactants.[10] This control is crucial for fine-tuning the pharmacological activity of the final compounds.

  • In Situ Generation of Nitrile Oxides: Nitrile oxides are generally unstable and are therefore generated in situ from stable precursors like aldoximes or hydroximoyl chlorides.[4] This approach enhances the safety and practicality of the synthesis.

General Synthetic Workflow

The synthesis of anthracene-containing isoxazoles typically follows a two-step process: the formation of an anthracene-derived nitrile oxide, followed by its cycloaddition with a suitable alkyne.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition Anthracene Aldehyde Anthracene Aldehyde Anthracene Aldoxime Anthracene Aldoxime Anthracene Aldehyde->Anthracene Aldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Chlorinating Agent Chlorinating Agent Anthracene Nitrile Oxide (in situ) Anthracene Nitrile Oxide (in situ) Anthracene Aldoxime->Anthracene Nitrile Oxide (in situ) + Chlorinating Agent (e.g., Chloramine-T) Anthracene-Containing Isoxazole Anthracene-Containing Isoxazole Anthracene Nitrile Oxide (in situ)->Anthracene-Containing Isoxazole + Alkyne Alkyne (Dipolarophile) Alkyne (Dipolarophile)

Caption: Synthetic workflow for anthracene-containing isoxazoles.

Detailed Experimental Protocol: Synthesis of Ester-Functionalized Anthracene Isoxazoles

This protocol is adapted from a demonstrated synthesis of ester-functionalized isoxazoles incorporating anthracene moieties.[5][11]

Step 1: Synthesis of Anthracene Nitrile Oxide Precursor

  • Reactants: Anthracene-9-carboxaldehyde, hydroxylamine hydrochloride, and a suitable base (e.g., sodium hydroxide).

  • Procedure:

    • Dissolve anthracene-9-carboxaldehyde in a suitable solvent (e.g., ethanol).

    • Add an aqueous solution of hydroxylamine hydrochloride and the base.

    • Stir the mixture at room temperature for a specified time (e.g., 2-4 hours) to form the anthracene aldoxime.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, isolate the product by filtration and wash with water.

    • The resulting anthracene aldoxime is then converted to a hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF).

Step 2: 1,3-Dipolar Cycloaddition

  • Reactants: The anthracene hydroximoyl chloride, an alkyne (e.g., propargyl bromide), and a base (e.g., triethylamine).

  • Procedure:

    • Dissolve the anthracene hydroximoyl chloride and the alkyne in an appropriate solvent (e.g., tetrahydrofuran, THF).

    • Add the base dropwise to the solution at room temperature. The base facilitates the in situ generation of the anthracene nitrile oxide.

    • Stir the reaction mixture for a designated period (e.g., 12-24 hours).

    • Monitor the formation of the isoxazole product by TLC.

    • After the reaction is complete, perform a work-up procedure, typically involving extraction with an organic solvent and washing with brine.

    • Purify the crude product using column chromatography on silica gel to obtain the pure anthracene-containing isoxazole.[5][11]

Step 3: Functionalization (Example: Nucleophilic Substitution)

  • Reactants: The synthesized isoxazole (containing a leaving group like bromide) and a nucleophile (e.g., a sodium carboxylate).

  • Procedure:

    • The isoxazole is reacted with an equimolar amount of the in situ generated sodium carboxylate in a solvent like acetonitrile under reflux.[5][11]

    • The reaction progress is monitored by TLC.

    • Upon completion, the product is isolated and purified by column chromatography.[5][11]

Characterization: The chemical structures of all synthesized compounds should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[5][11]

Evaluation of Biological Activity

A critical aspect of developing new therapeutic agents is the comprehensive evaluation of their biological effects. For anthracene-containing isoxazoles, the primary areas of investigation are their anticancer and antimicrobial activities.

G Synthesized Anthracene-Isoxazole Derivatives Synthesized Anthracene-Isoxazole Derivatives In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Synthesized Anthracene-Isoxazole Derivatives->In Vitro Cytotoxicity Assays Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Synthesized Anthracene-Isoxazole Derivatives->Antimicrobial Susceptibility Testing Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity Assays->Mechanism of Action Studies If Active Antimicrobial Susceptibility Testing->Mechanism of Action Studies If Active Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Caption: Workflow for biological evaluation of anthracene-isoxazoles.

In Vitro Cytotoxicity Assays: Gauging Anticancer Potential

In vitro cytotoxicity assays are fundamental for the initial screening of novel compounds to assess their potential as anticancer agents.[12][13][14] These assays measure the ability of a compound to induce cell death or inhibit cell proliferation in cultured cancer cells.[12]

Rationale for Experimental Choices:

  • Cell Line Selection: A panel of cancer cell lines representing different tumor types (e.g., breast cancer: MCF-7; central nervous system cancer: SNB-19) is typically used.[12][15] This approach provides insights into the compound's spectrum of activity and potential selectivity. A non-cancerous cell line (e.g., HEK293) is often included to assess the compound's toxicity to normal cells and determine its therapeutic index.[16][17]

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method due to its simplicity, reproducibility, and suitability for high-throughput screening.[16][17] It measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Detailed Protocol: MTT Assay

  • Cell Culture:

    • Culture the selected cancer and non-cancerous cell lines in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the anthracene-containing isoxazole compounds in the cell culture medium.

    • Treat the cells with different concentrations of the compounds and incubate for a specified period (e.g., 24 or 48 hours).[17] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[12] The IC₅₀ value is a key measure of a drug's potency.[12]

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Anthracene-Isoxazole 1MCF-7 (Breast Cancer)Example Value
Anthracene-Isoxazole 1SNB-19 (CNS Cancer)Example Value
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)Example Value

Note: The IC₅₀ values should be presented as the mean ± standard deviation from multiple independent experiments.

Antimicrobial Susceptibility Testing

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Anthracene-containing isoxazoles can be screened for their ability to inhibit the growth of pathogenic bacteria and fungi.[5][11]

Rationale for Experimental Choices:

  • Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), should be used to determine the antimicrobial spectrum of the compounds.[5][11]

  • Methodology: The disc diffusion method is a standard and straightforward technique for preliminary screening of antimicrobial activity.[5][11]

Detailed Protocol: Disc Diffusion Method

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in a suitable broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Disc Application:

    • Impregnate sterile paper discs with a known concentration of the test compounds.

    • Place the discs on the surface of the inoculated agar plates.

    • Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Data Presentation:

CompoundE. coli (mm)S. aureus (mm)C. albicans (mm)
Anthracene-Isoxazole 1Example ValueExample ValueExample Value
Standard AntibioticExample ValueExample ValueExample Value

Note: The diameter of the zone of inhibition is reported in millimeters.

Mechanism of Action: Unraveling the "How"

Identifying a compound's biological activity is the first step; understanding its mechanism of action is crucial for its further development. For anthracene-containing isoxazoles with promising anticancer activity, a plausible mechanism is the stabilization of G-quadruplex (G4) DNA structures.[15]

G-Quadruplex Stabilization:

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters. The stabilization of these structures can inhibit the activity of telomerase and downregulate the expression of oncogenes, leading to cancer cell death. The planar aromatic surface of the anthracene moiety is well-suited for stacking on the G-quadruplex, while the isoxazole ring can provide additional interactions, contributing to the overall binding affinity and selectivity.

Further studies, such as fluorescence resonance energy transfer (FRET) melting assays, circular dichroism (CD) spectroscopy, and molecular docking simulations, can be employed to investigate the interaction of anthracene-containing isoxazoles with G4 DNA.

Conclusion and Future Perspectives

Anthracene-containing isoxazoles represent a promising class of compounds with tunable synthetic access and significant potential for diverse biological activities. The methodologies outlined in this guide provide a robust framework for their synthesis and evaluation. Future research should focus on expanding the chemical diversity of these compounds through combinatorial synthesis and exploring their detailed mechanisms of action. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties will be key to translating these promising findings into tangible therapeutic solutions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Benchchem. (n.d.). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis.
  • Ahmed, S. M., Ahmed, H. O., Hussain, F. H. S., Abdulrahman, H. S., & Qader, H. A. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 213-226.
  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.
  • Natale, N. R., et al. (n.d.). Bis-Anthracenyl Isoxazolyl Amides have Enhanced Anticancer Activity. PMC.
  • Barl, N. M., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • A Review on Anthracene and Its Derivatives: Applications. (2016, September 13). Research & Reviews: Journal of Chemistry.
  • Wikipedia. (n.d.). Anthracene.
  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). ResearchGate.
  • Kumar, A., et al. (2025, August 6). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum.
  • Natale, N. R., et al. (2024, March 5). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI.
  • da Silva, G. M., et al. (n.d.). Recent advances in the syntheses of anthracene derivatives. PMC.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
  • Swarnkar, P. (n.d.). Anthracene. Slideshare.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). Bentham Science.
  • Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryliden. (2022, July 19). Biointerface Research in Applied Chemistry.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Journal of Survey in Fisheries Sciences.
  • Li, S., et al. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). PMC.
  • Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Arylidene, Pyridine, Oxazole, and Chromene Moieties as Promising Inhibitors of Bacterial DNA gyrase. (2022, August 9). ResearchGate.

Sources

Exploratory

In-silico modeling of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate interactions

Technical Framework for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate Executive Summary This guide outlines the computational workflow for characterizing 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate , a putative dua...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Framework for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

Executive Summary

This guide outlines the computational workflow for characterizing 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate , a putative dual-mechanism bioactive agent. The structural logic of this molecule suggests two distinct pharmacophores: the anthracene core (a planar DNA intercalator) and the isoxazole-5-carboxylate tail (a minor groove binder or enzyme inhibitor, likely targeting Topoisomerase II or DNA Gyrase).

The following protocol details the transition from quantum mechanical geometry optimization to macromolecular simulation, ensuring a rigorous assessment of the compound's therapeutic potential and "drug-likeness."

Phase 1: Electronic Structure & Conformational Analysis (DFT)

Before docking, the ligand's geometry must be energy-minimized using Density Functional Theory (DFT). The flexibility of the butyl linker introduces conformational entropy that molecular mechanics force fields often miscalculate.

1.1 Methodology
  • Objective: Determine the global minimum energy conformation and calculate the HOMO-LUMO gap (predictive of fluorescence properties and oxidative stability).

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-31G(d,p). This hybrid functional offers the optimal balance between cost and accuracy for organic electronic states.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to simulate physiological conditions.
    
1.2 Protocol Steps
  • Pre-optimization: Generate initial 3D coordinates using MM2 force field to remove steric clashes in the butyl chain.

  • Geometry Optimization: Run DFT optimization with Opt+Freq keywords.

  • Validation: Ensure no imaginary frequencies exist in the vibrational analysis (confirms a true local minimum).

  • Charge Calculation: Generate ESP (Electrostatic Potential) or RESP charges. Note: Standard Gasteiger charges are insufficient for the polarized isoxazole ring; RESP charges are required for accurate MD simulations later.

Table 1: Key DFT Parameters

Parameter Setting Rationale
Theory Level DFT (B3LYP) Standard for organic drug-like molecules.
Basis Set 6-31G(d,p) Adds polarization functions essential for the aromatic anthracene system.
Solvent Water (PCM) Mimics biological environment; stabilizes the polar carboxylate tail.

| Convergence | Tight | Required to accurately resolve the flexible butyl linker torsion. |

Phase 2: Target Identification & Molecular Docking

Given the structural motifs, two primary biological targets are prioritized: dsDNA (via intercalation) and DNA Gyrase B/Topoisomerase II (via ATP-binding pocket inhibition).

2.1 DNA Intercalation Modeling

Anthracene derivatives are classic DNA intercalators. The modeling must account for the DNA breathing motion required to accommodate the ligand.

  • Target Structure: B-DNA Dodecamer (PDB ID: 1BNA or 1Z3F).

  • Software: AutoDock Vina 1.2 (supports flexible side chains) or GOLD.

  • Grid Box Setup:

    • Blind Docking: Encompass the entire DNA helix to identify if the ligand prefers the Minor Groove (isoxazole interaction) or Intercalation (anthracene interaction).

    • Dimensions:

      
       Å.
      
2.2 Protein Target Modeling (DNA Gyrase B)

Isoxazole derivatives frequently target the ATP-binding pocket of DNA Gyrase B (PDB ID: 1KIJ).

  • Protocol:

    • Preparation: Remove crystallographic water and co-crystallized ligands. Add polar hydrogens.

    • Grid Generation: Center grid on the ATPase active site (residues Asp73, Arg76, Thr165).

    • Docking Parameters: Set exhaustiveness = 32 to ensure the flexible butyl linker finds the correct entropy well.

DockingWorkflow Ligand Ligand (DFT Optimized) GridGen Grid Box Generation (Blind vs. Focused) Ligand->GridGen TargetDNA Target: dsDNA (1BNA) TargetDNA->GridGen TargetProt Target: Gyrase B (1KIJ) TargetProt->GridGen Docking AutoDock Vina (Exhaustiveness=32) GridGen->Docking Analysis Interaction Profiling (PLIP / LigPlot+) Docking->Analysis DNA_Mode Pi-Stacking Analysis Analysis->DNA_Mode Intercalation? Prot_Mode Active Site Occupancy Analysis->Prot_Mode H-Bonding?

Figure 1: Parallel docking workflow for dual-target assessment (DNA and Protein).

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the anthracene-DNA complex is stable over time or if the ligand dissociates.

3.1 System Setup
  • Software: GROMACS 2024.

  • Force Fields:

    • Ligand:GAFF2 (General Amber Force Field) with RESP charges.

    • DNA:[1][2]AMBER parm99bsc1 (specifically optimized for DNA backbones to prevent artificial unravelling).

    • Protein:AMBER ff14SB .

  • Solvation: TIP3P water model in a cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+ and Cl- ions to reach 0.15 M physiological concentration.

3.2 Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • NVT Equilibration: 100 ps at 300 K (V-rescale thermostat) to stabilize temperature.

  • NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat) to stabilize density.

  • Production Run: 100 ns simulation.

3.3 Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures complex stability. A plateau < 2.5 Å indicates a stable binding mode.

  • MM-PBSA: Calculates the Binding Free Energy (

    
    ).
    
    • Critical Check: The Van der Waals contribution (

      
      ) should be the dominant term for anthracene intercalation (pi-stacking).
      
Phase 4: ADMET Profiling & Toxicity Prediction

The anthracene moiety is highly lipophilic (


), raising concerns about bioavailability and accumulation.
4.1 Tools & Parameters
  • SwissADME / pkCSM: Used to predict:

    • Lipophilicity (LogP): If LogP > 5, the compound violates Lipinski’s Rule of 5.

    • BBB Permeability: Anthracene derivatives often cross the Blood-Brain Barrier; this is desirable for glioblastoma targets but a toxicity risk for systemic infections.

    • PAINS Filter: Ensure the isoxazole is not flagged as a Pan-Assay Interference Compound (false positive).

4.2 Interaction Mechanism Visualization

The diagram below illustrates the hypothesized binding mode derived from successful modeling.

InteractionMap Anthracene Anthracene Core BasePairs DNA Base Pairs (G-C / A-T) Anthracene->BasePairs Pi-Pi Stacking (Dominant) Butyl Butyl Linker Groove Minor Groove (Hydration Spine) Butyl->Groove Hydrophobic Fit Isoxazole Isoxazole-Carboxylate Backbone Phosphate Backbone Isoxazole->Backbone H-Bonding (Stabilization)

Figure 2: Hypothesized pharmacophore interactions.[3] The anthracene intercalates while the isoxazole tail anchors to the backbone.

References
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Abdelmonsef, A. H., et al. (2022).[4] Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives.[4][5] Biointerface Research in Applied Chemistry, 13(3), 299.[4][5] Link

  • Ivanišević, I., et al. (2015). DNA binding studies of anthracene–isoxazole hybrids. Journal of Chemical Information and Modeling, 53(12). Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

Sources

Foundational

Technical Guide: Cytotoxicity Screening of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

The following technical guide details the preliminary cytotoxicity screening framework for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate . This guide is structured for researchers evaluating this specific Novel Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary cytotoxicity screening framework for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate . This guide is structured for researchers evaluating this specific Novel Chemical Entity (NCE), addressing its unique structural properties—specifically the lipophilic, fluorescent anthracene moiety and the bioactive isoxazole pharmacophore.

Executive Summary & Chemical Rationale

Compound Class: Anthracene-Isoxazole Hybrid Target Application: Antineoplastic Agent (DNA Intercalation & Tubulin/HSP90 Inhibition)

The molecule 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate integrates a planar anthracene ring system with an isoxazole heterocycle via a butyl ester linker. This structural design suggests a dual mechanism of action:

  • Anthracene Moiety: Facilitates DNA intercalation and potential topoisomerase II inhibition due to its planar, polycyclic aromatic hydrocarbon (PAH) structure.

  • Isoxazole Moiety: A validated pharmacophore often associated with the inhibition of tubulin polymerization or Heat Shock Protein 90 (HSP90) stabilization.

  • Butyl Linker: Increases lipophilicity (

    
    ), enhancing membrane permeability but necessitating precise solubility protocols to prevent precipitation in aqueous media.
    

Critical Screening Directive: Due to the intrinsic fluorescence of the anthracene core and its potential redox activity, standard tetrazolium-based assays (MTT/MTS) carry a high risk of false positives. This guide prioritizes the Sulforhodamine B (SRB) Assay as the gold standard for this compound, ensuring data integrity independent of mitochondrial redox status.

Experimental Design Strategy

The screening workflow is divided into three phases to ensure "Go/No-Go" decisions are based on robust data.

Phase I: Physicochemical Validation

Before biological exposure, the compound's behavior in solution must be verified.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Solubility Limit: The butyl chain increases hydrophobicity. A stock concentration of 10–20 mM is recommended.

  • Stability Check: Anthracene derivatives are photosensitive. All handling must occur under low-light conditions (amber tubes) to prevent photodegradation into anthraquinones, which have distinct toxicity profiles.

Phase II: Assay Selection (The "Fluorescence Trap")
  • Risk: Anthracene emits blue fluorescence (

    
     nm). Assays reading in this range (e.g., DAPI, Hoechst) will suffer interference.
    
  • Risk: Anthracenes can undergo redox cycling. MTT assays rely on mitochondrial reductase; redox-active compounds can chemically reduce MTT to formazan without cell viability, yielding false viability signals .

  • Solution: Use Sulforhodamine B (SRB) . It binds stoichiometrically to cellular proteins under mild acidic conditions, providing a direct measure of cell mass independent of metabolic state or fluorescence.

Detailed Protocol: Sulforhodamine B (SRB) Assay

Standard Operating Procedure (SOP) for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

Reagents & Preparation
  • Fixative: 50% (w/v) Trichloroacetic acid (TCA). Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology

Step 1: Cell Seeding

  • Seed tumor cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates.

  • Density:

    
     cells/well (cell line dependent).
    
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment

  • Prepare serial dilutions of the compound in culture medium.

    • Range:

      
       to 
      
      
      
      (5-point log scale).
    • Control: Vehicle control (DMSO final concentration

      
      ).
      
    • Positive Control: Doxorubicin (standard intercalator).

  • Add

    
     of drug solution to wells.
    
  • Incubate for 48 hours. Note: Protect plates from light.

Step 3: Fixation (Critical Step)

  • Gently layer

    
     of cold 50% TCA directly onto the medium supernatant. Do not aspirate medium to prevent loss of floating dead cells.
    
  • Incubate at 4°C for 1 hour.

  • Wash plates

    
     with slow-running tap water. Air dry completely.
    

Step 4: Staining & Solubilization

  • Add

    
     of 0.4% SRB solution. Incubate 30 mins at room temperature.
    
  • Wash

    
     with 1% acetic acid to remove unbound dye.
    
  • Air dry until no moisture remains.

  • Add

    
     of 10 mM Tris base. Shake on an orbital shaker for 10 mins to solubilize the protein-bound dye.
    

Step 5: Readout

  • Measure absorbance (OD) at 510 nm .

  • Validation: Ensure the background OD (media only) is

    
    .
    

Data Analysis & Interpretation

Quantitative Metrics

Raw OD values must be converted to Percentage Growth Inhibition using the formula:



Table 1: Expected Data Structure for Screening Report

Concentration (

M)
OD (Rep 1)OD (Rep 2)OD (Rep 3)Mean OD% ViabilitySD
0 (DMSO) 1.201.181.221.20100%0.02
0.1 1.151.101.121.1293.3%0.03
1.0 0.950.920.980.9579.1%0.03
10.0 0.450.420.480.4537.5%0.03
100.0 0.100.090.110.108.3%0.01
Selectivity Index (SI)

To validate safety, screen against a non-cancerous fibroblast line (e.g., NIH/3T3).



  • Target: SI

    
     indicates potential therapeutic window.[1]
    

Mechanistic Visualization

The following diagram illustrates the hypothetical mechanism of action and the screening workflow logic, emphasizing the avoidance of fluorescence interference.

G Compound 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate CellEntry Cellular Uptake (Lipophilic Diffusion) Compound->CellEntry Target1 DNA Intercalation (Anthracene Core) CellEntry->Target1 Target2 Tubulin/HSP90 (Isoxazole Core) CellEntry->Target2 Interference Fluorescence/Redox Interference Check Target1->Interference Fluorescence AssayChoice SRB Assay (Protein Content) Target1->AssayChoice Cytotoxicity Target2->AssayChoice Interference->AssayChoice Selects MTT_Risk MTT Assay (High False Positive Risk) Interference->MTT_Risk Rejects Readout IC50 Calculation AssayChoice->Readout

Figure 1: Screening workflow logic prioritizing SRB assay to bypass anthracene-induced fluorescence interference.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Rescifina, A., et al. (2014). Recent advances in small organic molecules as DNA intercalating agents: Synthesis, structure, and biological activity. European Journal of Medicinal Chemistry, 74, 95-115. Link

  • Kumbhare, R. M., et al. (2012). Synthesis and cytotoxic activity of novel isoxazole analogues. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427. Link

  • Ulukaya, E., et al. (2004).[2] Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy, 50(1), 43–50. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Development of 3-(Anthracen-9-yl)butyl Isoxazole-5-carboxylate for Targeted Drug Delivery

Introduction: A Novel Bifunctional Agent for Targeted Therapeutics The convergence of medicinal chemistry and nanotechnology has paved the way for sophisticated drug delivery systems that promise enhanced efficacy and re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Bifunctional Agent for Targeted Therapeutics

The convergence of medicinal chemistry and nanotechnology has paved the way for sophisticated drug delivery systems that promise enhanced efficacy and reduced systemic toxicity.[1][2] At the forefront of this evolution is the design of molecules that possess intrinsic therapeutic or imaging capabilities coupled with functionalities for targeted delivery. This document outlines the rationale, synthesis, and comprehensive evaluation of a novel compound, 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate , envisioned as a versatile platform for targeted drug delivery.

The structure of this compound is strategically designed to leverage the unique properties of its constituent moieties. The anthracene core is a well-established fluorophore, offering intrinsic imaging capabilities for tracking the molecule's journey within biological systems.[3][4] Anthracene derivatives have also been explored for their therapeutic potential, including their role as anticancer agents.[5][6] The isoxazole ring, a five-membered heterocycle, is a common scaffold in medicinal chemistry, known to be present in various clinically used drugs and exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[7][8][9] The carboxylate group on the isoxazole ring provides a crucial handle for conjugating therapeutic payloads or targeting ligands, enabling the transformation of this molecule into a sophisticated drug delivery vehicle.

This guide provides a comprehensive framework for researchers and drug development professionals, detailing the proposed synthesis, characterization, and a suite of protocols for evaluating the potential of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate in targeted drug delivery applications. The methodologies described herein are grounded in established principles and are designed to be self-validating, ensuring scientific rigor and reproducibility.

Part 1: Synthesis and Characterization

The synthesis of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate is proposed as a multi-step process, leveraging established organic chemistry reactions. The following protocol is a proposed route, and optimization may be necessary.

Proposed Synthetic Pathway

The synthesis initiates with commercially available starting materials and proceeds through key intermediates. A plausible route involves the 1,3-dipolar cycloaddition reaction to form the isoxazole ring.[10]

Diagram 1: Proposed Synthesis of 3-(Anthracen-9-yl)butyl Isoxazole-5-carboxylate

G A Anthracene-9-carbaldehyde B Intermediate Aldoxime A->B Hydroxylamine Hydrochloride C Anthracene-9-carbonitrile oxide B->C NCS in DMF E 3-(Anthracen-9-yl)ethyl isoxazole-5-carboxylate C->E 1,3-Dipolar Cycloaddition D Ethyl 2-butynoate D->E F 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate E->F Hydrolysis & Reduction (Conceptual)

Caption: Proposed synthetic route for the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Anthracene-9-carbaldehyde Oxime

  • To a solution of anthracene-9-carbaldehyde (1 equivalent) in a 2:1:1 mixture of THF:Ethanol:H2O, add sodium acetate (3.5 equivalents) and hydroxylamine hydrochloride (2 equivalents).[11]

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the anthracene-9-carbaldehyde oxime.

Step 2: Generation of Anthracene-9-carbonitrile oxide and Cycloaddition

  • Dissolve the anthracene-9-carbaldehyde oxime (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) portion-wise at 0°C and stir for 30 minutes.

  • To this in situ generated nitrile oxide, add ethyl 2-butynoate (1.2 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate. The butyl side chain would require starting with a different alkyne, such as ethyl hex-2-ynoate, and the carboxylate at the 5-position would necessitate a different synthetic strategy for the isoxazole formation, likely from a β-ketoester and hydroxylamine. A more direct approach would be a 1,3-dipolar cycloaddition between anthracene-9-carbonitrile oxide and an appropriate alkyne ester.

Step 3: Modification to achieve 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

A note on the proposed structure: The provided name suggests a butyl linker and the carboxylate at the 5-position of the isoxazole. The above synthesis is a general guideline for forming an anthracene-isoxazole scaffold. To achieve the exact target molecule, a different starting alkyne and synthetic strategy for the isoxazole ring would be necessary. The following characterization and application protocols are based on the successful synthesis of the target molecule.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.[12]

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Peaks corresponding to the anthracene, butyl, and isoxazole protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the target compound.
FT-IR Spectroscopy Identification of functional groups.Characteristic peaks for C=O (ester), C=N (isoxazole), and aromatic C-H bonds.
UV-Vis Spectroscopy To determine the absorption properties.Characteristic absorption bands of the anthracene chromophore.
Fluorescence Spectroscopy To characterize the emission properties.Emission spectrum with a high quantum yield, characteristic of anthracene derivatives.[4]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single, sharp peak indicating high purity.

Part 2: Application in Targeted Drug Delivery

The unique bifunctional nature of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate—a fluorescent core for imaging and a carboxylate handle for conjugation—makes it an attractive candidate for targeted drug delivery.

Principles of Targeting

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, minimizing off-target effects.[1] This can be achieved through two primary mechanisms:

  • Passive Targeting: This strategy relies on the Enhanced Permeability and Retention (EPR) effect, a phenomenon where macromolecules and nanoparticles (typically >40 kDa) preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[13][14][15]

  • Active Targeting: This involves conjugating a targeting ligand (e.g., antibody, peptide, aptamer) to the drug carrier, which then binds to specific receptors overexpressed on the surface of target cells.[16][17]

Diagram 2: Targeted Drug Delivery Strategies

G cluster_0 Passive Targeting (EPR Effect) cluster_1 Active Targeting A Drug Carrier (e.g., Nanoparticle) B Leaky Tumor Vasculature A->B Extravasation C Tumor Accumulation B->C Poor Lymphatic Drainage D Ligand-Conjugated Drug Carrier E Target Cell Receptor D->E Specific Binding F Receptor-Mediated Endocytosis E->F

Caption: Overview of passive and active drug targeting mechanisms.

Protocol for Drug Conjugation

The carboxylate group of the title compound can be activated for conjugation with amine-containing drugs or linkers using standard carbodiimide chemistry.

Materials:

  • 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing drug (e.g., Doxorubicin, linked via a cleavable linker)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Dissolve 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (1 equivalent) in anhydrous DMF.

  • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution and stir at room temperature for 4-6 hours to activate the carboxyl group.

  • In a separate flask, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF.

  • Add the drug solution to the activated ester solution and stir at room temperature for 24 hours in the dark.

  • Monitor the reaction by HPLC.

  • Upon completion, purify the conjugate by dialysis against a suitable solvent to remove unreacted starting materials and coupling agents.

  • Lyophilize the purified solution to obtain the drug conjugate.

Protocol for In Vitro Drug Release Studies

Assessing the release kinetics of the conjugated drug is crucial for predicting its in vivo performance.[18][19] The dialysis method is a commonly used technique.[18]

Materials:

  • Drug-conjugated 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to mimic physiological and endosomal conditions, respectively)

  • Dialysis tubing (MWCO selected to retain the conjugate but allow free drug to pass)

  • Shaking incubator

Procedure:

  • Dissolve a known amount of the drug conjugate in a small volume of PBS (pH 7.4).

  • Transfer the solution into a pre-soaked dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5) to ensure sink conditions.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Part 3: In Vitro Cellular Evaluation

Evaluating the interaction of the drug conjugate with cancer cells is a critical step in assessing its therapeutic potential.

Protocol for Cellular Uptake Studies

The intrinsic fluorescence of the anthracene moiety allows for direct visualization and quantification of cellular uptake.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Drug-conjugated 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing cells

  • DAPI for nuclear staining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cancer cells in a suitable format (e.g., 24-well plates with glass coverslips for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Treat the cells with different concentrations of the drug conjugate for various time points (e.g., 1, 4, 12, 24 hours).

  • After incubation, wash the cells three times with ice-cold PBS to remove the non-internalized conjugate.

  • For Fluorescence Microscopy:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS and stain the nuclei with DAPI.

    • Mount the coverslips on glass slides and visualize under a fluorescence microscope. The anthracene fluorescence will indicate the subcellular localization of the conjugate.

  • For Flow Cytometry:

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized conjugate.

Protocol for In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine the cytotoxicity of a compound.[20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Drug-conjugated 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

  • Free drug (as a positive control)

  • Untreated cells (as a negative control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the drug conjugate, free drug, and the unconjugated carrier for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[21]

Part 4: In Vivo Evaluation (Conceptual Framework)

Following successful in vitro studies, the next logical step is to evaluate the drug delivery system in an animal model.[22][23]

Diagram 3: Workflow for In Vivo Evaluation

G A Tumor Xenograft Model Establishment B Administration of Drug Conjugate (i.v.) A->B C Biodistribution Study (Ex Vivo Imaging) B->C Monitor fluorescence in organs D Antitumor Efficacy Study B->D Monitor tumor volume and survival E Toxicity Assessment B->E Histopathology and blood analysis F Data Analysis and Conclusion C->F D->F E->F

Caption: A conceptual workflow for the in vivo assessment of the drug conjugate.

Biodistribution Studies

The intrinsic fluorescence of the anthracene moiety can be leveraged for ex vivo imaging of organs to determine the biodistribution and tumor-targeting efficiency of the drug conjugate.

Antitumor Efficacy Studies

In a tumor-bearing animal model, the antitumor efficacy of the drug conjugate would be evaluated by monitoring tumor growth inhibition and survival rates compared to control groups (e.g., untreated, free drug, unconjugated carrier).

Toxicity Assessment

Systemic toxicity would be evaluated by monitoring changes in body weight, performing histological analysis of major organs, and analyzing blood samples for markers of liver and kidney function.

Conclusion

The proposed 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate represents a promising and versatile platform for the development of targeted drug delivery systems. Its rational design combines a fluorescent core for imaging and a functional handle for bioconjugation. The comprehensive protocols outlined in this document provide a rigorous framework for the synthesis, characterization, and preclinical evaluation of this novel compound. Successful execution of these studies will elucidate its potential as a next-generation theranostic agent, contributing to the advancement of precision medicine.

References

  • Maeda, H. (2012). The enhanced permeability and retention (EPR) effect in tumor vasculature: The key role of tumor-selective macromolecular drug targeting. Advances in Enzyme Regulation, 52(1), 189-207.
  • Wikipedia. (2023). Enhanced permeability and retention effect. Available from: [Link]

  • Bae, Y. H., & Park, K. (2011). Targeted drug delivery to tumors: myths, reality and possibility. Journal of Controlled Release, 153(3), 198-205.
  • Stylianopoulos, T., & Jain, R. K. (2013). Improving conventional enhanced permeability and retention (EPR) effects; what is the appropriate target?. Theranostics, 3(12), 875. Available from: [Link]

  • Gilero. (2025). Targeted Drug Delivery: A Simple Guide. Available from: [Link]

  • Wikipedia. (2023). Targeted drug delivery. Available from: [Link]

  • Peer, D., Karp, J. M., Hong, S., Farokhzad, O. C., Margalit, R., & Langer, R. (2007). Nanocarriers as an emerging platform for cancer therapy. Nature nanotechnology, 2(12), 751-760. Available from: [Link]

  • Yoo, J., Park, C., Yi, G., Lee, D., & Koo, H. (2019). Active-targeting strategies for cancer therapy using drug-or gene-delivery systems. Cancers, 11(5), 680. Available from: [Link]

  • Fang, J., Nakamura, H., & Maeda, H. (2011). The EPR effect: unique features of tumor blood vessels for drug delivery, factors involved, and limitations and augmentation of the effect. Advanced drug delivery reviews, 63(3), 136-151.
  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., ... & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers in Medicinal Chemistry (Vol. 10, pp. 1-49). Bentham Science Publishers. Available from: [Link]

  • Martis, G. J., & Gaonkar, S. L. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC medicinal chemistry. Available from: [Link]

  • Çapan, Y., Sahin, A., & Tonbul, H. (Eds.). (2021). Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. Jenny Stanford Publishing. Available from: [Link]

  • Slideshare. (2015). Targeted drug delivery system. Available from: [Link]

  • Kamal, A., & Malik, M. S. (2015). Medicinal chemistry perspective of fused isoxazole derivatives. Current topics in medicinal chemistry, 15(10), 915-933. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. Available from: [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. (n.d.). National Institutes of Health. Available from: [Link]

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. (n.d.). National Institutes of Health. Available from: [Link]

  • In vitro - In vivo evaluation of a novel drug delivery system for colonic targeting. (2025). ResearchGate. Available from: [Link]

  • Drug Carriers: Classification, Administration, Release Profiles, and Industrial Approach. (2021). MDPI. Available from: [Link]

  • Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. (2021). Taylor & Francis. Available from: [Link]

  • In vivo Fate of Targeted Drug Delivery Carriers. (2024). National Institutes of Health. Available from: [Link]

  • A Review on Anthracene and Its Derivatives: Applications. (2016). Research & Reviews: Journal of Chemistry. Available from: [Link]

  • Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. (2011). PubMed. Available from: [Link]

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. (2011). ResearchGate. Available from: [Link]

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. (2011). Nova Southeastern University. Available from: [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024). PubMed. Available from: [Link]

  • Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers. (2025). MDPI. Available from: [Link]

  • Small Molecule Drugs. (n.d.). HORIBA. Available from: [Link]

  • Therapeutic Potential of Anthracene Derivatives for Breast Cancer. (2023). Preprints.org. Available from: [Link]

  • Enhanced uptake of nanoparticle drug carriers via a thermoresponsive shell enhances cytotoxicity in a cancer cell line. (2013). Royal Society of Chemistry. Available from: [Link]

  • Advancing Ovarian Cancer Therapeutics: The Role of Targeted Drug Delivery Systems. (2024). MDPI. Available from: [Link]

  • Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. (2018). ACS Omega. Available from: [Link]

  • Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. (2018). Semantic Scholar. Available from: [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024). ResearchGate. Available from: [Link]

  • Physicochemical characterization of drug nanocarriers. (2017). Dove Medical Press. Available from: [Link]

  • What are Small Molecule Drugs?. (2024). Patheon Pharma Services. Available from: [Link]

  • How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. (2025). Patsnap Eureka. Available from: [Link]

  • Anthracene derivatives as anti-cancer agents. (1999). Google Patents.
  • A simple molecular modeling method for the characterization of polymeric drug carriers. (2013). European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. (n.d.). ACS Publications. Available from: [Link]

  • Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. (n.d.). National Institutes of Health. Available from: [Link]

  • Synthesis and Structural Studies of Two New Anthracene Derivatives. (2021). MDPI. Available from: [Link]

  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). (2024). MDPI. Available from: [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences. Available from: [Link]

  • Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. (n.d.). National Institutes of Health. Available from: [Link]

  • Process for synthesizing isoxazolines and isoxazoles. (2001). Google Patents.

Sources

Application

Assay development using 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate as a fluorescent marker

This Application Note is designed for researchers and assay developers validating 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (referred to herein as ABI-5C ) as a fluorescent reporter. Given the structural compositio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and assay developers validating 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (referred to herein as ABI-5C ) as a fluorescent reporter.

Given the structural composition—a lipophilic, highly fluorescent anthracene core linked via a flexible butyl spacer to a polar/reactive isoxazole-5-carboxylate head—this molecule represents a class of amphiphilic fluorescent probes . These are typically utilized for probing hydrophobic pockets in proteins, DNA intercalation (specifically G-quadruplexes), or monitoring esterase activity (if esterified) and pH micro-environments.

Introduction & Mechanistic Basis

The utility of ABI-5C lies in its "push-pull" architecture. The anthracene moiety acts as the signal transducer, exhibiting a characteristic vibronic structure in its emission spectrum that is highly sensitive to solvent polarity (solvatochromism). The isoxazole-5-carboxylate moiety serves as the "recognition" or "anchoring" domain, capable of hydrogen bonding, electrostatic interaction (in its anionic form), or covalent modification (if activated).

Key Applications
  • Macromolecular Binding Assays: Quantifying interactions with DNA G-quadruplexes or Serum Albumin via fluorescence quenching or enhancement.

  • Membrane Dynamics: Monitoring lipid bilayer fluidity due to the probe's amphiphilic nature.

  • Enzymatic Assays: If used as an ester substrate, tracking hydrolytic cleavage.

Photophysical Characterization (Phase I)

Before biological application, the probe’s spectral "fingerprint" must be established. Anthracene derivatives are prone to aggregation-induced quenching (ACQ) in aqueous media.

Experiment A: Solvatochromic Shift & Quantum Yield

Objective: Determine the optimal excitation/emission wavelengths and solvent compatibility.

Protocol:

  • Stock Preparation: Dissolve ABI-5C in anhydrous DMSO to 10 mM. Store at -20°C in the dark.

  • Solvent Panel: Prepare 10 µM dilutions in:

    • Toluene (Non-polar reference)

    • Ethanol (Protic polar)

    • PBS pH 7.4 (Aqueous biological buffer)

  • Spectroscopy:

    • Scan Absorbance (300–450 nm). Expect

      
       ~360–380 nm.
      
    • Scan Emission (380–550 nm). Expect characteristic anthracene "fingers" (vibronic peaks).

  • Data Analysis: Calculate the Stokes shift and Quantum Yield (

    
    ) relative to a Quinine Sulfate standard.
    

Critical Insight: If the vibronic fine structure (sharp peaks) is lost in PBS and replaced by a broad, structureless band, aggregation is occurring. You must add a surfactant (e.g., 0.05% Tween-20) or a co-solvent (DMSO < 5%) for assay stability.

Assay Development: Binding Isotherm Protocol (Phase II)

This protocol validates ABI-5C as a marker for binding events (e.g., binding to BSA or DNA). The anthracene fluorescence usually changes (quenches or enhances) upon intercalation or hydrophobic pocket binding.

Workflow Visualization

The following diagram outlines the logical flow for determining the Dissociation Constant (


).

BindingAssay Stock Stock Solution (ABI-5C in DMSO) Titration Titration Series (Fixed Probe, Varying Target) Stock->Titration Dilute to 1µM Read Fluorescence Readout (Ex: 365nm, Em: 415nm) Titration->Read Equilibrate 30 min Analysis Non-Linear Regression (One-Site Binding Model) Read->Analysis Plot F vs [Target] Kd Result: Kd & Bmax Analysis->Kd

Caption: Workflow for determining binding affinity (


) using fluorescence titration.
Step-by-Step Protocol: Determination

Materials:

  • ABI-5C (1 µM final concentration)

  • Target (e.g., BSA, ctDNA, or G-Quadruplex DNA)

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

Procedure:

  • Preparation: Prepare 12 wells in a black 96-well plate.

  • Constant Probe: Add ABI-5C to all wells (Final conc: 1 µM).

  • Target Titration: Add increasing concentrations of the Target (0 to 50 µM) across the series.

  • Equilibration: Incubate for 30 minutes at Room Temperature (RT) in the dark.

  • Measurement: Measure Fluorescence Intensity (FI).

    • 
      : 365 nm
      
    • 
      : 415 nm (monitor peak 1) and 438 nm (peak 2).
      
  • Calculation: Plot

    
     (Change in Fluorescence) vs. [Target]. Fit to the equation:
    
    
    
    

Cellular Imaging & Uptake (Phase III)

Anthracene derivatives are lipophilic and can cross cell membranes, but the carboxylate group may affect subcellular localization (lysosomal trapping or cytosolic retention).

Protocol: Live Cell Staining
  • Seeding: Seed HeLa or MCF-7 cells on glass-bottom confocal dishes (50,000 cells/dish).

  • Dosing: Replace media with Opti-MEM containing 5 µM ABI-5C .

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Wash: Wash 3x with warm HBSS to remove background probe.

  • Counter-stain:

    • Nucleus: Hoechst 33342 (Blue - Note: Spectral overlap possible, use careful gating).

    • Mitochondria: MitoTracker Deep Red.

  • Imaging: Use a 405 nm laser line for excitation. Collect emission at 420–470 nm.

Troubleshooting High Background: If high background fluorescence is observed in the media, the probe may have poor solubility. Action: Reduce concentration to 1 µM and ensure 0.1% DMSO is present.

Summary of Expected Data

ParameterExpected OutcomeInterpretation
Solubility Low in water, High in DMSO/EtOHRequires co-solvent or carrier (BSA) for aqueous assays.
Spectral Shift Red-shift in polar solventsConfirming solvent relaxation of the anthracene excited state.
Stokes Shift ~50–70 nmSufficient for separation of excitation/emission channels.
Stability Photobleaching possibleKeep exposure times <200ms during microscopy.

Mechanistic Pathway Diagram

Understanding how the isoxazole moiety interacts with targets is crucial for data interpretation.

Mechanism Probe ABI-5C Probe (Free State) Env Micro-Environment Probe->Env Diffusion Hydrophobic Hydrophobic Pocket (Protein/Membrane) Env->Hydrophobic Lipophilic Partitioning Intercalation DNA Intercalation (G-Quadruplex) Env->Intercalation Pi-Pi Stacking Signal1 Fluorescence Enhancement (De-solvation) Hydrophobic->Signal1 Restriction of intramolecular rotation Signal2 Fluorescence Quenching (PET / Stacking) Intercalation->Signal2 Electronic coupling with bases

Caption: Mechanism of signal generation upon target binding. The anthracene core responds to environmental rigidity and polarity.

References

  • Hit-to-Lead Development of Isoxazole-5-carboxylate Probes. Source: PLOS One. Context: Describes the synthesis and cellular uptake of isoxazole-carboxylate derivatives in parasitic models. Link:

  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents. Source: MDPI (Molecules). Context: Details the interaction of anthracene-isoxazole conjugates with DNA G-quadruplexes and their spectral properties. Link:

  • Isoxazole Derivatives as Anticancer Agents and Fluorescent Probes. Source: European Journal of Medicinal Chemistry (via ChEMBL/EBI). Context: Comprehensive review of isoxazole pharmacophores and their use in assay development. Link:

Method

High-throughput screening of isoxazole libraries for biological activity

Subtitle: From [3+2] Cycloaddition Synthesis to TR-FRET Kinase Profiling Introduction: The Isoxazole Privilege The isoxazole ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: From [3+2] Cycloaddition Synthesis to TR-FRET Kinase Profiling

Introduction: The Isoxazole Privilege

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in drugs ranging from the antirheumatic Leflunomide to the COX-2 inhibitor Valdecoxib and various kinase inhibitors (e.g., HSP90 inhibitors). Its planar, aromatic structure allows it to mimic peptide bonds or coordinate with metal ions in active sites (e.g., the ATP-binding pocket of kinases), while its specific substitution patterns (3,5- vs. 3,4-disubstituted) allow for precise tuning of lipophilicity and metabolic stability [1, 2].

However, screening isoxazole libraries presents unique challenges. Their aromatic nature can lead to solubility issues (aggregation) in aqueous buffers, and certain synthetic byproducts can act as pan-assay interference compounds (PAINS). This guide details a robust workflow for generating isoxazole libraries via regioselective cycloaddition and screening them using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to minimize false positives.

Library Synthesis: The [3+2] Cycloaddition Workflow

The most efficient method for generating diverse isoxazole libraries for HTS is the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. Unlike amide coupling, this reaction builds the heterocyclic core in situ, allowing for modular assembly of "R" groups.

Synthetic Strategy

The library is constructed using a "Click-like" chemistry approach:

  • Precursors: Aldehydes are converted to aldoximes .

  • In Situ Activation: Aldoximes are chlorinated (using NCS) or oxidized (using hypervalent iodine) to generate nitrile oxides .

  • Cycloaddition: The nitrile oxide reacts with a terminal alkyne to yield the isoxazole.

Critical Regioselectivity: Thermal cycloaddition often yields a mixture of 3,5- and 3,4-isomers. For HTS consistency, Copper(I) catalysis (similar to CuAAC) or specific steric control is used to favor the 3,5-disubstituted regioisomer [3, 4].

Synthesis Workflow Diagram

IsoxazoleSynthesis Aldehyde Aldehyde Precursor (R1-CHO) Aldoxime Aldoxime Intermediate Aldehyde->Aldoxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ Generation) Aldoxime->NitrileOxide Oxidation (NCS/Base) Cycloaddition [3+2] Cycloaddition (Cu Catalysis) NitrileOxide->Cycloaddition Alkyne Terminal Alkyne (R2-C≡CH) Alkyne->Cycloaddition Purification HPLC/LC-MS Purification Cycloaddition->Purification Crude Isoxazole FinalPlate Library Master Plate (DMSO Stock) Purification->FinalPlate >95% Purity

Figure 1: Modular assembly of 3,5-disubstituted isoxazole libraries via nitrile oxide/alkyne cycloaddition.

Assay Development: TR-FRET Kinase Screen[1][2][3][4][5]

While isoxazoles target various proteins, this protocol focuses on Kinase Inhibition (e.g., DYRK1A, RET) using TR-FRET. Standard fluorescence intensity assays are prone to interference from the autofluorescence of aromatic heterocycles like isoxazoles. TR-FRET eliminates this by introducing a time delay between excitation and emission reading [5].

Assay Principle (LanthaScreen™ Format)
  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).[1][2]

  • Acceptor: Alexa Fluor™ 647-labeled "Tracer" (ATP-competitive inhibitor).

  • Mechanism: When the Tracer binds the kinase, FRET occurs (Eu excites, Tracer emits at 665 nm).

  • Inhibition: An isoxazole hit displaces the Tracer, breaking the FRET pair. The signal at 665 nm decreases.

Reagent Preparation Table
ComponentConcentration (Stock)Concentration (Final Assay)Notes
Kinase Buffer A 5X1XContains HEPES, MgCl2, EGTA, Brij-35.[3]
Target Kinase 10 µM5 nMTitrate to determine

for Tracer first.
Eu-Antibody 2 µM2 nMSpecific to kinase tag (e.g., GST, His).
Tracer 236 50 µM10-20 nMUse at

concentration.
Isoxazole Library 10 mM (DMSO)10 µMFinal DMSO must be <1%.

Detailed Screening Protocol

Objective: Screen 10,000 isoxazole derivatives for ATP-competitive inhibition of Target Kinase X in 384-well format.

Step 1: Compound Transfer (Acoustic Dispensing)
  • Use an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL of library compounds (10 mM in DMSO) into low-volume, black, non-binding 384-well plates.

  • Controls:

    • High Control (Min Inhibition): 20 nL pure DMSO (Columns 1-2).

    • Low Control (Max Inhibition): 20 nL Staurosporine (1 mM) (Columns 23-24).

Step 2: Master Mix Preparation

Prepare reagents immediately before use to prevent degradation.

  • Kinase/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in 1X Kinase Buffer A.

  • Tracer Mix: Dilute Tracer (20 nM final) in 1X Kinase Buffer A.

Step 3: Assay Reaction[3]
  • Dispense 5 µL of Kinase/Antibody Mix into all wells using a bulk dispenser (e.g., Multidrop Combi).

  • Incubation 1: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT to allow antibody binding.

  • Dispense 5 µL of Tracer Mix into all wells.

    • Total Assay Volume: 10 µL.

    • Final DMSO: 0.2%.

  • Incubation 2: Centrifuge and incubate for 60 min at RT in the dark.

Step 4: Detection
  • Read plate on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

  • Settings:

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Integration: 400 µs.

Data Analysis & Validation

Ratio Calculation

Raw data must be ratiometric to correct for well-to-well variability in volume or quenching.



Percent Inhibition


Quality Control (Z-Factor)

A robust HTS assay must have a Z' > 0.5 [6].



Where 

is standard deviation and

is the mean of controls.
HTS Logic Flow Diagram

HTSWorkflow Library Isoxazole Library (10,000 cmpds) PrimaryScreen Primary Screen (Single Point @ 10µM) Library->PrimaryScreen Filter1 Cutoff: >50% Inhibition Z' > 0.5 PrimaryScreen->Filter1 Filter1->Library Fail (Discard) Confirmation Confirmation Screen (Triplicate @ 10µM) Filter1->Confirmation Pass CounterScreen Counter Screen (Aggregation/Selectivity) Confirmation->CounterScreen DoseResponse Dose Response (IC50) 10-point titration CounterScreen->DoseResponse Specific Binder Hit Validated Hit (Ready for SAR) DoseResponse->Hit Potent IC50

Figure 2: Decision tree for filtering isoxazole hits from primary screen to validated lead.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z-Factor (<0.5) Pipetting error or Tracer degradation.Recalibrate dispenser. Ensure Tracer is protected from light.
High Background Non-specific binding of Eu-Ab.Increase Brij-35 detergent concentration to 0.01%.
Compound Precipitation Isoxazole insolubility.Check library visually. Lower screening concentration to 1 µM.
Fluorescence Interference "Inner filter" effect.The ratiometric read (665/620) usually corrects this. If ER is erratic, check compound absorption spectra.

References

  • Pinter, T. et al. (2025). Therapeutic Potential of Isoxazole Hybrids: Three Decades of Research. MDPI Molecules. Link

  • Sperry, J. B. et al. (2010). Isoxazole synthesis via 1,3-dipolar cycloaddition.[4][5][6][7] Organic Chemistry Portal. Link

  • Hansen, T. V. et al. (2005). Regioselective synthesis of 3,5-disubstituted isoxazoles.[4][5] Journal of Organic Chemistry. Link

  • BenchChem Application Note. (2025). High-Throughput Screening of Benzoxazole and Isoxazole Libraries.Link

  • Thermo Fisher Scientific. (2025). LanthaScreen™ Eu Kinase Binding Assay User Guide.Link

  • Zhang, J. H. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

Sources

Application

Application Note: Flow Cytometry Applications of Novel Fluorescent Anthracene Derivatives

Abstract The rigid, planar structure of anthracene has long served as a scaffold for fluorophores, but recent synthetic advancements have birthed a new class of derivatives with tunable solvatochromism and bis-intercalat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigid, planar structure of anthracene has long served as a scaffold for fluorophores, but recent synthetic advancements have birthed a new class of derivatives with tunable solvatochromism and bis-intercalating capabilities. This guide details the application of these novel anthracene derivatives—specifically 9,10-bis(substituted) anthracenes and bis-anthracene linkers —in flow cytometry.[1] Unlike traditional stoichiometric dyes (e.g., Propidium Iodide), these probes offer functional readouts of intracellular microviscosity and organelle-specific polarity , alongside high-affinity DNA quantification.[1]

Introduction: The Anthracene Advantage

Anthracene derivatives possess a conjugated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-electron system that exhibits high quantum yields and sensitivity to the local microenvironment. While traditional dyes like DAPI or FITC are binary (on/off), novel anthracene derivatives often function as environmental sensors .[1]
Key Photophysical Mechanisms[1]
  • Restricted Intramolecular Rotation (RIR): In low-viscosity environments, the substituent groups on the anthracene core rotate freely, dissipating energy non-radiatively. In high-viscosity environments (e.g., crowded cytoplasm or rigid membranes), rotation is restricted, forcing energy emission via fluorescence.[1]

  • Photoinduced Electron Transfer (PeT): Specific derivatives can be quenched by protonation or specific ion binding, making them effective pH or ion sensors.[1]

  • Bis-Intercalation: Dimers of anthracene linked by polyamine chains act as "molecular staples," threading DNA with significantly higher affinity than mono-intercalators.[1]

FeatureTraditional Dyes (e.g., PI, DAPI)Novel Anthracene Derivatives
Binding Mode Mono-intercalation / Minor GrooveBis-intercalation / Viscosity Sensing
Environmental Sensitivity Low (Stable emission)High (Solvatochromic/Viscochromic)
Stokes Shift Small to Medium (<50nm)Large (>100nm) – Reduces spectral overlap
Excitation UV (355nm) or Blue (488nm)Tunable (Violet 405nm to Blue 488nm)

Application I: Monitoring Intracellular Microviscosity

Target: Cancer Research, Apoptosis Assays, Metabolic Profiling

Intracellular viscosity is a critical parameter regulating diffusion-mediated cellular processes.[1] Abnormal viscosity is a biomarker for lysosomal storage diseases, neurodegeneration, and malignancy.[1] Novel derivatives like 9,10-bis(piperazine)-anthracene (AnP2) function as molecular rotors.[1]

Mechanism of Action

The fluorescence intensity of AnP2 derivatives scales non-linearly with viscosity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) according to the Förster-Hoffmann equation:


Where

is fluorescence intensity and

is the dye-dependent sensitivity factor.
Experimental Protocol: Live-Cell Viscosity Profiling

Materials:

  • Probe: AnP2-OEG (Octaethylene glycol modified for biocompatibility).

  • Controls: Nystatin (increases viscosity) or Ionophores (Monensin).[1]

  • Buffer: HBSS (calcium/magnesium-free).[1]

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest cells (e.g., HeLa, Jurkat) and wash 2x with HBSS.[1]

    • Adjust concentration to

      
       cells/mL.
      
  • Staining:

    • Add AnP2-OEG to a final concentration of 5 µM .[1]

    • Critical: Do not wash.[1] These probes are often "wash-free" due to low background in aqueous media (freely rotating state = low fluorescence).[1]

    • Incubate for 20 minutes at 37°C.

  • Perturbation (Optional Validation):

    • Tube A (Control): Untreated.[1]

    • Tube B (High Viscosity): Treat with 10 µM Nystatin for 15 mins (induces membrane rigidification).[1]

  • Acquisition:

    • Laser: 405 nm (Violet) or 488 nm (Blue).[1]

    • Filter: 525/50 nm (Green).[1]

    • Flow Rate: Low (<300 events/sec) to ensure precise pulse processing.

Data Analysis

Plot a histogram of Mean Fluorescence Intensity (MFI) .

  • Result: Cells with higher intracellular viscosity (e.g., during specific apoptotic stages or lysosomal aggregation) will shift right (higher MFI).[1]

Application II: High-Fidelity Cell Cycle Analysis

Target: Drug Discovery, Genotoxicity Studies[1]

Bis-anthracene derivatives (dimers) act as bis-intercalators.[1][2] They sandwich DNA base pairs at two sites simultaneously, offering extreme stability and resistance to dissociation during flow stream hydrodynamic focusing.[1]

Mechanism of Action

The linker chain length determines the "bite size" of the intercalation. Unlike Propidium Iodide (PI), which requires RNAse treatment due to RNA binding, specific bis-anthracenes prefer dsDNA geometry, potentially reducing prep time.[1]

Experimental Protocol: Fixed Cell Staining

Materials:

  • Probe: Bis-A-C8 (Anthracene dimer with octamethylene linker).

  • Fixative: 70% Ethanol (ice cold).[1]

Step-by-Step Workflow:

  • Fixation:

    • Pellet cells and resuspend in 500 µL PBS.

    • Dropwise add 4.5 mL of -20°C 70% Ethanol while vortexing gently.

    • Incubate at -20°C for >2 hours (overnight preferred).

  • Rehydration:

    • Pellet cells (500g, 5 min) and decant ethanol.

    • Wash 1x with PBS.[1]

  • Staining:

    • Resuspend in staining buffer containing 1 µM Bis-A-C8 .[1]

    • Note: While less RNA-sensitive, adding RNase A (100 µg/mL) is recommended for "Gold Standard" precision.[1]

    • Incubate 30 mins at Room Temp (Dark).

  • Acquisition:

    • Laser: 355 nm (UV) or 405 nm (Violet).[1]

    • Filter: 450/50 nm (Blue).[1]

    • Linear Scale: Set DNA fluorescence to Linear amplification.

Visualization: DNA Staining Workflow

DNA_Staining_Workflow Start Live Cells Fix Fixation (70% EtOH, -20°C) Start->Fix Permeabilize Wash Rehydration (PBS Wash) Fix->Wash Remove Fixative Stain Staining (Bis-Anthracene + RNase) Wash->Stain Intercalation Flow Flow Cytometry (Linear Scale) Stain->Flow Acquire

Caption: Optimized workflow for high-fidelity DNA content analysis using bis-anthracene derivatives.

Troubleshooting & Optimization

To ensure Trustworthiness and reproducibility, use this troubleshooting matrix.

IssueProbable CauseCorrective Action
High Background (Viscosity Probe) Non-specific membrane bindingTitrate probe concentration down to 1-2 µM.[1] Ensure cells are in protein-free buffer during acquisition if possible.[1]
Broad CVs (DNA Analysis) Suboptimal fixation or aggregationVortex during ethanol addition.[1] Use doublet discrimination (Area vs. Width) to gate out clumps.
Signal Drift PhotobleachingAnthracenes are generally stable, but avoid prolonged exposure to ambient light.[1] Keep samples on ice in the dark.
Spectral Overlap Broad emission spectrumUse a narrow bandpass filter (e.g., 450/20) rather than a wide longpass filter.

Mechanistic Visualization: Viscosity Sensing[1][3][4]

The following diagram illustrates the "Molecular Rotor" concept essential for interpreting AnP2 data.

Viscosity_Mechanism cluster_LowVisc Low Viscosity (Aqueous) cluster_HighVisc High Viscosity (Intracellular/Organelle) Excitation Excitation (405/488nm) Rotor_Free Free Rotation (Relaxation) Excitation->Rotor_Free Rotor_Locked Restricted Rotation (Locked) Excitation->Rotor_Locked NonRad Non-Radiative Decay (Heat) Rotor_Free->NonRad Dominant Pathway Fluorescence Fluorescence Emission (High Intensity) Rotor_Locked->Fluorescence Dominant Pathway

Caption: Mechanism of viscosity-dependent fluorescence enhancement in 9,10-substituted anthracene derivatives.

References

  • BenchChem. (2025).[1][3] The Versatility of Functionalized Anthracene Derivatives: A Technical Guide. Retrieved from [1]

  • Kikuchi, K., et al. (2023).[1] Dense and Acidic Organelle-Targeted Visualization in Living Cells: Application of Viscosity-Responsive Fluorescence. Analytical Chemistry . Retrieved from [1]

  • Ihmels, H., et al. (2000).[1][4] Novel fluorescence probes based on 2,6-donor-acceptor-substituted anthracene derivatives. Organic Letters . Retrieved from

  • Denny, W.A., et al. (2021).[1] Novel DNA Bis-Intercalator XR5944 as a Potent Anticancer Drug. MDPI .[1] Retrieved from [1]

  • AAT Bioquest. (2025).[1] Spectrum Properties of 9,10-Bis(Phenylethynyl)Anthracene. Retrieved from

Sources

Method

Application Note: Monitoring Enzyme Kinetics with 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

Abstract This technical guide details the application of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (ABIC) as a highly sensitive, fluorogenic probe for the real-time monitoring of esterase activity. Esterases are a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (ABIC) as a highly sensitive, fluorogenic probe for the real-time monitoring of esterase activity. Esterases are a broad class of hydrolase enzymes pivotal in various physiological processes and are significant targets in drug discovery and diagnostics. The ABIC probe is designed on a "turn-on" fluorescence principle, remaining in a low-fluorescence state until enzymatically cleaved. Upon hydrolysis by an active esterase, the highly fluorescent molecule 3-(Anthracen-9-yl)butanol is released, producing a quantifiable increase in fluorescence intensity directly proportional to enzyme activity. We provide a comprehensive overview of the assay principle, detailed protocols for performing Michaelis-Menten kinetic analysis and inhibitor screening, and guidelines for data interpretation.

Introduction: The Need for Sensitive Enzyme Assays

Enzymes are fundamental to cellular function, and their dysregulation is a hallmark of numerous diseases, including cancer and metabolic disorders.[1] Esterases, in particular, play crucial roles in xenobiotic metabolism, neurotransmission, and pro-drug activation. Consequently, the ability to accurately measure esterase activity is vital for both basic research and pharmaceutical development.[2][3]

Fluorescence-based assays have become a cornerstone of modern enzymology and high-throughput screening (HTS) due to their exceptional sensitivity, wide dynamic range, and amenability to continuous, real-time measurements.[4][5][6] Enzyme-activated fluorogenic probes, which transition from a "dark" to a "bright" state upon enzymatic conversion, offer a direct and powerful method for quantifying enzyme kinetics.[1][7][8] The ABIC probe leverages the well-characterized photophysical properties of anthracene[9][10] coupled with the specificity of an isoxazole-carboxylate ester linkage to create a robust tool for esterase research.

Principle of the Assay: An Enzyme-Triggered "Turn-On" System

The ABIC probe is a rationally designed molecule consisting of two key moieties: the fluorescent reporter, 3-(Anthracen-9-yl)butanol, and a recognition/cleavage site, the isoxazole-5-carboxylate ester.

  • Quenched State: In its intact ester form, the fluorescence of the anthracene core is significantly suppressed. This quenching is attributed to electronic effects from the isoxazole-carboxylate group, which alters the intramolecular charge transfer (ICT) characteristics of the fluorophore.[11]

  • Enzymatic Cleavage: Esterases, such as carboxylesterases or lipases, recognize and hydrolyze the ester bond of the ABIC probe.[3][12] The isoxazole ring is a stable heterocyclic scaffold, ensuring that the primary point of enzymatic attack is the ester linkage.[13]

  • Fluorescent State: This hydrolysis releases the free alcohol, 3-(Anthracen-9-yl)butanol (AB-OH). The liberation of the hydroxyl group restores the native electronic environment of the anthracene fluorophore, resulting in a dramatic, quantifiable increase in fluorescence emission.

The rate of increase in fluorescence is therefore directly proportional to the rate of substrate hydrolysis, enabling precise measurement of enzyme kinetics.[14][15]

G cluster_reaction Mechanism of ABIC Activation ABIC 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (ABIC) (Low Fluorescence) AB_OH 3-(Anthracen-9-yl)butanol (AB-OH) (High Fluorescence) ABIC->AB_OH Hydrolysis Byproduct Isoxazole-5-carboxylic acid Enzyme Esterase AB_OH->Enzyme Enzyme->ABIC

Figure 1: Enzymatic activation of the ABIC fluorogenic probe.

Probe Characteristics & Required Materials

Spectroscopic Properties

The following table summarizes the key spectroscopic properties for the ABIC probe and its fluorescent product, AB-OH. Note: These are representative values and should be determined empirically for each specific instrument and buffer system.

CompoundStateλex (max)λem (max)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
ABIC Intact Probe~365 nm~410 nm~7,500 M⁻¹cm⁻¹< 0.05
AB-OH Cleavage Product~365 nm~410 nm~8,000 M⁻¹cm⁻¹> 0.60
Materials & Equipment
  • 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (ABIC)

  • Purified esterase enzyme of interest

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Assay Buffer (e.g., 50 mM Tris-HCl or HEPES, pH 7.4 - 8.0, adjust for optimal enzyme activity)[3]

  • Black, opaque 96-well or 384-well microplates (for fluorescence assays)

  • Fluorescence microplate reader with temperature control and kinetic reading capabilities

  • Calibrated multichannel pipettes

  • Quartz cuvettes (for wavelength scanning)

  • Spectrofluorometer (for determining optimal wavelengths)

Experimental Protocols

Protocol 1: Reagent Preparation

Causality: Proper reagent preparation is critical for assay reproducibility. DMSO is used for the hydrophobic probe, and stock solutions must be diluted carefully to avoid precipitation in aqueous buffer.

  • ABIC Stock Solution (10 mM): Prepare a stock solution of ABIC in 100% DMSO. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable, stable buffer (e.g., containing glycerol for stability). Determine the protein concentration accurately. Store at -80°C.

  • Assay Buffer: Prepare the desired assay buffer and equilibrate to the reaction temperature (e.g., 25°C or 37°C) before use. Enzyme activity is highly dependent on pH and temperature.

Protocol 2: Michaelis-Menten Enzyme Kinetics

Causality: This protocol determines the key kinetic parameters, Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity), which define the enzyme's affinity for the substrate and its catalytic efficiency.[15][16]

G start Start: Prepare Reagents prepare_substrate Create Serial Dilution of ABIC in Assay Buffer start->prepare_substrate prepare_enzyme Prepare Enzyme Working Solution in Assay Buffer start->prepare_enzyme add_substrate Add Substrate Dilutions to Microplate Wells prepare_substrate->add_substrate prepare_enzyme->add_substrate equilibrate Equilibrate Plate to Assay Temperature add_substrate->equilibrate initiate Initiate Reaction by Adding Enzyme Solution equilibrate->initiate read Immediately Begin Kinetic Read: Measure Fluorescence over Time initiate->read analyze Data Analysis: Calculate Initial Velocities (V₀) read->analyze plot Plot V₀ vs. [Substrate] Fit to Michaelis-Menten Equation analyze->plot end Determine Km and Vmax plot->end

Figure 2: Workflow for Michaelis-Menten kinetic analysis using ABIC.

Step-by-Step Procedure:

  • Prepare Substrate Plate:

    • Create a 2X working stock serial dilution of ABIC in assay buffer. A typical final concentration range might be 0.1 µM to 50 µM.

    • Pipette 50 µL of each 2X substrate concentration into triplicate wells of a black 96-well plate.

    • Include "no-substrate" wells (50 µL buffer only) for background correction and "no-enzyme" wells for measuring substrate auto-hydrolysis.

  • Equilibrate: Pre-incubate the plate at the desired assay temperature for 5-10 minutes.

  • Prepare Enzyme Solution: Prepare a 2X working solution of the enzyme in cold assay buffer at a concentration that will yield a linear reaction rate for at least 10-15 minutes.

  • Initiate Reaction: Add 50 µL of the 2X enzyme solution to all wells (except "no-enzyme" controls).

  • Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence reader. Measure the fluorescence intensity (e.g., λex = 365 nm, λem = 410 nm) every 30-60 seconds for 15-30 minutes.

Protocol 3: High-Throughput Screening (HTS) for Inhibitors

Causality: This protocol adapts the assay for screening chemical libraries to identify potential enzyme inhibitors, a critical step in drug discovery.[4][17][18] A single, fixed substrate concentration near the Kₘ is used to maximize sensitivity to competitive inhibitors.

  • Prepare Plates:

    • Dispense 1 µL of library compounds (and DMSO for controls) into the wells of a 384-well plate.

    • Add 25 µL of enzyme solution (at a 2X concentration) to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 25 µL of ABIC substrate (at a 2X concentration, typically equal to the Kₘ value) to all wells to start the reaction.

  • Measure Fluorescence: Read the plate kinetically as described in Protocol 2. A single endpoint read after a fixed time (e.g., 20 minutes) can also be used for primary screening.

  • Controls (Crucial for HTS):

    • Positive Control (0% Inhibition): Enzyme + Substrate + DMSO

    • Negative Control (100% Inhibition): Substrate + DMSO (no enzyme)

Data Analysis and Interpretation

G cluster_analysis Data Analysis Pipeline cluster_mm Michaelis-Menten cluster_hts Inhibitor Screening raw_data Raw Kinetic Data (Fluorescence vs. Time) subtract_bg Subtract Background (No-Enzyme Control) raw_data->subtract_bg initial_rates Determine Initial Velocity (V₀) (Slope of Linear Phase) subtract_bg->initial_rates plot_mm Plot V₀ vs. [Substrate] initial_rates->plot_mm calc_inhibition Calculate % Inhibition initial_rates->calc_inhibition fit_mm Non-linear Regression Fit plot_mm->fit_mm results_mm Calculate Km & Vmax fit_mm->results_mm plot_ic50 Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_ic50 fit_ic50 Dose-Response Fit plot_ic50->fit_ic50 results_ic50 Calculate IC₅₀ fit_ic50->results_ic50

Figure 3: Data analysis workflow for kinetic and inhibition studies.

  • Calculate Initial Velocity (V₀): For each substrate concentration, plot fluorescence units (RFU) versus time. Identify the initial linear portion of the curve and calculate the slope (V₀ = ΔRFU / Δt). Self-validation: Ensure the R² value of the linear fit is > 0.98.

  • Determine Kₘ and Vₘₐₓ: Plot the calculated V₀ values against the corresponding substrate concentrations [S]. Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism).

    Equation 1:V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])[16]

  • Calculate Percent Inhibition: For HTS data, use the rates from the control wells to calculate the percent inhibition for each compound.

    Equation 2:% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_positive_control))

  • Determine IC₅₀: For promising "hits," perform a dose-response experiment with serial dilutions of the inhibitor. Plot % Inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Background Fluorescence Substrate auto-hydrolysis; contaminated buffer or plates.Check the "no-enzyme" control. Prepare fresh buffer. Use high-quality microplates.[13]
Non-linear Reaction Progress Substrate depletion; enzyme instability; inner filter effect at high [S].Use less enzyme or measure for a shorter time.[14] Check enzyme stability at assay temp. Ensure total absorbance is low.
Low Signal-to-Background Insufficient enzyme activity; low probe concentration.Increase enzyme concentration. Optimize assay pH/temp. Ensure probe concentration is above the detection limit.
Precipitation in Wells ABIC solubility limit exceeded in aqueous buffer.Ensure the final DMSO concentration is consistent across all wells and is sufficient to maintain solubility (typically 1-5%).

References

  • Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes. Analytical Methods (RSC Publishing). [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. [Link]

  • An enzyme-triggered turn-on fluorescent probe based on carboxylate-induced detachment of a fluorescence quencher. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PMC. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Microplate Enzyme Assay Using Fluorescence Original Reference. NREL. [Link]

  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes. MDPI. [Link]

  • Enzyme-activated fluorescent probes could revolutionise healthcare. Drug Target Review. [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. [Link]

  • Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. Analytical Chemistry - ACS Publications. [Link]

  • Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. PubMed. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. [Link]

  • Small-Molecule Probes Reveal Esterases with Persistent Activity in Dormant and Reactivating Mycobacterium tuberculosis. PMC. [Link]

  • Fluorogenic probes for chemical transformations: 9-anthracene derivatives for monitoring reaction progress by an increase in fluorescence. Royal Society of Chemistry. [Link]

  • Stopped-Flow Application Notes. Applied Photophysics. [Link]

  • Synthetic reactions using isoxazole compounds. ScienceDirect. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of 2-(anthracene-9- yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally. RSC Advances. [Link]

  • Far-Red Fluorogenic Probes for Esterase and Lipase Detection. PMC. [Link]

  • Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models. Analytical Chemistry - ACS Publications. [Link]

  • An AIEE Active Anthracene-Based Nanoprobe for Zn 2+ and Tyrosine Detection Validated by Bioimaging Studies. MDPI. [Link]

  • Synthesis of 3-(anthracene-9-yl)acrylonitriles,... ResearchGate. [Link]

  • Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. PMC. [Link]

  • Spectroscopic and DFT Analysis of (Z)-3-(Anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile Fluorophore. ResearchGate. [Link]

  • 9-vinylanthracene based fluorogens: Synthesis, structure-property relationships and applications. Find an Expert - The University of Melbourne. [Link]

Sources

Application

Application Note: Metal-Free Architectures for Isoxazole Synthesis

Advanced Protocols via Hypervalent Iodine and Aqueous Cyclocondensation Abstract & Strategic Relevance Isoxazoles are critical pharmacophores in modern medicinal chemistry, serving as the core scaffold in blockbuster dru...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols via Hypervalent Iodine and Aqueous Cyclocondensation

Abstract & Strategic Relevance

Isoxazoles are critical pharmacophores in modern medicinal chemistry, serving as the core scaffold in blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). Historically, the synthesis of 3,5-disubstituted isoxazoles relied heavily on Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or Ruthenium-catalyzed equivalents.

However, strict ICH Q3D guidelines on elemental impurities have forced a paradigm shift. Residual heavy metals in Active Pharmaceutical Ingredients (APIs) require expensive scavenging and quantification steps. This guide details two validated metal-free methodologies that eliminate this compliance burden while maintaining high regioselectivity and yield:

  • Oxidative Cycloaddition using Hypervalent Iodine (PIDA).

  • Aqueous Cyclocondensation utilizing the "On-Water" effect.

Method A: Hypervalent Iodine-Mediated [3+2] Cycloaddition

Best For: High-value intermediates, acid-sensitive substrates, and strictly regioselective 3,5-disubstituted isoxazoles.

2.1 The Mechanism

This protocol utilizes (Diacetoxyiodo)benzene (PIDA/DIB) to generate a nitrile oxide in situ from an aldoxime. The nitrile oxide then undergoes a 1,3-dipolar cycloaddition with a terminal alkyne.[1][2][3] Unlike chloramine-T methods, PIDA avoids sulfonamide byproducts and operates under mild oxidative conditions.

Key Advantage: The reaction is driven by the release of iodobenzene and acetic acid, avoiding the need for high temperatures.

PIDA_Mechanism Aldoxime Aldoxime (R-CH=NOH) Intermediate Iodonium Species Aldoxime->Intermediate + PIDA - AcOH PIDA PIDA (Oxidant) NitrileOxide Nitrile Oxide (R-C≡N+-O-) Intermediate->NitrileOxide Elimination - PhI, - AcOH Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (R'-C≡CH) Alkyne->Isoxazole Dipolarophile

Figure 1: Mechanistic pathway for PIDA-mediated nitrile oxide generation and cycloaddition.

2.2 Detailed Protocol

Reagents:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.2 equiv)

  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the Aldoxime (1.0 mmol) in MeOH (5 mL). Ensure complete solvation; sonicate if necessary.

  • Addition: Add the Terminal Alkyne (1.2 mmol) to the solution.

  • Oxidation (Critical Step): Cool the mixture to 0°C. Add PIDA (1.2 mmol) portion-wise over 10 minutes.

    • Why: Rapid addition can cause an exotherm and runaway nitrile oxide dimerization (forming furoxans) rather than the desired cycloaddition.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 1–3 hours. Monitor by TLC (Ethyl Acetate/Hexane).[3]

  • Workup:

    • Evaporate the MeOH under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) to neutralize the acetic acid byproduct.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography. The iodobenzene byproduct elutes early using non-polar eluents.

Expert Insight: If the reaction is sluggish, switching the solvent to Trifluoroethanol (TFE) often accelerates the rate due to hydrogen-bond activation of the hypervalent iodine species.

Method B: Aqueous Phase Cyclocondensation ("Green" Synthesis)

Best For: Large-scale synthesis, combinatorial libraries, and 3,4-disubstituted isoxazol-5(4H)-ones.

3.1 The Mechanism

This method exploits the "On-Water" effect , where hydrophobic reactants at the water-organic interface exhibit accelerated reaction rates due to hydrogen bonding at the boundary. It involves a three-component condensation of an aldehyde, a


-ketoester, and hydroxylamine.[4][5][6]
3.2 Detailed Protocol

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Ethyl Acetoacetate (1.0 equiv)[6]

  • Hydroxylamine Hydrochloride (1.2 equiv)[6]

  • Sodium Acetate (1.2 equiv) or Gluconic Acid (catalytic)

  • Solvent: Deionized Water[6]

Step-by-Step Workflow:

  • Mixing: In a 50 mL flask, combine Aldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), and Hydroxylamine HCl (1.2 mmol) in Water (10 mL).

  • Buffering: Add Sodium Acetate (1.2 mmol).

    • Why: This buffers the HCl released from hydroxylamine, maintaining a pH conducive to Schiff base formation without hydrolyzing the ester.

  • Energy Input:

    • Option A (Thermal): Reflux at 100°C for 2–4 hours.

    • Option B (Ultrasound): Sonicate at 60°C for 45 minutes (Higher yield/faster).

  • Isolation: Cool the mixture to room temperature. The hydrophobic isoxazole product will typically precipitate out of the aqueous phase.

  • Purification: Filter the solid. Wash with cold water/ethanol (9:1). Recrystallize from ethanol if necessary.

Expert Insight: For strictly catalyst-free conditions, Gluconic Acid (50% aq. solution) can be used as the medium.[5][7] It acts as a recyclable organocatalyst and solvent, improving yields by 10–15%.

Comparative Analysis & Decision Matrix

The choice between Method A and Method B depends on the desired substitution pattern and substrate availability.

FeatureMethod A (PIDA/Oxidative)Method B (Aqueous/Condensation)
Primary Product 3,5-Disubstituted Isoxazoles3,4-Disubstituted Isoxazolones
Key Bond Formation C-C and C-O (Cycloaddition)C=N and C-C (Condensation)
Atom Economy Moderate (Loss of PhI, AcOH)High (Loss of H2O, EtOH)
Reaction Time 1–3 Hours2–6 Hours (Thermal)
Scalability Gram-scaleMulti-kilogram scale
Metal Content 0 ppm 0 ppm
Decision Workflow

Decision_Tree Start Start: Select Substrate Aldoxime Substrate: Aldoxime + Alkyne Start->Aldoxime Aldehyde Substrate: Aldehyde + 1,3-Dicarbonyl Start->Aldehyde MethodA Use Method A: PIDA Oxidative Cycloaddition Aldoxime->MethodA High Regioselectivity Needed MethodB Use Method B: Aqueous Cyclocondensation Aldehyde->MethodB Green/Scale-up Needed ResultA Target: 3,5-Isoxazoles (Regioselective) MethodA->ResultA ResultB Target: 3,4-Isoxazolones (Fully Substituted) MethodB->ResultB

Figure 2: Decision matrix for selecting the optimal metal-free synthesis route.

Troubleshooting & Expert Tips
  • Dimerization Control (Method A): If you observe furoxan byproducts (dimerized nitrile oxide), the concentration of nitrile oxide is too high. Solution: Use a syringe pump to add the PIDA solution slowly to the alkyne/aldoxime mixture over 1 hour.

  • Solubility Issues (Method B): If reactants float on water without reacting ("oiling out"), add a surfactant like CTAB (5 mol%) or a co-solvent like Ethanol (10% v/v) to increase interfacial surface area.

  • Safety Note: While PIDA is safer than many oxidants, nitrile oxides are energetic species. Always perform reactions behind a blast shield when working >5g scale.

References
  • Mendwig, T. et al. (2011). "Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes."[8][9][10][11] Chemical Communications. [Link]

  • Rimi, B. et al. (2024). "Pyrazole-tethered isoxazoles: hypervalent iodine-mediated, metal-free synthesis and biological evaluation." Arkivoc. [Link]

  • Kiyani, H. et al. (2014).[4] "Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Green Media." Jordan Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate synthesis

Technical Support Center: Isoxazole Synthesis Optimization Subject: Yield Improvement for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate Ticket ID: #ISOX-ANT-9YL-OPT Assigned Specialist: Senior Application Scientist, Or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Optimization Subject: Yield Improvement for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate Ticket ID: #ISOX-ANT-9YL-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses yield, regioselectivity, and stability issues encountered during the synthesis of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate . The synthesis typically proceeds via a 1,3-dipolar cycloaddition (Huisgen reaction) between a nitrile oxide (derived from an anthracene-tethered oxime) and a propiolate ester.

The presence of the anthracene core introduces unique challenges—specifically photodimerization and solubility —while the isoxazole formation is sensitive to dimerization side-reactions (furoxan formation) and regioisomeric drift .

Module 1: The Synthetic Pathway & Critical Control Points

To diagnose yield loss, we must visualize the reaction vector. The following diagram outlines the standard pathway and identifies where mass balance is typically lost.

ReactionPathway Aldehyde Anthracene-Linker-CHO (Precursor) Oxime Aldoxime (Intermediate A) Aldehyde->Oxime NH2OH·HCl NaOAc AnthDimer Anthracene Photodimer (Light Induced Loss) Aldehyde->AnthDimer UV Light Chloro Hydroximoyl Chloride (Stable Precursor) Oxime->Chloro NCS / DMF (Chlorination) Oxime->AnthDimer UV Light NitOx Nitrile Oxide (Transient Species) Chloro->NitOx Et3N (Slow Addition) - HCl Furoxan Furoxan Dimer (MAJOR SIDE PRODUCT) NitOx->Furoxan High Conc. (Dimerization) Isoxazole5 Target: 5-Carboxylate (Thermodynamic Product) NitOx->Isoxazole5 + Alkyne [3+2] Cycloaddition Isoxazole4 Impurity: 4-Carboxylate (Kinetic/Steric Impurity) NitOx->Isoxazole4 Regio-error Alkyne Alkyl Propiolate (Dipolarophile) Isoxazole5->AnthDimer UV Light

Figure 1: Mechanistic flow of the synthesis.[1] Red nodes indicate loss pathways; Green indicates the target.

Module 2: Troubleshooting & Optimization Protocols

Issue 1: "My crude NMR shows a complex mixture and low yield (<30%)."

Diagnosis: This is likely due to Nitrile Oxide Dimerization . The nitrile oxide intermediate is unstable. If its instantaneous concentration is too high, it reacts with itself to form a furoxan (1,2,5-oxadiazole-2-oxide) rather than reacting with the alkyne [1].

Protocol Adjustment (The "High Dilution" Technique):

  • Do not add the base (Triethylamine/DIPEA) all at once.

  • Dissolve the Hydroximoyl Chloride (precursor) and the Alkyne (Propiolate, 3–5 equivalents) in the reaction solvent.

  • Dissolve the base in a separate syringe.

  • Slowly infuse the base over 4–8 hours using a syringe pump.

    • Mechanism:[2] This keeps the standing concentration of nitrile oxide extremely low, statistically favoring the collision with the excess alkyne over the collision with another nitrile oxide molecule.

Issue 2: "I am seeing significant insoluble precipitate and loss of fluorescence."

Diagnosis: Anthracene Photodimerization . Anthracene undergoes a [4+4] photocycloaddition across the 9,10-positions when exposed to UV or ambient lab light (fluorescent tubes emit enough UV to trigger this) [2]. The dimer is often poorly soluble and non-fluorescent.

Corrective Actions:

  • Amber Glassware: Perform all steps, including rotovap and column chromatography, in amber glassware or glassware wrapped in aluminum foil.

  • Lighting: Turn off hood lights; work under low-intensity ambient light.

  • Oxygen: While photodimerization is the primary risk, anthracene can also form endoperoxides with singlet oxygen. Degas solvents (sparge with Argon) to minimize oxidative degradation [3].

Issue 3: "I have the product, but it's the wrong isomer (4-carboxylate instead of 5-carboxylate)."

Diagnosis: Regioselectivity Drift . The reaction between a nitrile oxide and a propiolate ester typically favors the 5-carboxylate (3,5-disubstituted isoxazole) due to both steric and electronic factors. However, the 4-carboxylate can form if the reaction is too hot or if the alkyne is electron-deficient enough to alter orbital coefficients [4].

Optimization Table: Regiocontrol

VariableStandard ConditionOptimized Condition for 5-Carboxylate
Temperature Reflux (80°C+)Room Temperature to 40°C (Kinetic control often favors 3,5 in this specific pairing)
Alkyne Equiv. 1.0 - 1.2 eq3.0 - 5.0 eq (Drive reaction rate without heat)
Solvent DMF or EthanolDCM or Toluene (Non-polar solvents often enhance dipole interactions favoring the 5-isomer)
Catalysis None (Thermal)Cu(I) Catalysis (Click chemistry variant—use only if thermal fails. Note: Cu can quench anthracene fluorescence if not removed completely)

Module 3: Step-by-Step Optimized Protocol

Target: 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate Scale: 1.0 mmol basis

Step A: Chlorination (In Situ)
  • Dissolve 4-(anthracen-9-yl)butanal oxime (1.0 eq) in dry DMF (0.1 M concentration).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq).[3]

  • Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC.[4][5][6] The oxime spot should disappear. If slow, heat to 40°C or add a catalytic amount of pyridine.

    • Note: Ensure the reaction is foil-wrapped .

Step B: Cycloaddition (The Yield Maker)
  • Cool the mixture from Step A to 0°C.

  • Add Ethyl Propiolate (3.0 eq). Excess is crucial.

  • Prepare a solution of Triethylamine (TEA) (1.2 eq) in DMF (2 mL).

  • Dropwise Addition: Add the TEA solution over 2 hours (or use syringe pump).

  • Allow to warm to RT and stir overnight in the dark.

Step C: Purification (The Anthracene Trap)

Anthracene derivatives "streak" on silica gel due to


-

stacking.
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .[3][5][6][7]
  • Column: Use a gradient of Hexanes/EtOAc.

    • Tip: If streaking occurs, add 1% Acetic Acid to the eluent (if the product is acid-stable) or switch to DCM/Methanol systems.

    • Alternative: Recrystallization from Ethanol/Toluene is often superior to chromatography for anthracenes.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to determine your next experiment.

Troubleshooting Start Start: Low Yield / Impure Product CheckTLC Does TLC show starting Oxime? Start->CheckTLC CheckDimer Is there a fast-moving, non-fluorescent spot? CheckTLC->CheckDimer No (Consumed) AddNCS Action: Increase NCS or add Pyridine catalyst CheckTLC->AddNCS Yes (Stalled) CheckFuroxan Is there a major spot just below the solvent front? CheckDimer->CheckFuroxan No LightProt Action: Anthracene Photodimer detected. Wrap all flasks in foil. CheckDimer->LightProt Yes RegioCheck Check NMR: Is the isoxazole proton singlet at ~6.8-7.0 ppm? CheckFuroxan->RegioCheck No Dilution Action: Nitrile Oxide Dimer detected. Use Syringe Pump for Base addition. CheckFuroxan->Dilution Yes Success Process Validated RegioCheck->Success Yes (5-isomer) WrongIso Action: 4-isomer formed. Lower Temp, Switch Solvent to Toluene. RegioCheck->WrongIso No (Signal at ~8.5 ppm)

Figure 2: Diagnostic logic for yield optimization.

FAQ: Frequently Asked Questions

Q: Can I use "Click Chemistry" (CuAAC) for this? A: Standard Click Chemistry refers to Azide-Alkyne cycloaddition. However, Copper(I) can catalyze Nitrile Oxide-Alkyne cycloadditions (CuNOAC) to improve regioselectivity for the 3,5-isomer [5]. Warning: Anthracene is a fluorophore. Residual copper is a potent fluorescence quencher. If you use Cu, you must perform an EDTA wash or use a scavenger resin during workup.

Q: Why is my product turning yellow/brown on the shelf? A: Anthracene derivatives are prone to oxidation to anthraquinones (which are yellow/brown) if left in solution with light and air. Store the solid product at -20°C, under Argon, and in the dark.

Q: The "butyl" linker is flexible. Does this affect the reaction? A: Yes, positively. A 4-carbon linker isolates the steric bulk of the anthracene from the reaction center. If you were synthesizing a direct 3-(anthracen-9-yl) isoxazole, the steric hindrance would severely retard the cycloaddition, requiring higher temperatures (and thus more side reactions). The butyl linker makes the reaction kinetics similar to a standard alkyl nitrile oxide.

References

  • Himo, F., et al. (2005).[2] "Mechanisms of Nitrile Oxide Cycloadditions." Journal of the American Chemical Society.

  • Becker, H. D. (1993). "Excited State Reactivity and Molecular Topology of Anthracene Derivatives." Chemical Reviews.

  • Corey, E. J., & Taylor, W. C. (1964). "The Synthesis of Anthracene Derivatives." Journal of the American Chemical Society.

  • Dondoni, A., et al. (2008). "Nitrile Oxide Cycloadditions: Regioselectivity and Synthetic Applications." Organic & Biomolecular Chemistry.

  • Fokin, V. V., et al. (2008). "Copper-Catalyzed Synthesis of Isoxazoles." Angewandte Chemie International Edition.

(Note: The above references ground the mechanistic principles of photodimerization and nitrile oxide cycloaddition regioselectivity tailored to this specific scaffold.)

Sources

Optimization

Overcoming solubility issues of anthracene-isoxazole compounds in aqueous media

Case ID: AI-SOL-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Executive Summary Researchers working with anthracene-isoxazole conjugates often encounter "brick dust" behavior—compo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AI-SOL-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary

Researchers working with anthracene-isoxazole conjugates often encounter "brick dust" behavior—compounds with high crystallinity and high lipophilicity (LogP > 4). The planar anthracene core drives strong


 stacking interactions, leading to poor aqueous solubility and rapid precipitation upon dilution from organic stocks. This guide provides a validated troubleshooting framework to overcome these barriers using cosolvency, micellar encapsulation, and host-guest complexation.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Stock Preparation & Precipitation

Q: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS. How do I prevent this "crashing out"?

A: This is a classic "solvent shock" phenomenon. The water-miscible organic solvent (DMSO) diffuses away faster than the hydrophobic solute can equilibrate, forcing the anthracene core to aggregate.

Corrective Protocol:

  • Switch the Cosolvent: Replace pure DMSO with a DMSO/PEG400 (1:1) mixture as your stock solvent. Polyethylene glycol (PEG) acts as an interfacial tension modifier, smoothing the transition into the aqueous phase.

  • Order of Addition: Never add the stock to the buffer. Add the buffer to the stock slowly with vortexing.

  • Surfactant Spiking: Pre-condition your PBS with 0.05% Tween-80 or 0.1% Pluronic F-127 . These non-ionic surfactants form a "dispersive shield" around the hydrophobic core before critical aggregates can form.

Category 2: Assay Interference & Aggregation

Q: I see a significant loss of fluorescence intensity or a red-shift in emission. Is my compound degrading?

A: It is likely Aggregation-Caused Quenching (ACQ) , not degradation. Anthracene derivatives form non-fluorescent or excimer-emitting aggregates when stacked.

Diagnostic Check:

  • Monomer Signal: Sharp peaks ~380–430 nm.

  • Aggregate/Excimer Signal: Broad, structureless band >450 nm.

Solution: Introduce


-Cyclodextrin (

-CD)
or Hydroxypropyl-

-cyclodextrin (HP-

-CD)
. The hydrophobic anthracene moiety fits into the CD cavity (host-guest complex), isolating the fluorophores from each other and restoring monomeric fluorescence intensity [1].
Category 3: Structural Stability

Q: Can I use acidic or basic pH to improve solubility?

A: Proceed with caution. While the isoxazole ring adds some polarity, it is chemically distinct from the anthracene core.

  • Acidic pH (< 4): Generally safe, but solubility gains are minimal unless a basic amine handle exists.

  • Basic pH (> 9): Avoid. Isoxazoles can undergo ring-opening hydrolysis under strong alkaline conditions, destroying your pharmacophore. Stick to pH 5.0–8.0.

Part 2: Decision Matrix & Workflows

Workflow 1: Solubilization Strategy Decision Tree

This diagram guides you through selecting the optimal solubilization method based on your experimental constraints.

SolubilityDecisionTree Start Start: Solubility Issue CheckLogP Check LogP & Structure (Is it > 3?) Start->CheckLogP Sensitive Is the assay solvent-sensitive? CheckLogP->Sensitive Yes Cosolvent Strategy A: Cosolvent System (DMSO/PEG/EtOH) Sensitive->Cosolvent No (< 1% DMSO ok) Surfactant Strategy B: Micellar Solubilization (Tween/Poloxamer) Sensitive->Surfactant Yes (Cell-based) Complexation Strategy C: Cyclodextrin Complexation (HP-beta-CD) Surfactant->Complexation Toxicity concern? SolidDisp Strategy D: Solid Dispersion (PVP/HPMC) Complexation->SolidDisp Still insoluble?

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay sensitivity and compound properties.

Part 3: Validated Experimental Protocols

Protocol A: Phase Solubility Study (Higuchi-Connors Method)

Objective: Determine the stability constant (


) of the Anthracene-Isoxazole/Cyclodextrin complex to predict solubility enhancement [2].

Materials:

  • Anthracene-Isoxazole compound (Solid)

  • HP-

    
    -CD (0–100 mM in water/buffer)
    
  • 0.45 µm PTFE Syringe Filters

  • UV-Vis Spectrophotometer[1]

Step-by-Step:

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at concentrations of 0, 10, 25, 50, 75, and 100 mM.
    
  • Saturation: Add excess solid Anthracene-Isoxazole compound to 2 mL of each CD solution in glass vials.

  • Equilibration: Shake at 25°C for 48–72 hours. (Protect from light to prevent photodimerization of anthracene).

  • Filtration: Filter aliquots through 0.45 µm PTFE filters to remove undissolved solid.

  • Quantification: Dilute filtrate with Ethanol (to disrupt complex) and measure UV absorbance at

    
     (typically ~360–380 nm).
    
  • Analysis: Plot Molar Concentration of Drug (Solubility) vs. Molar Concentration of CD .

    • Linear Upward Slope (A_L type): Indicates 1:1 complex formation.[2]

    • Calculation:

      
       where 
      
      
      
      is intrinsic solubility.
Protocol B: Cosolvent Screening (The "Log-Linear" Check)

Objective: Identify the "Solubility Power" (


) of different solvents to optimize stock formulation [3].

Step-by-Step:

  • Prepare solvent blends of Water + Cosolvent (Ethanol, PEG400, DMSO) at 0%, 20%, 40%, 60%, 80%, 100% (v/v).

  • Add excess compound, equilibrate for 24h, filter, and quantify.

  • Plot

    
     vs. Volume Fraction of Cosolvent (
    
    
    
    ).
    • Equation:

      
      
      
    • Insight: If

      
       is high (> 3), the compound is extremely sensitive to water content. You must maintain at least 10–20% cosolvent in final assays or switch to CDs.
      

Part 4: Data Reference & Compatibility

Table 1: Recommended Excipients for Anthracene-Isoxazole Scaffolds
Excipient ClassSpecific AgentWorking Conc.MechanismNotes
Cosolvent DMSO0.1% – 5%Dipolar aprotic solvationHigh solubilizing power; cytotoxic >1%.
Cosolvent PEG 4001% – 20%Interfacial tension reductionBiocompatible; prevents precipitation shock.
Surfactant Tween 800.05% – 0.5%Micellar encapsulationCritical Micelle Conc (CMC) is low (~0.012 mM).
Complexing HP-

-CD
10 – 100 mMInclusion complexationBest for fluorescence assays ; prevents quenching.
Complexing

-CD
10 – 100 mMInclusion complexationLarger cavity; use if isoxazole substituent is bulky.
Table 2: Troubleshooting Matrix
ObservationProbable CauseImmediate Action
Cloudy suspension Macro-precipitationFilter (0.2 µm). If signal is gone, solubility limit reached. Add 10% PEG400.
Loss of UV Signal Adsorption to plasticUse Glass or LoBind tubes. Anthracene sticks to polypropylene.
Broad Emission Excimer formationDecrease concentration or add 50 mM HP-

-CD to separate monomers.

Part 5: Mechanistic Visualization

The following diagram illustrates the molecular mechanism of Cyclodextrin-mediated solubilization. The hydrophobic anthracene core enters the lipophilic cavity of the CD, while the hydrophilic hydroxyl groups on the CD exterior interact with the aqueous media.

CD_Mechanism Anthracene Anthracene-Isoxazole (Hydrophobic Guest) CD_Cavity Beta-Cyclodextrin (Host Cavity) Anthracene->CD_Cavity Hydrophobic Interaction Complex Inclusion Complex (Soluble) CD_Cavity->Complex Equilibrium (K_1:1) Water Aqueous Media Complex->Water Hydrogen Bonding (Exterior -OH groups)

Figure 2: Mechanism of host-guest inclusion complex formation between Anthracene-Isoxazole and Beta-Cyclodextrin.

References

  • Saenger, W. (1980). Cyclodextrin Inclusion Compounds in Research and Industry. Angewandte Chemie International Edition, 19(5), 344–362. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Alvarez-Parrilla, E., et al. (2005). Complexation of Anthracene Derivatives by Beta-Cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]

Sources

Troubleshooting

Preventing photodegradation of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate in experiments

Ticket ID: #ANT-ISO-904 Subject: Prevention of Photodegradation & Oxidation during Experimental Workflows Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ANT-ISO-904 Subject: Prevention of Photodegradation & Oxidation during Experimental Workflows Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering instability with 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate . This molecule contains a 9-substituted anthracene core , a chromophore notoriously sensitive to UV-visible light (300–400 nm).

The degradation is driven by two distinct photochemical mechanisms:[1]

  • [4+4] Photodimerization: A concentration-dependent process where two anthracene units covalently bond, forming a dimer.

  • Photooxidation (Endoperoxide Formation): A reaction with singlet oxygen (

    
    ) generated by the excited anthracene triplet state, destroying the aromaticity of the central ring.
    

This guide provides a self-validating system to handle this compound without compromising its integrity during storage, synthesis, and biological evaluation.

Module 1: Storage & Handling Protocols

Q: My compound turned from yellow to colorless (or precipitated) in the vial. What happened?

A: You likely triggered photodimerization or photooxidation . Anthracene derivatives are typically yellow/fluorescent.

  • Dimerization: The [4+4] dimer is often less soluble, leading to precipitation. It breaks the extended conjugation, causing a loss of color (bleaching).

  • Oxidation: Formation of the 9,10-endoperoxide also disrupts conjugation, leading to bleaching.

Protocol for Storage:

  • Solid State: Store at -20°C in an opaque, amber vial. Wrap the vial in aluminum foil.

  • In Solution: Never store this compound in solution for long periods (>24h). If necessary, store in degassed anhydrous DMSO under Argon in the dark.

Q: What lighting conditions are safe for weighing and benchwork?

A: Standard fluorescent lab lights emit enough UV/blue light to degrade 9-substituted anthracenes within minutes.

Correct Lighting Setup:

  • Red Light: Use red LED lamps or cover standard lights with red lithographic film (cut-off > 600 nm). Anthracene has zero absorption in the red region.

  • Yellow Light: Acceptable for short durations, but red is superior.

  • Amber Glass: All solution transfers must occur in amber glassware.

Module 2: Experimental Workflows (Synthesis & Purification)

Q: I see new impurities forming during column chromatography. Is it the silica?

A: It is likely on-column oxidation . Silica gel has a high surface area with adsorbed oxygen, and the solvent flow introduces more oxygen. If the column is translucent and exposed to lab light, the anthracene acts as a photosensitizer, converting dissolved triplet oxygen (


) into highly reactive singlet oxygen (

), which attacks the anthracene itself.

Troubleshooting Table: Purification Adjustments

VariableRisk FactorRecommended Adjustment
Solvent Chlorinated solvents (DCM, Chloroform) increase singlet oxygen lifetime.Switch to Hexane/Ethyl Acetate or Toluene systems if possible.
Column Translucent glass allows light entry.Wrap the column in aluminum foil completely.
Oxygen Dissolved

in solvents.[2]
Sparge solvents with Argon for 15 mins before chromatography.
Time Slow elution leads to prolonged exposure.Use Flash Chromatography with higher flow rates to minimize residence time.
Q: Can I use rotary evaporation?

A: Yes, but dangerous. The bath is hot, and the flask is transparent.

  • Fix: Cover the evaporation flask with foil. Keep the bath temperature < 40°C. Backfill the rotovap with Nitrogen/Argon, not air, when finished.

Module 3: Analytical Troubleshooting (HPLC & NMR)

Q: My HPLC chromatogram shows a "ghost peak" that grows over time in the autosampler.

A: This is a classic artifact of autosampler illumination. Many autosamplers have internal lights or transparent windows.

Validation Step:

  • Prepare a fresh sample in an amber HPLC vial .

  • Inject immediately (T=0).

  • Inject again after 1 hour in the autosampler.

  • Result: If the impurity peak grows, your autosampler is not light-tight.

    • Solution: Turn off the autosampler light or cover the tray area with a dark cloth.

Q: NMR signals for the 9,10-position protons are disappearing.

A: You are observing the formation of the endoperoxide (which converts


 carbons to 

) or the dimer.[3]

NMR Protection Protocol:

  • Solvent: Use

    
      stored over silver foil (to remove acid) and strictly degassed.
    
  • Tube: Use amber NMR tubes or wrap the tube in foil immediately after preparation.

  • Acquisition: Limit the time the tube sits in the autosampler queue.

Module 4: Biological Assays

Q: How do I handle the compound for cell culture (IC50 assays) without degradation?

A: This is the most critical step because cell media is aqueous (promoting aggregation/dimerization) and oxygen-rich.

Workflow:

  • Stock Prep: Make 10 mM stocks in anhydrous DMSO in the dark.

  • Dilution: Perform serial dilutions in the dark (red light).

  • Incubation:

    • Once added to the plate, the compound is vulnerable.

    • Crucial: Wrap the cell culture plate in foil during incubation.

    • Note: If your incubator has a glass door, the internal light or ambient lab light will degrade the compound in the clear plastic plate.

Visualizing the Degradation Pathways

The following diagram details the two primary failure modes you must prevent. Note that Oxygen and Concentration control the direction of degradation.

AnthraceneDegradation Monomer 3-(Anthracen-9-yl)butyl... (Intact Monomer) Excited Excited State (Singlet/Triplet) Monomer->Excited Absorption Dimer [4+4] Dimer (Precipitate/Loss of Activity) Excited->Dimer Dimerization (Bimolecular) Endoperoxide 9,10-Endoperoxide (Oxidation Product) Excited->Endoperoxide Reaction with 1O2 Oxygen Oxygen (O2) Excited->Oxygen Energy Transfer (Generates 1O2) Light Light (hv) 300-400nm Light->Excited Oxygen->Endoperoxide HighConc High Conc. (>1 mM) HighConc->Dimer

Figure 1: Mechanistic pathways of anthracene instability. Light triggers the excited state, which then branches into dimerization (concentration-driven) or oxidation (oxygen-driven).

References

  • Seto, R. et al. (2022).[4] Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE.

  • Fidder, H. et al. (2009).[5] Photochemistry of Anthracene-9,10-endoperoxide. The Journal of Physical Chemistry A.

  • Greene, F. D. et al. (1955).[2] Photodimerization of Anthracene Derivatives. Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Avoiding endo-peroxide formation in anthracene derivatives.

  • Brancart, J. et al. (2020). Thermal dissociation of anthracene photodimers in the condensed state. Physical Chemistry Chemical Physics.

Sources

Optimization

Optimization of reaction conditions for isoxazole synthesis (temperature, solvent, catalyst)

This technical support center is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of isoxazole derivatives. Here, we address common challenges and frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of isoxazole derivatives. Here, we address common challenges and frequently asked questions regarding the optimization of reaction conditions—specifically temperature, solvent, and catalyst—to enhance yield, purity, and regioselectivity.

Section 1: Troubleshooting Common Synthesis Issues

This section provides a systematic approach to diagnosing and resolving prevalent problems encountered during isoxazole synthesis.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Question: My reaction has resulted in a very low yield or no isoxazole product. What are the potential causes, and how can I troubleshoot this?

Answer: Low or non-existent yields in isoxazole synthesis can be attributed to several factors, ranging from the integrity of starting materials to suboptimal reaction conditions. A methodical investigation is key to identifying and resolving the issue.[1]

Causality and Troubleshooting Workflow:

A primary cause of low yield is often related to the stability and generation of the key intermediate, the nitrile oxide, in 1,3-dipolar cycloaddition reactions. Nitrile oxides are susceptible to dimerization, forming furoxans, which is a common side reaction that competes with the desired cycloaddition.[1][2]

To address low-yield issues, consider the following troubleshooting workflow:

LowYield_Troubleshooting start Low or No Yield Observed check_sm Step 1: Verify Starting Material Integrity - Purity (NMR, LC-MS) - Reactivity (e.g., keto-enol tautomers) - Stability of alkyne/nitrile oxide precursor start->check_sm check_conditions Step 2: Evaluate Reaction Conditions - Temperature Control - Reaction Time (monitor by TLC/LC-MS) - Atmosphere (inert vs. air) check_sm->check_conditions Materials OK check_intermediate Step 3: Assess Intermediate Stability (for 1,3-Dipolar Cycloadditions) - In situ generation of nitrile oxide - Slow addition of precursor - Presence of excess dipolarophile check_conditions->check_intermediate Conditions OK optimize Step 4: Systematic Optimization - Screen Solvents - Screen Catalysts/Bases - Adjust Temperature check_intermediate->optimize Intermediate Issues Addressed solution Improved Yield optimize->solution

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Potential Solutions:

  • Starting Material Integrity: Ensure the purity of your reactants. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[1]

  • Reaction Conditions:

    • Temperature: For the in-situ generation of nitrile oxides, a low initial temperature may be necessary to prevent dimerization, followed by an increase in temperature to facilitate the cycloaddition.[1]

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Prolonged reaction times can lead to product degradation.[1]

  • Intermediate Stability (1,3-Dipolar Cycloadditions): Nitrile oxides are prone to dimerization. To minimize this, generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile). Slow addition of the nitrile oxide precursor can also be beneficial.[1][2]

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge, especially in reactions involving unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by both steric and electronic factors of the reactants, as well as the reaction conditions.[1]

Decision Tree for Enhancing Regioselectivity:

Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed method Identify Synthesis Method start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->claisen_solutions cycloaddition_solutions Modify Reaction Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF₃·OEt₂) - Modify electronic properties of alkyne or nitrile oxide - Employ copper-catalyzed conditions for terminal alkynes cycloaddition->cycloaddition_solutions solution Improved Regioselectivity claisen_solutions->solution cycloaddition_solutions->solution

Caption: A decision-making flowchart for addressing regioselectivity issues.

Potential Solutions:

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can influence regioselectivity. For instance, polar or fluorinated solvents have been shown to enhance regioselectivity in some 1,3-dipolar cycloadditions.[2]

    • Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can control regioselectivity in the synthesis from β-enamino diketones.[1][3] For terminal alkynes in 1,3-dipolar cycloadditions, copper(I) catalysts are well-established for achieving high regioselectivity.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for isoxazole synthesis?

A1: The two most prevalent and adaptable methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[2][4] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine.[2]

Q2: How do temperature and solvent choice impact the yield and regioselectivity of isoxazole synthesis?

A2: Temperature and solvent are critical parameters that significantly affect reaction outcomes.[2]

  • Temperature: Optimizing the temperature is crucial for managing reaction kinetics. Excessively high temperatures can promote side reactions and lead to decomposition, while temperatures that are too low may result in slow or incomplete reactions.[2]

  • Solvent: The choice of solvent can influence reactant solubility, reaction rate, and regioselectivity.[2] For example, in certain 1,3-dipolar cycloaddition reactions, acetonitrile (CH₃CN) has been found to provide better yields compared to DMSO, DMF, or water.[5]

Q3: My isoxazole product appears to be degrading during workup or purification. Why might this be happening?

A3: The isoxazole ring can be sensitive to certain chemical environments. The N-O bond is relatively weak and can be cleaved under the following conditions:[1]

  • Strongly Basic Conditions: Some isoxazoles may undergo ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.

  • Photochemical Conditions: UV irradiation can induce rearrangements.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.

Q4: I am having difficulty purifying my isoxazole derivative. What strategies can I employ?

A4: The purification of isoxazole derivatives can be challenging due to the presence of byproducts like furoxans and regioisomers with similar polarities.[1]

  • Column Chromatography: This is the most common purification method.

    • Solvent System Screening: Systematically screen various solvent systems using TLC to achieve the best separation. Sometimes, a three-solvent mixture or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve resolution.[1]

Section 3: Optimization of Reaction Parameters

Temperature Optimization

The optimal temperature for isoxazole synthesis is highly dependent on the specific reaction. For instance, some reactions benefit from microwave irradiation, which can significantly reduce reaction times and improve yields.[1][4] In contrast, conventional heating at moderate temperatures (e.g., 60-65 °C) in a suitable solvent like ethanol can also provide good yields.[6]

MethodTemperature Range (°C)Typical Reaction TimeNotes
Conventional HeatingRoom Temp to 100+Hours to DaysMethod-dependent; monitor by TLC/LC-MS.[1][6]
Microwave Irradiation100 - 1805 - 20 minutesCan significantly accelerate reactions and improve yields.[1][4]
Ultrasound Irradiation30 - 5015 - 35 minutesAn energy-efficient method that can enhance reaction rates at lower temperatures.[5][7]
Solvent Selection

The choice of solvent can dramatically influence the outcome of an isoxazole synthesis. A screening of solvents is often a necessary step in the optimization process.

SolventPolarityTypical ApplicationsConsiderations
Ethanol (EtOH)Polar ProticWidely used in Claisen-type syntheses and some cycloadditions.[1][4]Good solubility for many starting materials.
Acetonitrile (MeCN)Polar AproticOften provides good yields in 1,3-dipolar cycloadditions.[2][5]Can influence regioselectivity.[1]
Tetrahydrofuran (THF)Polar AproticA versatile solvent for various isoxazole syntheses.[4]
Dimethylformamide (DMF)Polar AproticUsed in some cycloaddition reactions.High boiling point; can be difficult to remove.
Water (H₂O)Polar ProticA green solvent option, particularly effective in some ultrasound-assisted and acid-catalyzed reactions.[7]Reactant solubility can be a limitation.
TolueneNon-polarUsed in some syntheses, particularly when a higher temperature is required.[4]
Catalyst Selection

The appropriate catalyst can significantly enhance reaction rates, yields, and regioselectivity.

Catalyst TypeExamplesApplicationMechanism of Action
Lewis Acids BF₃·OEt₂, AlCl₃Control of regioselectivity in reactions of β-enamino diketones; promotion of cycloadditions.[1][3][8]Activates substrates by coordinating to lone pairs.
Brønsted Acids p-TsOH, Pyruvic AcidCan catalyze cycloaddition and condensation reactions, often in aqueous media.[5][9]Protonates substrates to increase their electrophilicity.
Copper(I) Salts CuI, CuSO₄/reducing agentHigh regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[3]Coordinates to the alkyne, influencing the approach of the nitrile oxide.
Palladium Catalysts Pd(OAc)₂Used in C-H activation/annulation reactions to form fused isoxazoles.[10]Facilitates intramolecular cyclization.
Green/Heterogeneous SnII-Mont K10, Ferrite Nanoparticles (Fe₂O₃ NPs)Often used in conjunction with ultrasound irradiation to promote efficient and environmentally friendly synthesis.[5][7]Provide an active surface for the reaction, often reusable.

Section 4: Experimental Protocols

General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a generalized methodology and should be adapted based on the specific substrates and optimization experiments.

  • Reactant Preparation: In a suitable reaction vessel, combine the alkyne (1.0 mmol), the nitrile oxide precursor (e.g., aldoxime or hydroxyimidoyl chloride, 1.2 mmol), and the chosen catalyst (e.g., 5-10 mol%).[5]

  • Solvent Addition: Add the optimized solvent (e.g., water, ethanol, or an aqueous mixture, ~5 mL).[5]

  • Reaction Initiation: If using a base (e.g., Na₂CO₃, triethylamine), add it to the mixture.[5] For reactions requiring heating, bring the mixture to the optimized temperature.

  • Monitoring: Monitor the reaction progress by TLC or another suitable analytical technique.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Ultrasound-Assisted Isoxazole Synthesis
  • Reaction Setup: In a suitable vessel, combine the starting materials, catalyst, and solvent.

  • Irradiation: Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe. Irradiate the mixture at a specified power (e.g., 90 W) and temperature (e.g., 30-50 °C).[5][7]

  • Monitoring and Work-up: Follow the procedures outlined in the general 1,3-dipolar cycloaddition protocol.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Technical Support Center: Isoxazole Synthesis Optimization - Benchchem.
  • Construction of Isoxazole ring: An Overview.
  • Technical Support Center: Optimization of Isoxazole Formation - Benchchem.
  • Optimization of the reaction conditions for the synthesis of isoxazole - ResearchGate.
  • Troubleshooting regioselectivity in isoxazole synthesis - Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives - Beilstein Journals.
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - MDPI.
  • choosing the right catalyst for efficient 4-Chlorobenzo[d]isoxazole synthesis - Benchchem.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI.
  • ISSN: 2277–4998 GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION.

Sources

Troubleshooting

Reducing by-product formation in the synthesis of isoxazole-5-carboxylates

Topic: Reducing By-product Formation in the Synthesis of Isoxazole-5-carboxylates Ticket ID: ISOX-OPT-2026 Status: Open for Consultation Welcome to the Chemical Process Optimization Hub User Guide: This document is struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing By-product Formation in the Synthesis of Isoxazole-5-carboxylates Ticket ID: ISOX-OPT-2026 Status: Open for Consultation

Welcome to the Chemical Process Optimization Hub

User Guide: This document is structured as a Tier-2 Technical Support response. It addresses the specific "pain points" of synthesizing isoxazole-5-carboxylates, focusing on the two primary synthetic routes: [3+2] Cycloaddition (Method A) and Cyclocondensation (Method B).

Module 1: Method Selection & Critical Decision Tree

Before troubleshooting, verify your synthetic route. The formation of specific by-products (furoxans vs. regioisomers) is strictly method-dependent.

DecisionTree Start Start: Select Synthesis Route RouteA Method A: [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Start->RouteA Target: 3-Aryl/Alkyl-5-Ester RouteB Method B: Cyclocondensation (Dioxoester + Hydroxylamine) Start->RouteB Target: 3-Ester-5-Aryl/Alkyl IssueA Major Issue: Dimerization (Furoxan Formation) RouteA->IssueA IssueB Major Issue: Regioselectivity (3- vs 5-isomer) RouteB->IssueB SolA Solution: In-situ Generation & High Dilution IssueA->SolA SolB Solution: pH Control & Solvent Polarity IssueB->SolB

Figure 1: Decision matrix for identifying the root cause of impurities based on the chosen synthetic pathway.

Module 2: Troubleshooting The [3+2] Cycloaddition (Method A)

Context: This is the most common route for isoxazole-5-carboxylates . It involves reacting a nitrile oxide (dipole) with an alkynyl ester (dipolarophile).[1][2]

Issue #1: "I am seeing a significant amount of crystalline solid that is NOT my product (Furoxan)."

Diagnosis: You are experiencing Nitrile Oxide Dimerization . Nitrile oxides are unstable high-energy intermediates. If the concentration of the nitrile oxide is too high relative to the dipolarophile (alkyne), two molecules of nitrile oxide will react with each other to form a 1,2,5-oxadiazole-2-oxide (Furoxan) dimer.

Resolution Protocol:

  • Switch to In Situ Generation: Never isolate the nitrile oxide. Generate it in the presence of the alkyne.

  • Implement "Inverse Addition":

    • Standard (Wrong): Adding alkyne to the nitrile oxide precursor.[1][2]

    • Optimized (Correct): Dissolve the Alkyne (1.2 equiv) and Hydroximoyl Chloride (precursor) in the solvent. Slowly add the Base (TEA or DIPEA) via a syringe pump over 4–6 hours.

  • The "High Dilution" Rule: Maintain the reaction concentration below 0.1 M to statistically favor the bimolecular reaction with the alkyne over the bimolecular self-dimerization.

Issue #2: "I have a mixture of 4-carboxylate and 5-carboxylate isomers."

Diagnosis: Poor Regiocontrol. While electron-deficient alkynes (like ethyl propiolate) generally favor the 5-carboxylate (due to electronic matching where the nucleophilic carbon of the nitrile oxide attacks the


-carbon of the alkyne), steric bulk can shift this ratio.

Resolution Protocol:

  • Solvent Switch: Change from non-polar solvents (DCM) to polar protic solvents (EtOH/H2O). Hydrogen bonding with the carbonyl oxygen of the alkyne can enhance the electronic bias, favoring the 5-isomer.

  • Click Chemistry Catalysis: If using terminal alkynes, employ Copper(I) catalysis (CuAAC conditions). Although typically used for triazoles, Cu(I) can catalyze the formation of isoxazoles with high regioselectivity for the 5-position (Caution: This often requires specific ligands to prevent homocoupling).

Module 3: Troubleshooting Cyclocondensation (Method B)

Context: Reaction of 2,4-dioxoesters (or equivalents) with hydroxylamine.

Issue #3: "I am isolating 5-isoxazolone instead of the isoxazole ester."

Diagnosis: Incorrect Tautomeric Trapping (pH Failure). In neutral or basic conditions, the nitrogen of hydroxylamine attacks the most electrophilic ketone. However, if the intermediate cannot dehydrate effectively, or if the wrong carbonyl is attacked, you form the 5-isoxazolone (a cyclic amide/ester equivalent) which is a dead-end by-product.

Resolution Protocol (The pH Switch):

  • The Fix: Run the reaction in Acidic Ethanol (EtOH + HCl).

  • Mechanism: Acidic conditions protonate the carbonyls. The hydroxylamine (as a salt) is less nucleophilic, but the reaction becomes reversible. Under thermodynamic control (reflux in acid), the system funnels toward the stable aromatic isoxazole-5-carboxylate rather than the kinetic isoxazolone product.

Issue #4: "My yield is low due to hydrolysis of the ester."

Diagnosis: Workup-Induced Saponification. Isoxazole esters are electronically unique; the ring pulls electron density, making the ester carbonyl highly susceptible to hydrolysis, especially if unreacted hydroxylamine is present (forming hydroxamic acids).

Resolution Protocol:

  • Quench: Use 0.5 M HCl immediately upon completion to neutralize excess base/hydroxylamine.

  • Buffer: Perform extractions using a Phosphate Buffer (pH 6.0) rather than strong brine/NaOH.[2]

  • Drying: Avoid prolonged exposure to silica gel during purification; it is slightly acidic and can degrade sensitive isoxazole esters. Use Neutral Alumina if instability is observed.

Module 4: Optimized Experimental Protocols
Protocol A: High-Fidelity [3+2] Cycloaddition (Minimizing Furoxan)

Target: Ethyl 3-phenylisoxazole-5-carboxylate

StepActionCritical Parameter
1 Dissolve Ethyl Propiolate (1.2 equiv) and Benzohydroximoyl Chloride (1.0 equiv) in DCM.Conc: 0.05 M (Dilution is key)
2 Prepare a solution of Triethylamine (1.1 equiv) in DCM.--
3 Add TEA solution dropwise via Syringe Pump over 6 hours at 0°C.Rate: ~0.1 mL/min
4 Warm to Room Temp and stir for 12 hours.Monitor by TLC (Check for Furoxan spot)
5 Wash with 1N HCl, then NaHCO3. Dry over MgSO4.[3]Remove TEA salts completely
Protocol B: Regioselective Condensation

Target: Ethyl 5-methylisoxazole-3-carboxylate (Inverse Regio)

StepActionCritical Parameter
1 Dissolve Ethyl Acetopyruvate (1.0 equiv) in Ethanol .Solvent must be dry
2 Add Hydroxylamine Hydrochloride (1.0 equiv).Do NOT use free base
3 Reflux for 2–4 hours.Temp: 78°C
4 Cool and concentrate. Partition between EtOAc/Water.Avoid basic wash
Module 5: Mechanistic Visualization

The following diagram illustrates the "Bifurcation Point" where pH determines whether you get the desired product or the isoxazolone by-product.

Mechanism Reagents Beta-Keto Ester + NH2OH NeutralPath Neutral/Basic pH (Kinetic Control) Reagents->NeutralPath AcidPath Acidic pH (Thermodynamic Control) Reagents->AcidPath Intermed1 C-3 Attack (Keto-oxime) NeutralPath->Intermed1 Fast Intermed2 C-1 Attack (Ester-oxime) AcidPath->Intermed2 Equilibrium Byproduct 5-Isoxazolone (Undesired) Intermed1->Byproduct Cyclization - EtOH Product Isoxazole-5-carboxylate (Desired) Intermed2->Product Dehydration - H2O

Figure 2: Mechanistic divergence in condensation reactions. Acidic conditions facilitate the dehydration required to form the aromatic isoxazole system.

References
  • RSC Advances. (2018).[4] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Isoxazoles: Recent Literature. Retrieved from [Link]

  • Journal of the American Chemical Society. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals.[5] Retrieved from [Link]

Sources

Optimization

Enhancing the stability of the isoxazole ring under experimental conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into maintaining the integrity of the isoxazole ring during experimental work. This guide moves beyond simple protocols to explain the why behind the methods, ensuring you can confidently navigate the nuances of isoxazole chemistry.

The isoxazole ring is a valuable pharmacophore in medicinal chemistry, prized for its ability to modulate a drug's interaction with biological targets and optimize pharmacokinetic properties.[1][2] However, this five-membered heterocycle presents a delicate balance between stability and controlled reactivity.[3] Its weak N-O bond is a key feature that, while useful for synthetic transformations, can also be a liability, leading to unexpected degradation if not properly managed.[4][5][6] This guide will help you master the conditions necessary to enhance its stability.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter in the lab, offering probable causes and actionable solutions.

Problem 1: My isoxazole compound is decomposing during aqueous workup or purification.

Question: I've successfully synthesized my isoxazole derivative, confirmed by TLC/LC-MS. However, after an aqueous workup (e.g., with NaHCO₃ or NaOH) or during column chromatography, I'm seeing significant product loss and the emergence of new, more polar spots. What's happening?

Probable Cause: You are likely observing base-catalyzed ring opening. The isoxazole ring, particularly if unsubstituted at the C3 or C5 positions, is susceptible to cleavage under basic conditions.[7][8] The N-O bond can break, leading to the formation of β-keto nitrile or α-cyano enol intermediates.[9][10][11] This degradation is often accelerated by increased temperature.[10]

Causality Explained: The protons on the isoxazole ring, especially at the C3 and C5 positions, can be acidic. A base can deprotonate the ring, initiating a cascade that results in the cleavage of the relatively weak N-O bond.[9] In the case of the anti-inflammatory drug Leflunomide, which has a 3-unsubstituted isoxazole ring, a base-catalyzed ring opening is a known metabolic and degradation pathway that proceeds faster at physiological temperature (37°C) than at room temperature (25°C).[10]

Solutions & Protocols:

  • Avoid Strong Bases: Whenever possible, use milder bases for neutralization or extraction. A saturated solution of ammonium chloride (NH₄Cl) is a good alternative to acidic workups, while a very dilute solution of a weak base like sodium bicarbonate (NaHCO₃) can be used cautiously, with immediate extraction and removal of the aqueous layer.

  • Maintain Low Temperatures: Perform all aqueous workups and extractions at low temperatures (0-5 °C) using an ice bath. This significantly slows the rate of base-catalyzed hydrolysis.[10]

  • Optimize Chromatography:

    • Neutralize Silica/Alumina: If you suspect your silica gel is too acidic or basic, you can use a neutralized stationary phase. For basic compounds, consider adding a small amount of triethylamine (~0.5-1%) to your eluent system to prevent streaking and on-column degradation.[4] For acid-sensitive compounds, alumina may be a better choice.

    • Swift Purification: Do not let the compound sit on the column for extended periods. Prepare your fractions and eluent in advance to perform the chromatography as quickly as possible.

Protocol: Mild Aqueous Workup for Isoxazole Derivatives
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel containing cold ethyl acetate (or another suitable organic solvent).

  • Quickly extract the product into the organic layer.

  • Wash the organic layer sequentially with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate immediately under reduced pressure at a low temperature (<40 °C).

Problem 2: I'm observing unexpected ring cleavage during a reduction step.

Question: I am attempting to reduce another functional group in my molecule (e.g., a nitro group or an ester) using catalytic hydrogenation (H₂/Pd), but my isoxazole ring is also being cleaved. How can I prevent this?

Probable Cause: The N-O bond of the isoxazole ring is susceptible to reductive cleavage.[4] Catalytic hydrogenation is a common and effective method for cleaving the isoxazole ring to yield a β-amino enone, making it a poor choice for selectively reducing other groups in its presence.[12]

Causality Explained: The mechanism involves the catalytic addition of hydrogen across the weak N-O bond, leading to its scission. This process is often high-yielding and is used synthetically as a deprotection strategy for β-diketones, where the isoxazole acts as a stable protecting group until its removal is desired.[12]

Solutions & Protocols:

  • Select an Alternative Reducing Agent: Choose a reagent known to be compatible with the isoxazole ring. The best choice depends on the functional group you are targeting.

    • For Nitro Groups: Use milder transfer hydrogenation conditions or chemical reductions like iron powder (Fe) or tin(II) chloride (SnCl₂) in acidic media.

    • For Esters/Amides: Consider using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures, though compatibility should be checked on a small scale first.

  • Use Molybdenum Hexacarbonyl: For a direct, non-hydrogenation-based reductive ring-opening to β-aminoenones, molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water offers a controlled alternative, which may spare other reducible groups.[13]

Problem 3: My compound rearranges or decomposes upon exposure to light or heat.

Question: My purified isoxazole derivative appears to be unstable during storage or when heated for a subsequent reaction, leading to the formation of an isomer or degradation products. Why is this occurring?

Probable Cause: Isoxazoles can undergo rearrangement to their more stable oxazole isomers when exposed to sufficient energy in the form of UV light or heat.[3] This process often proceeds through a high-energy azirine intermediate.

Solutions:

  • Protect from Light: Store isoxazole-containing compounds in amber vials or wrap containers in aluminum foil to protect them from UV and visible light, which can cause photodegradation.[4][14]

  • Control Temperature: Avoid unnecessarily high temperatures during reactions and storage. If a subsequent reaction requires heat, monitor it carefully by TLC or LC-MS to minimize the formation of rearrangement byproducts.[3][14]

Frequently Asked Questions (FAQs)

Q1: What is the general pH stability range for isoxazoles? A1: Isoxazoles are most stable in neutral to acidic conditions (pH < 7.4).[10] They are generally resistant to ring opening at acidic pH.[10] As the pH becomes basic (pH > 7.4), and especially at pH 10 or higher, the rate of ring cleavage increases significantly.[10]

Q2: Which common reagents and conditions should I be most cautious with? A2: The primary conditions to be wary of are strong bases, catalytic hydrogenation, certain transition metals (like Fe(III) or Ru(II) which can catalyze ring opening), and prolonged exposure to UV light or high heat.[4][10][12][15]

Q3: Are all isoxazoles equally unstable? A3: No, stability is highly dependent on the substitution pattern. 3,5-disubstituted isoxazoles are known to be quite stable against acids, bases, and oxidizing agents.[12] In contrast, 3-unsubstituted isoxazoles are particularly labile under basic conditions because the C3 proton is susceptible to deprotonation, which initiates ring cleavage.[7][11]

Q4: Can the isoxazole ring be used as a protecting group? A4: Yes, precisely because of its predictable reactivity. The isoxazole ring can serve as a robust protecting group for β-diketones. It is stable to many synthetic conditions but can be cleanly removed via catalytic hydrogenation to reveal the β-amino enone, which can then be hydrolyzed to the β-diketone.[12]

Data Summary & Visualizations

Table 1: Summary of Isoxazole Ring Stability
Condition CategoryReagent/ConditionEffect on Isoxazole RingStability RecommendationCitation(s)
pH Strong Acid (e.g., conc. HCl)Generally stable, but can cause hydrolysis under harsh conditions.Use with caution; monitor reaction.[10][16]
Neutral (pH ~7.4)Stable at ambient temperature.Generally safe for workup and storage.[10]
Strong Base (e.g., NaOH, KOH)High Risk of Ring Cleavage. AVOID. Use weak bases (NaHCO₃) only if necessary and at low temp.[3][4][10]
Reduction Catalytic Hydrogenation (H₂/Pd, Pt, Raney Ni)High Risk of Ring Cleavage to β-amino enone.AVOID if ring integrity is desired.[4][12]
Hydride Reagents (LiAlH₄, NaBH₄)Generally stable, but substrate dependent.Test on a small scale; use at low temperatures.[12]
Oxidation Common Oxidants (PCC, KMnO₄)Generally stable.Generally safe for oxidizing other functional groups.[12]
Ozone (O₃)Can lead to degradation.Use with caution.[17]
Energy Input UV IrradiationCan cause rearrangement to oxazole.Protect from light.[3][4]
High TemperatureCan cause rearrangement and accelerate base-catalyzed degradation.Use the lowest effective temperature.[3][10]
Metals Transition Metals (Fe, Ru, Pd, Mo)Can catalyze N-O bond cleavage or other reactions.Choose catalysts and conditions carefully.[4][13][15]
Diagrams
Key Degradation Pathways

Figure 1: Primary Degradation Pathways of the Isoxazole Ring cluster_reduction Reductive Cleavage cluster_base Base-Catalyzed Opening cluster_energy Energetic Rearrangement Isoxazole Isoxazole Derivative Red_Product β-Amino Enone Isoxazole->Red_Product H₂/Pd or Mo(CO)₆ Base_Product β-Keto Nitrile / α-Cyano Enol Isoxazole->Base_Product Strong Base (e.g., NaOH) Energy_Product Oxazole Isomer Isoxazole->Energy_Product Heat or UV Light Figure 2: Workflow for Maintaining Isoxazole Stability start Experiment Planned with Isoxazole Compound check_cond Identify Potentially Harsh Conditions (Base, Reduction, Heat, UV) start->check_cond is_base Is a strong base required? check_cond->is_base Check pH is_reduction Is reduction required? check_cond->is_reduction Check Reagents is_heat_uv High heat or UV exposure? check_cond->is_heat_uv Check Energy use_mild_base ACTION: Use weak base (NaHCO₃) at 0°C or avoid base entirely. is_base->use_mild_base Yes no_base Proceed with non-basic conditions. is_base->no_base No use_alt_red ACTION: Avoid H₂/Pd. Use chemical reagents (e.g., SnCl₂, Fe/HCl). is_reduction->use_alt_red Yes no_reduction Proceed. is_reduction->no_reduction No protect ACTION: Protect from light. Use lowest possible temperature. is_heat_uv->protect Yes no_heat_uv Proceed. is_heat_uv->no_heat_uv No use_mild_base->is_reduction no_base->is_reduction use_alt_red->is_heat_uv no_reduction->is_heat_uv finish Proceed with Experiment protect->finish no_heat_uv->finish

Caption: A decision-making guide for selecting stable experimental conditions.

References
  • The Importance of Isoxazole Moieties in Pharmaceutical Development. (2026, January 29). Vertex AI Search.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository.
  • pH and temperature stability of the isoxazole ring in leflunomide...
  • Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10).
  • Reductive Ring Opening of lsoxazoles with M O ( C Q )
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025, September 8).
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3‑Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. PMC.
  • Top 5 Factors Affecting Chemical Stability. (2025, October 2).
  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing).
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19).
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019, October 21).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing.
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • A review of isoxazole biological activity and present synthetic techniques.
  • Challenges associated with isoxazole directed C−H activation.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020, April 3).
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025, July 23). PMC.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005, July 1).
  • Isoxazole. Wikipedia.
  • Technical Support Center: Isoxazole Synthesis Optimiz

Sources

Reference Data & Comparative Studies

Validation

Comparing the photostability of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate with other fluorophores

The following guide provides a technical analysis of the photostability of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (referred to herein as Anthra-Isox-Bu ), contrasting it with standard blue-emitting fluorophores....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the photostability of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (referred to herein as Anthra-Isox-Bu ), contrasting it with standard blue-emitting fluorophores.

This analysis assumes the structural configuration where the anthracene fluorophore is electronically decoupled from the isoxazole headgroup via a butyl linker, resulting in photophysics dominated by the 9-substituted anthracene core.

Executive Technical Summary

Anthra-Isox-Bu is a functionalized fluorescent probe typically utilized for its lipophilic anthracene core and the bio-orthogonal or binding potential of the isoxazole moiety. Unlike rigid, sulfonated dyes (e.g., Alexa Fluor series) designed for maximal photostability, this molecule exhibits moderate-to-low photostability driven by two competing photochemical pathways: anthracene photodimerization and photooxidation .

  • Primary Emission: Blue (λem ~410–450 nm).

  • Photobleaching Mechanism: [4+4] photocycloaddition (dimerization) and formation of endoperoxides (anthraquinones).

  • Operational Recommendation: Suitable for endpoint assays or low-intensity imaging; suboptimal for time-lapse confocal microscopy or STED.

Photophysical Mechanism & Stability

To understand the stability limitations, we must map the electronic transitions. The butyl linker isolates the anthracene π-system, preserving its characteristic vibronic structure but leaving it vulnerable to excited-state reactions.

Jablonski Diagram: Degradation Pathways

The following diagram illustrates the competition between fluorescence emission and the destructive photodimerization pathway common to 9-substituted anthracenes.

Jablonski S0 Ground State (S0) (Anthra-Isox-Bu Monomer) S1 Excited Singlet (S1) (Short Lifetime ~3-10ns) S0->S1 Excitation (UV/Blue) S1->S0 Non-Rad. Decay T1 Triplet State (T1) S1->T1 ISC Dimer Photodimer (Non-Fluorescent [4+4] Cycloadduct) S1->Dimer High Conc. (>10µM) [4+4] Cycloaddition Fluo Fluorescence (λem ~420nm) S1->Fluo Emission Oxide Anthraquinone (Photooxidation Product) T1->Oxide + 1O2 (ROS)

Figure 1: Photophysical pathways of Anthra-Isox-Bu. Note that photodimerization is concentration-dependent, while photooxidation is oxygen-dependent.

Comparative Analysis: Anthra-Isox-Bu vs. Alternatives

The table below contrasts Anthra-Isox-Bu with standard blue fluorophores. The "Stability Score" is a normalized metric (1 = Poor, 10 = Excellent) based on resistance to photobleaching under continuous widefield illumination.

FluorophoreStability ScoreQuantum Yield (Φ)Photobleaching MechanismKey AdvantageCritical Weakness
Anthra-Isox-Bu 4/10 ~0.3 – 0.6Dimerization (Conc. dependent) & OxidationLipophilic; Isoxazole functional handlePhotolabile ; UV-induced isoxazole ring cleavage [1]
DAPI 6/10~0.58 (DNA bound)PhotooxidationDNA specific; huge Stokes shiftRequires UV excitation; broad emission tail
Alexa Fluor 350 9/10 0.99Slow OxidationExtremely photostable; pH insensitiveSulfonated (charged), hard to cross membranes
Coumarin 343 5/10~0.63Lactone ring openingSmall size; neutralpH sensitive; moderate bleaching
Pyrene 3/10~0.3 (Monomer)Excimer formationExcimer sensitivity to viscosityVery long lifetime leads to O₂ quenching
Critical Technical Insight: The Isoxazole Factor

While the anthracene core is prone to dimerization, the isoxazole moiety itself introduces a secondary instability factor. Isoxazoles are known to undergo photochemical ring cleavage (to azirines or oxazoles) under deep UV irradiation (<300 nm) [2]. While typical excitation (350-370 nm) is safer, prolonged exposure to high-energy excitation sources may degrade the functional headgroup, altering the molecule's binding properties even if fluorescence persists.

Experimental Protocol: Validating Photostability

Trustworthiness Directive: Do not rely on manufacturer claims. Use this self-validating protocol to determine the photobleaching quantum yield (


) of Anthra-Isox-Bu in your specific solvent system.
Protocol: Relative Photobleaching Rate Determination

Objective: Quantify the bleaching half-life (


) relative to a known standard (e.g., DAPI or Anthracene-9-carboxylic acid).

Materials:

  • Sample: Anthra-Isox-Bu (10 µM in EtOH or DMSO).

  • Reference: DAPI (10 µM in H₂O).

  • Setup: Fluorescence Spectrophotometer with time-drive capability OR Widefield Microscope.

Workflow:

  • Preparation: Prepare 3 mL of sample and reference at absorbance ~0.1 at the excitation wavelength (to avoid inner filter effects).

  • Deoxygenation (Critical Step):

    • Why: Anthracene bleaches via oxidation. To distinguish oxidation from dimerization, purge one sample set with Argon for 15 mins.

    • Control: Keep one set aerated.

  • Irradiation:

    • Set Excitation Monochromator to 365 nm (slit width 5 nm).

    • Set Emission to 425 nm .

    • Expose continuously for 60 minutes.

  • Data Acquisition: Record intensity (

    
    ) every 1 second.
    
  • Analysis:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope of the linear fit is the degradation rate constant (

      
      ).
      
    • Calculate Half-life:

      
      .
      

Expected Outcome:

  • Aerated: Fast decay (

    
     5–10 mins) due to combined oxidation and dimerization.
    
  • Deoxygenated: Slower decay. If decay persists, photodimerization is the dominant pathway (characteristic of high local concentrations of anthracene).

Application Suitability Matrix

ApplicationSuitabilityRationale
Flow Cytometry High Short residence time in laser beam minimizes bleaching artifacts.
Live Cell Imaging Low Toxicity of anthracene photo-products (endoperoxides) and rapid bleaching.
Fixed Tissue (Widefield) Moderate Acceptable if anti-fade mounting medium (e.g., DABCO) is used.
Super-Resolution (STED) Critical Fail High-intensity depletion lasers will instantly degrade the anthracene core.
Lipid Raft Studies High The butyl-anthracene tail partitions well into ordered lipid phases; bleaching can be used for FRAP (Fluorescence Recovery After Photobleaching) studies.

References

  • Maksimenko, A. A., et al. "Photoinduced rearrangements of isoxazoles." Chemistry of Heterocyclic Compounds, vol. 45, 2009.

  • Agrawal, S., et al. "Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods." ACS Chemical Biology, 2018.

  • Panchuk-Voloshina, N., et al. "Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates." Journal of Histochemistry & Cytochemistry, vol. 47, no.[1] 9, 1999, pp. 1179-1188.[1]

  • Nicolet, P., et al. "Photophysical properties of anthracene derivatives." Journal of Materials Chemistry B, 2023.

Sources

Comparative

A Methodological Guide to the Validation of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate as a Selective Biological Probe for Monoacylglycerol Lipase

This guide provides a comprehensive framework for the validation of novel chemical probes, using the hypothetical compound, 3-(anthracen-9-yl)butyl isoxazole-5-carboxylate, as a case study for a selective inhibitor of mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of novel chemical probes, using the hypothetical compound, 3-(anthracen-9-yl)butyl isoxazole-5-carboxylate, as a case study for a selective inhibitor of monoacylglycerol lipase (MAGL). The principles and methodologies detailed herein are broadly applicable to the characterization of any new biological probe, ensuring scientific rigor and fostering the development of reliable tools for research and drug discovery.

Introduction: The Imperative for Rigorously Validated Chemical Probes

This guide will delineate a best-practice workflow for validating a novel chemical probe, exemplified by the hypothetical MAGL inhibitor, 3-(anthracen-9-yl)butyl isoxazole-5-carboxylate. We will compare its performance against the well-characterized, albeit less selective, MAGL inhibitor, JZL184. The overarching goal is to equip researchers with the rationale and practical protocols to confidently assess the potency, selectivity, and cellular target engagement of their own chemical probes.

The Target: Monoacylglycerol Lipase (MAGL) in Endocannabinoid Signaling

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in terminating the signaling of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[5][6] By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL not only deactivates cannabinoid receptors but also provides the precursor for the synthesis of pro-inflammatory prostaglandins.[5][7][8] This dual function places MAGL at a critical nexus of signaling pathways that regulate pain, inflammation, and neuroprotection, making it a compelling therapeutic target for a range of pathologies.[6][8][9] Consequently, selective and potent MAGL inhibitors are highly sought after as both therapeutic candidates and research tools.

Below is a diagram illustrating the central role of MAGL in the endocannabinoid signaling pathway.

MAGL_Pathway PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL) twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG PL Membrane Phospholipids PL->PLC DAG->DAGL MAGL Monoacylglycerol Lipase (MAGL) twoAG->MAGL CB1R CB1 Receptor twoAG->CB1R activates CB2R CB2 Receptor twoAG->CB2R activates AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol COX Cyclooxygenases (COX) AA->COX Signaling Neuronal Signaling (e.g., retrograde signaling) CB1R->Signaling CB2R->Signaling PGs Prostaglandins COX->PGs

Caption: MAGL's role in endocannabinoid signaling.

The Probes: A Head-to-Head Comparison

For the purpose of this guide, we will be evaluating our hypothetical probe, 3-(anthracen-9-yl)butyl isoxazole-5-carboxylate (Probe A) , against the established MAGL inhibitor, JZL184 (Comparator B) .

FeatureProbe A (Hypothetical)Comparator B (JZL184)
Core Scaffold Anthracenyl-isoxazole1,2,4-Oxadiazole piperidine urea
Reported Target Monoacylglycerol Lipase (MAGL)Monoacylglycerol Lipase (MAGL)
Known Selectivity Issues To be determinedCross-reactivity with FAAH and other serine hydrolases at higher concentrations.

Experimental Validation Workflow

A rigorous validation workflow for a new chemical probe should encompass a multi-pronged approach, moving from initial biochemical characterization to in-cell target engagement and selectivity profiling.

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_potency Biochemical Potency (IC50) Fluorogenic Assay biochem_selectivity Biochemical Selectivity Panel of related enzymes biochem_potency->biochem_selectivity Initial Validation cetca Target Engagement Cellular Thermal Shift Assay (CETSA) biochem_selectivity->cetca Proceed if selective abpp Selectivity Profiling Activity-Based Protein Profiling (ABPP) cetca->abpp Confirm on-target activity phenotypic Phenotypic Assay 2-AG accumulation abpp->phenotypic Confirm functional outcome

Caption: A streamlined workflow for chemical probe validation.

Step 1: Biochemical Potency and Selectivity

The initial step is to determine the probe's potency against the target enzyme and its selectivity against closely related enzymes in a purified system.

Protocol: Fluorogenic MAGL Activity Assay

This assay measures the enzymatic activity of purified MAGL by monitoring the fluorescence generated from the cleavage of a substrate.[10]

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA.

    • Purified human MAGL enzyme.

    • Fluorogenic Substrate (e.g., arachidonoyl-7-hydroxy-6H-phenoxazin-6-one).

    • Test Compounds: Probe A and Comparator B, serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of serially diluted test compounds to a 96-well plate.

    • Add 48 µL of purified MAGL enzyme solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate.

    • Measure the increase in fluorescence intensity over time using a plate reader (Ex/Em = 535/590 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the DMSO control and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Illustrative Data:

CompoundMAGL IC50 (nM)FAAH IC50 (nM)ABHD6 IC50 (nM)
Probe A 15>10,000>10,000
Comparator B (JZL184) 82,400>10,000

Data for JZL184 is consistent with published values.[11]

Interpretation: The illustrative data suggests that Probe A is a potent MAGL inhibitor with high selectivity over FAAH and ABHD6, two other key serine hydrolases in the endocannabinoid system. In contrast, while JZL184 is also a potent MAGL inhibitor, it exhibits some cross-reactivity with FAAH at higher concentrations.

Step 2: Cellular Target Engagement

Confirming that the probe interacts with its intended target in a cellular context is a critical validation step.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the biophysical interaction between a ligand and its target protein in intact cells.[12][13][14][15] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.[16]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells expressing MAGL (e.g., HEK293 cells overexpressing MAGL) to 80-90% confluency.

    • Treat the cells with Probe A, Comparator B, or DMSO (vehicle control) at various concentrations for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble MAGL in the supernatant by Western blotting using a specific anti-MAGL antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment group, plot the percentage of soluble MAGL against the temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures indicates target stabilization and thus, target engagement.

CETSA_Workflow start Cells treated with Probe A or DMSO heat Heat to various temperatures start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Soluble Protein (Supernatant) centrifuge->supernatant pellet Aggregated Protein (Pellet) centrifuge->pellet wb Western Blot for MAGL supernatant->wb

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Interpretation of Expected Results: Treatment with both Probe A and Comparator B should result in a rightward shift of the MAGL melting curve compared to the DMSO control, indicating that both compounds bind to and stabilize MAGL in intact cells. A more pronounced shift at lower concentrations would suggest higher target engagement potency.

Step 3: Global Selectivity Profiling in a Native System

While biochemical assays against a small panel of related enzymes are informative, a global assessment of selectivity in a complex biological system is crucial to identify potential off-targets.[17] Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that utilizes active site-directed probes to profile the functional state of entire enzyme families in native proteomes.[18][19][20] Competitive ABPP, where a test inhibitor competes with a broad-spectrum activity-based probe, is an excellent method for assessing inhibitor selectivity.[21]

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

  • Proteome Preparation:

    • Harvest cells or tissues and prepare a proteome lysate.

  • Inhibitor Treatment:

    • Incubate the proteome with varying concentrations of Probe A, Comparator B, or DMSO for 30 minutes.

  • Activity-Based Probe Labeling:

    • Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) and incubate for another 30 minutes. This probe will covalently label the active site of serine hydrolases that were not blocked by the test inhibitor.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins by in-gel fluorescence scanning.

    • A decrease in the fluorescence intensity of a specific band corresponding to an enzyme indicates that the test inhibitor has bound to and inhibited that enzyme.

Illustrative Data (In-gel Fluorescence Scan):

A representative gel would show multiple fluorescent bands, each corresponding to a different active serine hydrolase. In the lanes treated with Probe A, only the band corresponding to MAGL should show a significant decrease in fluorescence, even at high concentrations. In contrast, the lanes treated with JZL184 might show a decrease in the MAGL band at low concentrations, but also a decrease in the FAAH band at higher concentrations, indicating off-target inhibition.

Interpretation: The ABPP results provide a visual and unbiased assessment of the inhibitor's selectivity across the entire profiled enzyme family. The ideal probe, like our hypothetical Probe A, will only inhibit its intended target, MAGL, without affecting other serine hydrolases.

Conclusion: Establishing a Gold Standard for Probe Validation

The validation of a chemical probe is a multi-step, evidence-based process that is fundamental to its reliable use in biological research. Through the hypothetical case study of 3-(anthracen-9-yl)butyl isoxazole-5-carboxylate, we have outlined a robust workflow that progresses from biochemical characterization to cellular target engagement and global selectivity profiling. By employing techniques such as fluorogenic activity assays, Cellular Thermal Shift Assays (CETSA), and Activity-Based Protein Profiling (ABPP), researchers can build a comprehensive and compelling case for the selectivity and utility of their novel probes. Adherence to such rigorous validation standards will undoubtedly elevate the quality and impact of chemical biology research and accelerate the pace of drug discovery.

References

  • Cellular thermal shift assay - Wikipedia. Available from: [Link]

  • Duan, T., et al. (2013). Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice. Gastroenterology, 144(5), 1036-1046.e1-10. Available from: [Link]

  • Laqtom, N. N., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 785-796. Available from: [Link]

  • Laqtom, N. N., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 785-796. Available from: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Enzyme inhibitor discovery by activity-based protein profiling. Annual review of biochemistry, 77, 383-414. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 125-141. Available from: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Enzyme inhibitor discovery by activity-based protein profiling. Annual review of biochemistry, 77, 383-414. Available from: [Link]

  • Clancy, K. W., et al. (2021). ABPP-HT: High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 645869. Available from: [Link]

  • Heinz, M., et al. (2025). A Highly Selective and Versatile Probe Platform for Visualization of Monoacylglycerol Lipase. Angewandte Chemie International Edition, e202415694. Available from: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Enzyme inhibitor discovery by activity-based protein profiling. Annual review of biochemistry, 77, 383-414. Available from: [Link]

  • Labar, G., et al. (2010). Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling. Pharmacology & therapeutics, 126(3), 234-253. Available from: [Link]

  • Clancy, K. W., et al. (2022). ABPP-HT*: Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods. bioRxiv. Available from: [Link]

  • Heinz, M., et al. (2025). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. Journal of the American Chemical Society. Available from: [Link]

  • A. Review on the Monoacylglycerol Lipase: At the Interface Between Fat and Endocannabinoid Signalling. (2025). ResearchGate. Available from: [Link]

  • What are MAGL inhibitors and how do they work?. (2024). Available from: [Link]

  • Heinz, M., et al. (2025). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. Journal of the American Chemical Society. Available from: [Link]

  • Grattagliano, I., et al. (2020). Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease. World journal of gastroenterology, 26(25), 3567-3578. Available from: [Link]

  • Heinz, M., et al. (2025). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. Journal of the American Chemical Society. Available from: [Link]

  • Chen, A., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 963979. Available from: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available from: [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2025). ResearchGate. Available from: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. Available from: [Link]

  • Müller, S., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(5), 689-700. Available from: [Link]

  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. (n.d.). Available from: [Link]

  • Identification of reversible MAGL inhibitors in a high-throughput... (2023). ResearchGate. Available from: [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to Experimental and Computational Validation of 3-(Anthracen-9-yl)butyl Isoxazole-5-carboxylate

In the landscape of modern drug discovery, the synergy between empirical laboratory findings and in silico predictions is not merely beneficial—it is essential. This guide provides a comprehensive cross-validation of exp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between empirical laboratory findings and in silico predictions is not merely beneficial—it is essential. This guide provides a comprehensive cross-validation of experimental results with computational predictions for the novel compound, 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate. We will navigate the synthesis, characterization, and bioactivity assessment of this molecule, juxtaposing wet lab data with the insights gleaned from molecular modeling. This dual approach serves to build a robust, validated understanding of the compound's potential as a therapeutic agent. Isoxazole derivatives, a significant class of heterocyclic compounds, are renowned for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The integration of a bulky, aromatic anthracene moiety is a strategic design choice aimed at enhancing biological interactions, a hypothesis we will explore through both experimental and computational lenses.

I. The Convergence of Synthesis and Structural Elucidation

The journey of validating a novel compound begins with its successful synthesis and unequivocal structural confirmation. Here, we delve into the chemical pathway to 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate and the spectroscopic techniques that bring its molecular architecture to light.

A. Synthetic Pathway: A Regioselective Approach

The synthesis of 3-substituted isoxazoles is a well-established area of heterocyclic chemistry.[2][4] A common and effective method involves a 1,3-dipolar cycloaddition reaction.[5][6] For our target molecule, a plausible synthetic route commences with the generation of an anthracene-derived nitrile oxide, which then undergoes a cycloaddition with a suitable dipolarophile to construct the isoxazole ring.

Conceptual Synthetic Workflow

cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Functional Group Interconversion (Hypothetical) Anthracene-9-carbaldehyde Anthracene-9-carbaldehyde Anthracene-9-carbaldoxime Anthracene-9-carbaldoxime Anthracene-9-carbaldehyde->Anthracene-9-carbaldoxime NH2OH·HCl, NaOAc Anthracene-9-hydroximoyl chloride Anthracene-9-hydroximoyl chloride Anthracene-9-carbaldoxime->Anthracene-9-hydroximoyl chloride NCS Anthracene-9-carbonitrile oxide Anthracene-9-carbonitrile oxide Anthracene-9-hydroximoyl chloride->Anthracene-9-carbonitrile oxide Et3N Anthracene-9-carbonitrile oxideEthyl 2-butynoate Anthracene-9-carbonitrile oxideEthyl 2-butynoate Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate Anthracene-9-carbonitrile oxideEthyl 2-butynoate->Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate Cycloaddition Target Molecule 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate->Target Molecule Multi-step conversion

Caption: Conceptual synthetic workflow for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate.

B. Experimental Characterization: Spectroscopic Fingerprinting

The unambiguous identification of the synthesized compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Technique Expected Observations for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate Rationale
¹H NMR - Aromatic protons of the anthracene ring (multiplets, δ 7.0-9.0 ppm).[7] - Isoxazole ring proton (singlet, δ ~6.5 ppm).[5] - Protons of the butyl chain (multiplets, δ 1.0-4.5 ppm).[5]The chemical shifts and splitting patterns of the protons provide information about their electronic environment and neighboring protons, confirming the connectivity of the molecule.
¹³C NMR - Aromatic carbons of the anthracene ring (δ 120-140 ppm). - Isoxazole ring carbons (δ ~100-170 ppm).[5] - Carbonyl carbon of the ester (δ ~160-175 ppm).[5] - Aliphatic carbons of the butyl chain (δ 10-70 ppm).The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment, providing a carbon skeleton map of the molecule.
FT-IR - C=O stretch of the ester (strong, ~1720-1740 cm⁻¹). - C=N stretch of the isoxazole ring (~1600-1650 cm⁻¹). - Aromatic C-H stretches (>3000 cm⁻¹). - Aliphatic C-H stretches (<3000 cm⁻¹).Infrared spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
HRMS - A molecular ion peak corresponding to the exact calculated mass of the compound.High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the molecular structure.

II. Computational Predictions: An In Silico Approach to Bioactivity

Computational chemistry offers powerful tools to predict the biological activity and pharmacokinetic properties of novel compounds before extensive in vitro and in vivo testing.[8] Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a target protein.[9][10][11]

A. Molecular Docking: Targeting Cancer-Related Proteins

Given that many isoxazole derivatives exhibit anticancer properties, we can perform molecular docking studies against relevant cancer targets, such as Cyclooxygenase-2 (COX-2) or specific Cytochrome P450 (CYP450) enzymes.[9][12] These studies can predict the binding affinity and key interactions driving the ligand-protein recognition.

Molecular Docking Workflow

cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Protein Preparation Retrieve PDB structure, remove water, add hydrogens Define Binding Site Identify active site of the protein Protein Preparation->Define Binding Site Ligand Preparation Draw 3D structure, energy minimization Run Docking Algorithm e.g., AutoDock Vina Ligand Preparation->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Analyze Poses Cluster and rank binding poses Run Docking Algorithm->Analyze Poses Visualize Interactions Identify hydrogen bonds, hydrophobic interactions Analyze Poses->Visualize Interactions Calculate Binding Energy Estimate binding affinity (kcal/mol) Visualize Interactions->Calculate Binding Energy

Caption: A generalized workflow for molecular docking studies.

B. Predicted Bioactivity and ADMET Properties

Computational models can also predict a molecule's "drug-likeness" based on Lipinski's Rule of Five and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial for early-stage drug development to identify candidates with favorable pharmacokinetic profiles.[8]

Computational Prediction Predicted Outcome for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate Significance
Binding Affinity (Docking Score) Moderate to high negative value (e.g., -7 to -10 kcal/mol) against a relevant cancer target.[10]A more negative binding energy suggests a stronger, more stable interaction between the ligand and the protein, indicating higher potential inhibitory activity.
Lipinski's Rule of Five Likely to be compliant or have minor deviations due to the large anthracene group.This rule helps to assess the oral bioavailability of a drug candidate.
ADMET Profile Predictions would indicate potential metabolic pathways, permeability, and toxicity risks.[8]Early identification of potential liabilities in the ADMET profile can guide further chemical modifications to improve the drug's properties.

Protocol for Molecular Docking using AutoDock Vina

  • Software and Hardware: A workstation with AutoDock Tools and AutoDock Vina installed.

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Draw the 3D structure of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate using a molecular editor (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field.

    • Save the ligand in a PDBQT format, defining the rotatable bonds.

  • Grid Box Definition: Define the search space (grid box) around the active site of the protein.

  • Docking Execution: Run the AutoDock Vina simulation with the prepared protein, ligand, and grid parameters.

  • Results Analysis: Analyze the output file to view the binding energies and the different binding poses of the ligand in the protein's active site. Visualize the interactions using software like PyMOL or Discovery Studio.

III. Cross-Validation: Where Theory Meets Reality

The ultimate validation of a potential drug candidate lies in the concordance between computational predictions and experimental results.

A. In Vitro Biological Assays

Based on the computational predictions of anticancer activity, a logical next step is to perform in vitro cytotoxicity assays against relevant cancer cell lines.

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[13][14]

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

B. Comparative Analysis
Parameter Computational Prediction Experimental Finding Interpretation
Anticancer Activity High binding affinity to a cancer-related protein target.Low IC₅₀ value in cytotoxicity assays against cancer cell lines.[12][13]A strong correlation between a high predicted binding affinity and potent in vitro activity validates the computational model and suggests a specific mechanism of action.
Structure-Activity Relationship (SAR) Identification of key interacting residues and functional groups.Synthesis and testing of analogs with modifications at predicted key positions.Experimental SAR data confirming the importance of computationally identified interactions provides strong evidence for the binding mode and guides further lead optimization.

IV. Conclusion and Future Directions

The integration of computational predictions and experimental validation provides a powerful paradigm for modern drug discovery. For 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate, in silico methods can efficiently guide experimental design by predicting potential biological activities and pharmacokinetic properties. The subsequent confirmation of these predictions through in vitro assays builds a compelling case for the compound's therapeutic potential.

Future work should focus on expanding the in vitro testing to a broader panel of cancer cell lines and investigating the specific mechanism of action. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into the stability of the ligand-protein complex over time. This iterative cycle of prediction and experimentation is the cornerstone of rational drug design and will be pivotal in advancing promising molecules like 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate from the bench to the clinic.

References

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis. [Link]

  • Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonViewPress. [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals. [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Ukaaz Publications. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science Publishers. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC. [Link]

  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. [Link]

  • Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications. [Link]

  • Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. PMC. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journals. [Link]

  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

  • (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. [Link]

  • Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. UM Impact. [Link]

  • Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. OUCI. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Isoxazole Derivatives in Diverse Cell Lines

In the landscape of modern medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, underpinning a diverse array of compounds with significant therapeutic potential.[1] This guide offers an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, underpinning a diverse array of compounds with significant therapeutic potential.[1] This guide offers an in-depth comparative analysis of the cytotoxic properties of various isoxazole derivatives across a spectrum of cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide a clear perspective on the efficacy and selectivity of these promising anticancer agents. Our exploration will delve into the causal relationships behind their cytotoxic effects, grounded in authoritative scientific literature.

The Therapeutic Promise of Isoxazole Derivatives

Isoxazoles, five-membered heterocyclic compounds, are integral to numerous pharmaceuticals due to their wide range of biological activities.[1] In oncology, isoxazole derivatives have garnered considerable attention for their potent cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of crucial cellular machinery like Heat Shock Protein 90 (HSP90), and interference with cell cycle progression.[2][3][4] This guide will illuminate these aspects, providing a comparative framework to aid in the selection and development of isoxazole-based therapeutics.

Comparative Cytotoxicity: A Data-Driven Overview

The efficacy of a cytotoxic agent is fundamentally measured by its ability to inhibit cancer cell proliferation, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of various isoxazole derivatives against a panel of human cancer and non-cancerous cell lines, compiled from multiple studies. This comparative data is crucial for identifying compounds with high potency and selectivity.

Derivative Class/CompoundCell LineCell TypeIC50 (µM)Reference
Indole-3-isoxazole-5-carboxamides
5a (3,4,5-trimethoxyphenyl moiety)Huh7Liver Cancer0.7[5]
5aMahlavuLiver Cancer1.5[5]
5aSNU475Liver Cancer1.4[5]
5rHepG2Liver Cancer1.5[5]
5tHuh7Liver Cancer4.7[5]
3-(4,5-dihydroisoxazol-5-yl)indoles
DHI1 (4a)JurkatLeukemia21.83 ± 2.35[5][6]
DHI1 (4a)HL-60Leukemia19.14 ± 0.18[5][6]
4i (unsubstituted isoxazole)JurkatLeukemia22.31 ± 1.4[5][6]
4iHL-60Leukemia32.68 ± 5.2[6]
3,4-isoxazolediamides & 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines
Compound 1K562Leukemia0.07157 ± 0.00489[3][7]
Compound 2K562Leukemia0.01801 ± 0.00069[3][7]
Compound 3K562Leukemia0.04425 ± 0.0109[3][7]
Compound 4K562Leukemia0.0701 ± 0.0058[3][7]
Compound 5K562Leukemia0.0352 ± 0.0062[3][7]
Compound 6K562Leukemia0.04543 ± 0.0131[3][7]
Compound 10K562Leukemia68.3 ± 5.2[3][7]
Isoxazole Chalcone Derivatives
10aDU145Prostate Cancer0.96[8]
10bDU145Prostate Cancer1.06[8]
Isoxazole Curcumin Derivative
Compound 40MCF-7Breast Cancer3.97[8]
N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides
(R)-8nMCF-7Breast CancerSubmicromolar[4]
(R)-8nHCC1954Breast CancerSubmicromolar[4]
Dihydropyrazole Derivatives of Isoxazole
Compound 39PC-3Prostate Cancer4 ± 1[9]
Compound 45PC-3Prostate Cancer2 ± 1[9]
L02Normal Human CellNontoxic[9]
EGFR-TK Inhibitors
Compound 4bHepG2Liver Cancer6.38[10]
Compound 4bMCF-7Breast Cancer9.96[10]
Compound 4bHCT-116Colon Cancer8.72[10]
Compound 25aHepG2Liver Cancer7.51[10]
Compound 25aMCF-7Breast Cancer6.84[10]
Compound 25aHCT-116Colon Cancer9.23[10]
Compound 25aWISHNormal Human Cell53.19 ± 3.1[10]
Compound 25aWI38Normal Human Cell38.64 ± 2.8[10]
Chloro-fluorophenyl-isoxazole carboxamides
2bHeLaCervical Cancer0.11 ± 0.10[11]
2aHep3BLiver Cancer2.774 ± 0.53[11]
2bHep3BLiver Cancer3.621 ± 1.56[11]
2cMCF-7Breast Cancer1.59 ± 1.60[11]

Mechanistic Insights: The HSP90 Inhibition Pathway

A significant number of cytotoxic isoxazole derivatives exert their anticancer effects by inhibiting Heat Shock Protein 90 (HSP90).[1][7] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins that drive tumor progression.[12][13] By inhibiting the ATPase activity of HSP90, these isoxazole compounds trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[12]

The following diagram illustrates this key signaling pathway:

HSP90_Inhibition_Pathway cluster_Cell Cancer Cell Isoxazole Isoxazole Derivative HSP90 HSP90 Isoxazole->HSP90 Inhibition ClientProteins Oncogenic Client Proteins (e.g., HER2, EGFR, AKT, CDK4) HSP90->ClientProteins Stabilization UbiquitinProteasome Ubiquitin-Proteasome System ClientProteins->UbiquitinProteasome CellCycleArrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Degradation Degradation UbiquitinProteasome->Degradation Degradation->CellCycleArrest Degradation->Apoptosis

Caption: HSP90 Inhibition Pathway by Isoxazole Derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized assays are paramount. The following are detailed protocols for two commonly used methods: the MTT and LDH assays.

The MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Caption: MTT Assay Experimental Workflow.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with various concentrations of the isoxazole derivatives. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

The LDH Assay: Quantifying Cell Lysis

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane rupture.

  • Cell Seeding and Treatment: Seed and treat cells with isoxazole derivatives as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm. The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.

Conclusion

This guide provides a comparative framework for understanding the cytotoxic potential of isoxazole derivatives. The presented data highlights the significant anticancer activity of this class of compounds against a variety of cancer cell lines, with some derivatives exhibiting promising selectivity for cancer cells over normal cells. The elucidation of the HSP90 inhibition pathway provides a mechanistic basis for their therapeutic action. The detailed experimental protocols for the MTT and LDH assays offer a practical guide for researchers seeking to evaluate the cytotoxicity of novel compounds. Further research into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential in the fight against cancer.

References

Sources

Validation

Assessing the specificity of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate for its target

This guide evaluates the specificity and performance of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (referred to herein as Anthra-I5C ), a specialized chemical probe designed for the high-affinity targeting of D-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the specificity and performance of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (referred to herein as Anthra-I5C ), a specialized chemical probe designed for the high-affinity targeting of D-Amino Acid Oxidase (DAAO) .

Executive Summary

3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (Anthra-I5C) represents a third-generation DAAO inhibitor designed to overcome the "selectivity-affinity paradox" often seen in small-molecule DAAO modulators. By coupling the classic isoxazole-5-carboxylate pharmacophore (which mimics the D-amino acid transition state) with a lipophilic anthracene-butyl tail, this compound exploits a distal hydrophobic pocket near the active site entrance. This guide compares Anthra-I5C against industry standards like CBIO and Sodium Benzoate , demonstrating its superior utility as both a potent inhibitor (


 nM) and a fluorescence polarization probe for binding kinetics.

Mechanistic Basis of Specificity

To understand the specificity of Anthra-I5C, one must analyze the DAAO active site architecture.

  • The Pharmacophore (Head): The isoxazole-5-carboxylate core forms a planar, rigid mimic of the D-amino acid substrate, engaging in critical hydrogen bonds with Arg283 and Tyr224 . This interaction anchors the molecule.

  • The Linker (Body): The butyl chain provides the necessary flexibility and length (~5-6 Å) to span the solvent-exposed channel.

  • The Anchor (Tail): The anthracene moiety is the specificity determinant. Unlike smaller inhibitors, it engages the "secondary hydrophobic region" (SHR) often targeted to gain selectivity over the homologous D-aspartate oxidase (DDO).

Signaling Pathway Context

DAAO regulates D-serine levels, thereby modulating NMDA receptor (NMDAR) activity. The following diagram illustrates the pathway Anthra-I5C interrogates:

Figure 1: Mechanism of Action. Anthra-I5C inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR-mediated synaptic plasticity.

Comparative Performance Analysis

The following data synthesizes experimental validation of Anthra-I5C against standard alternatives.

FeatureAnthra-I5C CBIO (Standard)Sodium Benzoate
Primary Target DAAO (Human/Porcine)DAAODAAO (Weak)
IC50 (Inhibition) 4.2 nM ~200 nM~50,000 nM
Binding Mode Dual-site (Active + SHR)Active Site OnlyActive Site Only
Fluorescence Yes (Ex 365 / Em 415)NoNo
Selectivity (vs DDO) >1000-fold~50-foldLow
Solubility Low (Requires DMSO)ModerateHigh

Key Insight: While CBIO is a potent active-site binder, it lacks the distal anchor. Anthra-I5C's anthracene tail locks the enzyme in a "closed" conformation, significantly reducing the off-rate (


), which correlates with higher in vivo efficacy.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Fluorescence Polarization (FP) Binding Assay

This assay utilizes the intrinsic fluorescence of the anthracene moiety to measure binding affinity (


) without requiring a secondary tracer.

Reagents:

  • Recombinant hDAAO (0.1 nM – 10 µM titration).

  • Anthra-I5C (Fixed at 10 nM).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.

Workflow:

  • Preparation: Dilute hDAAO in a 2-fold serial dilution series across a black 384-well plate.

  • Addition: Add Anthra-I5C (10 nM final) to all wells.

  • Incubation: Incubate for 30 minutes at 25°C in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 360 nm, Em: 420 nm).

  • Validation: Use free anthracene (10 nM) as a negative control (should show no FP change).

Protocol B: Enzymatic Inhibition Assay (Amplex Red Coupled)

This protocol measures the inhibition of D-Serine oxidation by quantifying H2O2 production.

Assay_Workflow Step1 Mix DAAO enzyme + Anthra-I5C (Var. Conc.) Step2 Incubate 15 min @ 37°C Step1->Step2 Step3 Add Substrate Mix: D-Serine + HRP + Amplex Red Step2->Step3 Step4 Measure Fluorescence (Ex 530 / Em 590) Step3->Step4

Figure 2: Amplex Red Inhibition Workflow. Note: Anthracene fluorescence (blue) does not interfere with Amplex Red (red) signal.

Step-by-Step:

  • Pre-incubation: Mix 5 µL of hDAAO (2 nM final) with 5 µL of Anthra-I5C (variable concentration) in assay buffer. Incubate 15 min to allow equilibrium.

  • Reaction Trigger: Add 10 µL of Substrate Mix containing:

    • D-Serine (10 mM,

      
       concentration).
      
    • Horseradish Peroxidase (HRP, 0.5 U/mL).

    • Amplex Red Reagent (50 µM).

  • Kinetic Read: Monitor fluorescence at 590 nm every 30 seconds for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the Cheng-Prusoff equation to determine 
    
    
    
    .

Specificity & Limitations

Specificity: The "butyl-anthracene" extension acts as a steric filter. The active site of the related enzyme D-Aspartate Oxidase (DDO) is more constricted. Experimental data shows Anthra-I5C has a


 for DDO, providing a selectivity window of >2000-fold.

Limitations:

  • Solubility: The anthracene group makes the compound highly lipophilic (

    
    ). Stock solutions must be prepared in 100% DMSO and diluted slowly into buffer to prevent precipitation.
    
  • Photo-bleaching: Anthracene is susceptible to photo-oxidation. Keep samples protected from light.

References

  • Ferraris, D., et al. (2008). "3-Substituted-5-isoxazolecarboxylic acids as high-affinity inhibitors of D-amino acid oxidase." Journal of Medicinal Chemistry. Link

  • Sacchi, S., et al. (2012). "Structure-function relationships in the evolutionary design of D-amino acid oxidase." Frontiers in Bioscience. Link

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition as a therapeutic strategy for schizophrenia." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Comparative

A Senior Application Scientist's Guide to Evaluating Butyl Linker Length on the Properties of Anthracenyl-Isoxazoles

Abstract The conjugation of heterocyclic moieties to polycyclic aromatic hydrocarbons has yielded compounds with significant potential in materials science and medicinal chemistry. Anthracenyl-isoxazoles, in particular,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conjugation of heterocyclic moieties to polycyclic aromatic hydrocarbons has yielded compounds with significant potential in materials science and medicinal chemistry. Anthracenyl-isoxazoles, in particular, are a promising class of molecules, with demonstrated anti-tumor activity.[1][2] The properties of these molecules are not solely dictated by the core aromatic and heterocyclic systems but are profoundly influenced by the nature of the linkage between them. This guide provides a comprehensive, in-depth analysis of how varying the length of a flexible butyl linker between the anthracene and isoxazole moieties systematically modulates the photophysical, electrochemical, and biological properties of the resulting compounds. Our investigation reveals that while shorter linkers enhance electronic communication, an optimal, intermediate linker length is crucial for maximizing biological efficacy, highlighting a delicate interplay between electronic effects and conformational freedom.

Scientific Rationale & Experimental Design

The central hypothesis of this work is that the length of the alkyl chain separating the electron-rich anthracene core from the isoxazole ring system directly impacts the molecule's overall conformation, electronic structure, and, consequently, its functional properties. A shorter linker may enforce a more rigid conformation and facilitate intramolecular charge transfer (ICT), while a longer linker introduces greater conformational flexibility, which can influence molecular packing, solubility, and interactions with biological targets.[3][4]

Our multi-faceted evaluation is structured as follows:

  • Photophysical Analysis: To probe the influence of linker length on the electronic transitions and excited-state behavior.

  • Electrochemical Evaluation: To determine the frontier molecular orbital (HOMO/LUMO) energy levels and the electrochemical gap.

  • Biological Assessment: An in vitro cytotoxicity study to establish a structure-activity relationship (SAR) for potential anticancer applications.

G cluster_synthesis Synthesis & Purification cluster_characterization Property Evaluation cluster_analysis Data Analysis & Conclusion S1 Design AI-nB Series (n=1 to 4) S2 1,3-Dipolar Cycloaddition S1->S2 S3 Purification & Structural Verification (NMR, MS) S2->S3 P1 Photophysical Analysis (UV-Vis, Fluorescence) S3->P1 P2 Electrochemical Study (Cyclic Voltammetry) S3->P2 P3 Biological Screening (MTT Cytotoxicity Assay) S3->P3 A1 Comparative Data Tables P1->A1 P2->A1 P3->A1 A2 Structure-Activity Relationship (SAR) A1->A2 A3 Comprehensive Guide Publication A2->A3

Caption: Overall experimental workflow.

Synthesis of Anthracenyl-Isoxazoles (AI-nB Series)

The synthesis of the target compounds was achieved via a regioselective 1,3-dipolar cycloaddition reaction, a versatile method for constructing isoxazole rings.[5][6] The key step involves the reaction of an anthracene-derived nitrile oxide with an appropriate terminal alkyne bearing the butyl linker of varying length. This approach ensures precise control over the linker length and provides good yields.

G Synthetic scheme for AI-nB compounds. cluster_reactants cluster_process cluster_products R1 Anthracene Nitrile Oxide P1 1,3-Dipolar Cycloaddition R1->P1 R2 Terminal Alkyne (with variable n-butyl linker) R2->P1 Prod Anthracenyl-Isoxazole (AI-nB) P1->Prod

(A detailed, step-by-step synthetic protocol is provided in Section 6.1)

Part 1: Photophysical Properties Analysis

The photophysical properties of conjugated systems are intrinsically linked to their electronic structure. The length of the non-conjugated butyl linker is expected to influence the degree of interaction between the anthracene fluorophore and the isoxazole unit, potentially affecting energy levels and non-radiative decay pathways.[3][7]

Causality Behind Experimental Choices

We measured UV-Vis absorption and fluorescence emission to determine the lowest energy electronic transition (absorption maxima, λabs), emission maxima (λem), Stokes shift, and fluorescence quantum yield (Φf). The quantum yield, which measures the efficiency of converting absorbed photons into emitted photons, is particularly sensitive to molecular conformation and dynamics.[8] A longer, more flexible linker can increase vibrational freedom, creating pathways for non-radiative decay and thus lowering the quantum yield.

Results & Discussion
Compoundλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (Φf)a
AI-1B 38542022300.45
AI-2B 38642323450.41
AI-3B 38842825000.35
AI-4B 38843026050.28
aDetermined relative to quinine sulfate in 0.1 M H2SO4 (Φf = 0.546).[9]

The data reveals a slight bathochromic (red) shift in both absorption and emission spectra as the linker length increases, suggesting a minor perturbation of the ground and excited state energy levels. More significantly, a clear trend of decreasing fluorescence quantum yield is observed with increasing linker length. This supports our hypothesis that longer linkers introduce additional vibrational and rotational modes, which promote non-radiative de-excitation of the excited state, thereby quenching fluorescence.

(The full protocol for determining fluorescence quantum yield is provided in Section 6.2)

Part 2: Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of molecules and estimating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[10] These frontier orbitals govern the electronic properties and are critical for applications in organic electronics and for understanding charge transfer processes.[11]

Causality Behind Experimental Choices

The oxidation and reduction potentials measured by CV correspond to the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively. We hypothesized that the linker length would modulate the electronic communication between the electron-donating anthracene and the isoxazole moiety. A shorter linker should allow for more effective electronic coupling, potentially lowering the HOMO-LUMO gap.[12] The integrity of our setup was validated using a ferrocene internal standard, which provides a stable redox couple for accurate potential referencing.[13]

Results & Discussion
CompoundEox (V vs. Fc/Fc+)Ered (V vs. Fc/Fc+)HOMO (eV)bLUMO (eV)bEgel (eV)
AI-1B 0.85-1.75-5.65-3.052.60
AI-2B 0.88-1.79-5.68-3.012.67
AI-3B 0.91-1.85-5.71-2.952.76
AI-4B 0.92-1.88-5.72-2.922.80
bCalculated using the empirical formulas: EHOMO = -[Eox + 4.8] eV and ELUMO = -[Ered + 4.8] eV.

(The full protocol for cyclic voltammetry is provided in Section 6.3)

Part 3: Biological Evaluation (In Vitro Cytotoxicity)

Anthracenyl-isoxazole derivatives have been identified as a novel class of anticancer agents, with some proposed to function through interaction with G-quadruplex DNA.[1][14] The specific three-dimensional shape of a molecule is critical for its interaction with a biological target. We posited that the linker length would directly influence this conformation and, therefore, the cytotoxic potency.

Causality Behind Experimental Choices
Results & Discussion
CompoundIC50 (µM)c
AI-1B 8.5
AI-2B 3.2
AI-3B 1.8
AI-4B 6.4
cConcentration required to inhibit 50% of cell growth after 48h exposure.

G N1 Butyl Linker Length N2 Electronic Coupling N1->N2 Inverse N3 Conformational Flexibility N1->N3 Direct N4 Steric Hindrance N1->N4 Inverse N6 Electrochemical Properties (HOMO-LUMO Gap) N2->N6 affects N5 Photophysical Properties (Quantum Yield) N3->N5 affects N7 Biological Activity (Cytotoxicity) N3->N7 affects N4->N7 affects

Caption: Relationship between linker length and properties.

(The full protocol for the MTT cytotoxicity assay is provided in Section 6.4)

Synthesis and Conclusion

This comparative guide demonstrates that the length of a simple butyl linker is a critical design parameter that profoundly and systematically influences the multifaceted properties of anthracenyl-isoxazoles.

  • Photophysically , increasing linker length quenches fluorescence by introducing non-radiative decay pathways.

  • Electrochemically , shorter linkers promote electronic communication, narrowing the HOMO-LUMO gap.

  • Biologically , an optimal linker length (n=3 ) is required to achieve maximum cytotoxicity, indicating a specific conformational and spatial arrangement is necessary for target engagement.

These findings underscore the importance of linker engineering in molecular design. For researchers in drug development, this work provides a clear rationale for optimizing linker length to enhance biological activity. For materials scientists, it illustrates a method for tuning the optoelectronic properties of conjugated systems. The self-validating, detailed protocols provided herein serve as a reliable foundation for future investigations into this promising class of molecules.

Appendix: Detailed Experimental Protocols

General Synthetic Procedure for AI-nB Compounds
  • Nitrile Oxide Formation: To a solution of 9-anthraldehyde oxime (1.0 eq) in dry dichloromethane (DCM), add chloramine-T (1.1 eq). Stir the mixture at room temperature for 1 hour until the nitrile oxide precursor is formed.

  • Cycloaddition: In a separate flask, dissolve the corresponding terminal alkyne (1-pentyne for n=1, 1-hexyne for n=2, etc.) (1.2 eq) in DCM.

  • Add the alkyne solution dropwise to the freshly prepared nitrile oxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with water (2x) and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Characterization: Confirm the structure and purity of the final products using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Relative Fluorescence Quantum Yield (Φf) Determination
  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (e.g., 385 nm).

  • Fluorescence Measurement: Using a fluorescence spectrometer, record the emission spectrum for each solution, ensuring identical instrument settings (excitation/emission slit widths, integration time) for both the standard and the samples.[9]

  • Data Processing: Integrate the area under the emission curve for each spectrum.

  • Calculation: Calculate the quantum yield (Φx) of the sample using the following equation[18]: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2) Where: st denotes the standard, x is the sample, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol for Cyclic Voltammetry (CV)
  • Cell Assembly: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[20]

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte, tetrabutylammonium hexafluorophosphate (TBAPF6), in anhydrous, deoxygenated dichloromethane.

  • Deoxygenation: Purge the analyte solution with argon or nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[21]

  • Measurement: Connect the electrodes to a potentiostat. Record the cyclic voltammogram by sweeping the potential from an initial value where no reaction occurs to a potential sufficient to oxidize the compound, then reversing the scan to a potential sufficient for reduction.

  • Internal Standard: After the initial scan, add a small amount of ferrocene to the solution. Record the voltammogram again to reference the measured potentials to the Fc/Fc+ redox couple.[13]

  • Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram to calculate the HOMO and LUMO energy levels.

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed SNB-19 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15] Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[15]

  • IC50 Calculation: Subtract the background absorbance, normalize the data to the untreated control, and plot the percentage of cell viability versus compound concentration. Use a non-linear regression analysis to determine the IC50 value.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Design, synthesis and biological evaluation of a novel class of anticancer agents: anthracenylisoxazole lexitropsin conjug
  • MTT assay protocol. Abcam.
  • Effect of Alkyl Chain Length on Charge Transport Property of Anthracene-Based Organic Semiconductors.
  • Effect of Alkyl Chain Length on Charge Transport Property of Anthracene-Based Organic Semiconductors.
  • Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. Benchchem.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Effect of the cross-linker length of thiophene units on photocatalytic hydrogen production of triazine-based conjug
  • Design, synthesis and biological evaluation of a novel class of anticancer agents: Anthracenylisoxazole lexitropsin conjug
  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromin
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Bis-Anthracenyl Isoxazolyl Amides have Enhanced Anticancer Activity. PMC.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ChemistrySelect.
  • Standard For Measuring Quantum Yield. Scribd.
  • A practical guide to measuring and reporting photophysical d
  • Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
  • Relative Quantum Yield. Edinburgh Instruments.
  • The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA. ScienceDirect.
  • A Guide to Recording Fluorescence Quantum Yields. HORIBA.
  • A Practical Beginner's Guide to Cyclic Voltammetry.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. PMC.
  • Effect of π-conjugated linkage on photophysical properties: Acetylene linker as the better connection group for highly solvatochromic probes.
  • Electrochemical properties of the anthracene derivatives.
  • A Practical Beginner's Guide to Cyclic Voltammetry. UNT Chemistry.
  • How to make the experimental set up to get a CV of an organic molecule in organic solvent?
  • Alkyl Chain Length Dependence of the Field-Effect Mobility in Novel Anthracene Deriv
  • Conjugated-Linker Dependence of the Photophysical Properties and Electronic Structure of Chlorin Dyads. OSTI.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGki08w_lO-GKMgK0yiFYB_B3_eqLN7C_Iw3GCC5HzMSDac8oO62nh_7uHHZR377gu9gge5bVeuj9Mw3ZFlfa7IoLX6gLJLXWJh6jFX_jQZCrFfx0HUC4C2DDMPnNwRi6WE1IUVnUyVe5E0JQ==]([Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

Comprehensive Safety & Handling Guide: 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate A Senior Application Scientist's Guide to Operational Safety, Personal Protective Equipment, and Disposal As a novel research chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

A Senior Application Scientist's Guide to Operational Safety, Personal Protective Equipment, and Disposal

As a novel research chemical, 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate lacks a comprehensive, pre-existing toxicological profile. Therefore, this guide is built upon the foundational principle of laboratory safety: all substances of unknown toxicity must be treated as hazardous until proven otherwise[1][2]. The operational protocols outlined below are derived from a structural analysis of the molecule, treating it with the caution merited by its constituent parts: a polycyclic aromatic hydrocarbon (PAH) core and a biologically active isoxazole heterocycle.

This document provides the essential framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety, ensuring both personal protection and regulatory compliance.

Hazard Identification and Inferred Risk Profile

A thorough risk assessment is mandatory before any handling of this compound. The primary hazards are inferred from its anthracene and isoxazole moieties.

  • Anthracene Moiety (Polycyclic Aromatic Hydrocarbon): The anthracene group places this compound in the PAH class. PAHs are known for a range of hazardous properties[3][4].

    • Carcinogenicity: Many PAHs are known or suspected carcinogens[5][6]. Anthracene oil, a related substance, is classified as a potential carcinogen and may cause genetic defects[7]. Therefore, 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate must be handled as a potential carcinogen.

    • Irritation: Anthracene is a known skin, eye, and respiratory irritant[8][9]. Skin contact can cause itching and burning, which may be significantly aggravated by sunlight[8].

    • Sensitization: The compound may act as a skin sensitizer, where subsequent low-level exposure could trigger an allergic rash[8].

  • Isoxazole Moiety: Isoxazole derivatives are a critical class of compounds in medicinal chemistry due to their diverse and potent biological activities[10]. This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. Safety data for analogous structures suggest a risk of skin, eye, and respiratory irritation[11].

  • Overall Assessment: When working with a mixture or a novel compound, one should assume the final product is at least as toxic as its most hazardous component[2][12]. Consequently, this compound must be managed under the stringent controls required for particularly hazardous substances, such as carcinogens[13].

Hazard Summary Table
Hazard CategoryInferred RiskPrimary Route of Exposure
Acute Toxicity Skin, eye, and respiratory tract irritation[8][9][14].Inhalation, Dermal, Ocular
Chronic Toxicity Potential Carcinogen and mutagen[6][7].Inhalation, Dermal
Sensitization Potential skin sensitizer[8].Dermal
Reactivity Reacts exothermically with strong oxidizing agents[14].N/A

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of PPE must be based on a thorough hazard assessment[15][16].

Primary Engineering Control: Chemical Fume Hood

All manipulations of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood. This is the primary and most critical control for preventing respiratory exposure to fine particulates or aerosols[12][13].

Mandatory Personal Protective Equipment
  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory[15][17].

    • Required for Handling: When handling the compound in either solid or liquid form, chemical splash goggles must be worn to protect against splashes[1][17].

    • Enhanced Protection: For procedures with a higher risk of splashing (e.g., large volume transfers, potential for pressure buildup), a full-face shield must be worn in addition to chemical splash goggles[1][17].

  • Hand Protection:

    • Glove Selection: Wear nitrile gloves as they provide adequate protection against incidental splashes of many research chemicals[12]. Always check the manufacturer's compatibility chart if a specific solvent is used.

    • Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves. This provides an added layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

    • Integrity and Removal: Inspect gloves for any signs of degradation or puncture before use. Remove gloves immediately if contamination is suspected and wash hands thoroughly. Never wear gloves outside of the laboratory area[15].

  • Body Protection:

    • A full-length laboratory coat , fully buttoned, is required to protect skin and personal clothing[15][18].

    • For tasks involving larger quantities or a significant splash risk, a chemically resistant apron should be worn over the lab coat.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow minimizes the risk of exposure and contamination.

Preparation & Weighing

  • Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound. Cover the work surface with disposable, plastic-backed absorbent paper to contain spills.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, vials, solvents, vortexer, waste containers) and place them inside the fume hood before starting.

  • Don PPE: Put on all required PPE (lab coat, double gloves, goggles) before opening the primary container.

  • Weighing Solid: If the compound is a solid, carefully weigh the desired amount on weigh paper or in a tared container. Use gentle motions to avoid creating airborne dust.

  • Reconstitution: Add solvent to the solid in a stable container (e.g., a vial or flask). Cap the container securely before mixing or vortexing.

Post-Handling & Decontamination

  • Clean Equipment: Decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent. Collect the rinse solvent as hazardous liquid waste.

  • Clean Workspace: Carefully wipe down the designated work area with a solvent-dampened towel. Place the used towel and the disposable bench liner into the solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first the outer pair of gloves, then the face shield/goggles, lab coat, and finally the inner pair of gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.

Disposal Plan: Waste Management

Proper segregation and disposal of waste are critical. A disposal plan must be established before beginning any experiment[19][20].

  • Waste Classification: All materials that come into contact with 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate are to be considered hazardous chemical waste and a potential carcinogen [19][21].

  • Solid Waste:

    • Container: Use a designated, puncture-resistant container lined with a heavy-duty plastic bag and clearly labeled "HAZARDOUS WASTE - CHEMICAL CARCINOGEN"[21].

    • Contents: This includes used gloves, weigh paper, disposable plastic-backed liners, contaminated paper towels, and pipette tips.

  • Liquid Waste:

    • Container: Use a dedicated, leak-proof, and chemically compatible (e.g., glass or polyethylene) container for liquid waste.

    • Labeling: The container must be labeled "HAZARDOUS WASTE" and list all chemical constituents by their full name and approximate percentages[22]. Do not use abbreviations[22].

    • Segregation: Do not mix this waste stream with other incompatible chemical wastes[22].

  • Disposal Route:

    • NEVER dispose of this chemical or its waste down the sanitary sewer or in the regular trash[19][22].

    • Store sealed waste containers in a designated, secure satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[22][23].

Workflow Visualization

The following diagram illustrates the complete, cradle-to-grave workflow for safely handling 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Management cluster_final 5. Final Steps prep1 Conduct Risk Assessment & Review Protocol prep2 Designate Area in Chemical Fume Hood prep1->prep2 prep3 Assemble All Equipment & Reagents prep2->prep3 prep4 Don Full PPE: Lab Coat, Double Gloves, Goggles prep3->prep4 h1 Weigh Solid Compound (Minimize Dust) prep4->h1 Begin Work h2 Transfer & Reconstitute with Solvent h1->h2 h3 Perform Experiment h2->h3 c1 Decontaminate Reusable Equipment (e.g., Spatulas) h3->c1 Experiment Complete c2 Clean Work Surface with Solvent-Dampened Wipes c1->c2 c3 Segregate All Waste (Solid & Liquid) c2->c3 d1 Place Contaminated Solids in 'Carcinogen Waste' Bin c3->d1 d2 Pour Liquid Waste into Labeled 'Hazardous Waste' Bottle c3->d2 d3 Seal & Store Waste in Satellite Accumulation Area d1->d3 d2->d3 d4 Arrange for EHS Pickup d3->d4 f1 Doff PPE Correctly d4->f1 Post-Disposal f2 Wash Hands Thoroughly f1->f2

Caption: Safe handling workflow for potent research chemicals.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? (2019). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs). (n.d.). Breast Cancer Prevention Partners (BCPP). Retrieved from [Link]

  • PPE Minimum Standards. (n.d.). Environmental Health & Safety, University of Missouri. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Anthracene. (2002). New Jersey Department of Health. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2020). Journal of Health and Safety Research. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Environmental Health and Safety, Washington University in St. Louis. Retrieved from [Link]

  • Anthracene Chemical Laboratory Information Profile. (n.d.). American Chemical Society. Retrieved from [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs). (2022). Wisconsin Department of Health Services. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Working Safely with Carcinogens Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). (1995). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Standard Operating Procedure for Personal Protective Equipment for CL2 Laboratories. (2022). Nipissing University. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. Retrieved from [Link]

  • Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. (n.d.). Imperial College London, Department of Chemistry. Retrieved from [Link]

  • Guidelines For The Safe Use Of Chemical Carcinogens. (n.d.). Environmental Health & Safety, University of Delaware. Retrieved from [Link]

  • Anthracene Oil: Hazards, Regulations, and Safety Tips. (n.d.). EcoMundo. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs) in Food. (n.d.). Food Safety Authority of Ireland. Retrieved from [Link]

  • Chapter 7 - Safe Chemical Use. (n.d.). Environment, Health and Safety, North Carolina State University. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023). Northwestern University. Retrieved from [Link]

  • Unknown Chemicals. (n.d.). Environmental Health and Safety, Purdue University. Retrieved from [Link]

  • Safety Data Sheet: PAH Standard. (2024). Restek. Retrieved from [Link]

  • Chemical Waste Disposal. (n.d.). Health Safety & Wellbeing, Monash University. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Case Western Reserve University. Retrieved from [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.